6-methoxy-1H-indol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBKRSMCOBAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593552 | |
| Record name | 6-Methoxy-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282547-67-5 | |
| Record name | 6-Methoxy-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-methoxy-1H-indol-4-amine chemical properties and structure
An In-depth Technical Guide to 6-methoxy-1H-indol-4-amine: Properties, Synthesis, and Applications
Executive Summary
This guide provides a comprehensive technical overview of this compound, a substituted indole derivative of significant interest to the fields of medicinal chemistry and organic synthesis. Indole scaffolds are cornerstones in drug discovery, and the specific 4-amino, 6-methoxy substitution pattern of this molecule presents a unique electronic and structural profile. This document delineates its chemical and physical properties, proposes a robust synthetic pathway based on established methodologies, and details its expected spectroscopic signature for unequivocal identification. Furthermore, we explore the molecule's chemical reactivity, potential applications as a key building block in drug development, and essential safety protocols for its handling and storage. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.
Chapter 1: Introduction to the 6-Methoxyindole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged structure" in medicinal chemistry. It forms the core of the essential amino acid tryptophan and, by extension, a vast number of natural products, neurotransmitters like serotonin, and pharmaceuticals.[1][2] The indole nucleus is electron-rich, which governs its reactivity and its ability to participate in crucial biological interactions, often through hydrogen bonding and π-stacking.[1]
The introduction of substituents dramatically modulates the indole's properties. A methoxy group, as seen at the C6 position, is a strong electron-donating group that enhances the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions.[1] The primary amine at the C4 position is a versatile functional handle for synthetic elaboration and a potential pharmacophoric element for interacting with biological targets.[3] The combination of these two groups makes this compound a valuable intermediate for creating complex molecules with potential therapeutic applications, including anti-tumor and anti-inflammatory agents.[4]
Chapter 2: Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and physical characteristics. These properties are critical for its handling, reaction setup, and purification.
Chemical Structure
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// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; H_N1 [label="H", pos="-0.5,0.8!"]; C2 [label="C", pos="0.8,0!"]; H_C2 [label="H", pos="1.3,-0.3!"]; C3 [label="C", pos="0.8,-1!"]; H_C3 [label="H", pos="1.3,-1.3!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4 [label="C", pos="-1.2,-1!"]; C5 [label="C", pos="-1.2,0!"]; H_C5 [label="H", pos="-1.7,0.3!"]; C6 [label="C", pos="-0.2,0.5!"]; C7 [label="C", pos="-0.2,-0.5!"]; H_C7 [label="H", pos="-0.7,-0.8!"]; C7a [label="C", pos="-0.2,-0.5!"]; // Re-use C7 for positioning C7a label N4 [label="NH₂", pos="-2.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O6 [label="O", pos="0.3,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_Me [label="CH₃", pos="1.3,1.8!", fontcolor="#202124"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7a; C7a -- N1; C3a -- C7a;
// Substituent bonds C4 -- N4; C6 -- O6; O6 -- C_Me;
// Hydrogen bonds N1 -- H_N1; C2 -- H_C2; C3 -- H_C3; C5 -- H_C5; C7a -- H_C7;
// Add invisible edges for layout fine-tuning if needed } Caption: Structure of this compound.
Physicochemical Data Summary
The properties of this compound are summarized below. Data is compiled from available sources and augmented with predictions based on structurally similar compounds.
| Property | Value | Source / Notes |
| IUPAC Name | This compound | - |
| CAS Number | 282547-67-5 | [4] |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molar Mass | 162.19 g/mol | [4] |
| Appearance | Colorless to white crystalline solid | [4] |
| Melting Point | Not reported; predicted >100 °C | Based on 6-methoxyindole (90-92 °C)[5] with H-bonding from amine group. |
| Boiling Point | 394.2 °C at 760 mmHg | [4] |
| Density | 1.265 g/cm³ | [4] |
| Solubility | Slightly soluble in methanol. | Predicted based on analogs.[5] Likely soluble in DMSO, DMF. |
| pKa | ~17 (indole N-H), ~5 (anilinic NH₃⁺) | Predicted. Indole N-H is weakly acidic; amino group is weakly basic. |
Chapter 3: Synthesis and Purification
The regioselective synthesis of polysubstituted indoles like this compound presents a significant challenge, as classical methods often yield isomeric mixtures.[3] A robust and targeted approach is required. The Batcho-Leimgruber indole synthesis is a powerful method for constructing indoles from ortho-nitrotoluenes and is particularly well-suited for preparing indoles with substitution patterns that are difficult to access otherwise.[6]
Proposed Synthetic Pathway
We propose a synthetic route starting from 1-methoxy-3-methyl-2,5-dinitrobenzene. This pathway involves the formation of an enamine intermediate, followed by a reductive cyclization to yield the target 4-amino-6-methoxyindole.
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// Nodes Start [label="1-methoxy-3-methyl-2,5-dinitrobenzene"]; Enamine [label="Enamine Intermediate", fillcolor="#F1F3F4"]; Target [label="this compound", fillcolor="#E8F0FE", color="#4285F4", style="filled,bold"];
// Edges Start -> Enamine [label="DMFDMA\n(Batcho-Leimgruber Step 1)"]; Enamine -> Target [label="Reductive Cyclization\n(e.g., H₂, Pd/C or Na₂S₂O₄)\n(Batcho-Leimgruber Step 2)"]; } Caption: Proposed Batcho-Leimgruber synthesis workflow.
Experimental Protocol: A Representative Synthesis
Disclaimer: This protocol is a representative methodology based on established chemical principles and has not been optimized. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Step 1: Enamine Formation from 1-methoxy-3-methyl-2,5-dinitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methoxy-3-methyl-2,5-dinitrobenzene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equiv) to the solution.
-
Reaction: Heat the mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise Commentary: DMFDMA serves as both a reactant and a dehydrating agent, reacting with the activated methyl group to form the enamine. The high temperature is necessary to drive the condensation.
-
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The enamine product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization to this compound
-
Reaction Setup: Suspend the crude enamine intermediate (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the suspension.
-
Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 50-60 psi. Stir vigorously at room temperature for 12-24 hours.
-
Expertise Commentary: Catalytic hydrogenation is a clean and effective method for reducing both nitro groups and effecting the cyclization onto the enamine. This single step simultaneously forms the pyrrole ring and the C4-amino group. An alternative, non-catalytic method would be reduction with sodium dithionite (Na₂S₂O₄), which can be advantageous if other functional groups are sensitive to hydrogenation.[6]
-
-
Workup: After the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield pure this compound.
Chapter 4: Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the principles of spectroscopy and analysis of structurally related molecules.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 101 MHz, DMSO-d₆) | ||
| Chemical Shift (δ, ppm) | Assignment & Multiplicity | Chemical Shift (δ, ppm) | Assignment |
| ~10.8 | (1H, s), Indole N-H | ~156.0 | C6 (C-O) |
| ~7.0 | (1H, d), H5 | ~138.0 | C7a |
| ~6.8 | (1H, t), H2 | ~125.0 | C3a |
| ~6.5 | (1H, s), H7 | ~122.0 | C2 |
| ~6.2 | (1H, d), H3 | ~115.0 | C4 (C-N) |
| ~5.0 | (2H, br s), Amine NH₂ | ~100.0 | C3 |
| ~3.8 | (3H, s), Methoxy OCH₃ | ~98.0 | C5 |
| ~95.0 | C7 | ||
| ~55.0 | OCH₃ |
Expertise Commentary: The indole N-H proton is typically a broad singlet downfield. The aromatic protons are in the 6.0-7.0 ppm range, shifted upfield due to the strong electron-donating effects of both the methoxy and amino groups. The primary amine protons will appear as a broad singlet that may exchange with D₂O. In the ¹³C spectrum, the carbons attached to the heteroatoms (C4, C6) are significantly shifted.
Infrared (IR) Spectroscopy
| Predicted Key IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~3300 | Medium, Broad | N-H stretch (indole) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2840 | Medium | Aliphatic C-H stretch (methoxy) |
| 1620 - 1580 | Strong | N-H bend (primary amine) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
Mass Spectrometry (MS)
For mass spectrometry (electrospray ionization, ESI+), the primary peak expected would be the molecular ion plus a proton [M+H]⁺.
| Predicted Mass Spectrometry Data | |
| m/z (charge/mass ratio) | Assignment |
| 163.08 | [M+H]⁺ (protonated molecule) |
| 148.06 | [M-CH₃]⁺ (loss of methyl radical from methoxy) |
| 146.07 | [M-NH₂]⁺ (loss of amino radical) |
Chapter 5: Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by the interplay of the electron-rich indole core and its two electron-donating substituents.
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// Structure nodes N1 [label="N", pos="0,0.5!"]; H_N1 [label="H", pos="-0.5,0.8!"]; C2 [label="C", pos="0.8,0!"]; H_C2 [label="H", pos="1.3,-0.3!"]; C3 [label="C", pos="0.8,-1!"]; H_C3 [label="H", pos="1.3,-1.3!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4 [label="C", pos="-1.2,-1!"]; C5 [label="C", pos="-1.2,0!"]; H_C5 [label="H", pos="-1.7,0.3!"]; C6 [label="C", pos="-0.2,0.5!"]; C7a [label="C", pos="-0.2,-0.5!"]; H_C7 [label="H", pos="-0.7,-0.8!"]; N4 [label="NH₂", pos="-2.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O6 [label="O-CH₃", pos="0.8,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
// Structure bonds edge [style=bold, color="#202124"]; N1 -- C2 -- C3 -- C3a -- C4 -- C5 -- C6 -- C7a -- N1; C3a -- C7a; N1 -- H_N1; C2 -- H_C2; C3 -- H_C3; C5 -- H_C5; C7a -- H_C7; C4 -- N4; C6 -- O6;
// Reactivity nodes R_N4 [label="Nucleophilic Site\n(Acylation, Alkylation)", pos="-3.5,-1.5!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R_C5 [label="Electrophilic Sub.", pos="-2.2,0.8!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; R_C7 [label="Electrophilic Sub.", pos="-0.7,-2.0!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reactivity arrows R_N4 -> N4; R_C5 -> C5; R_C7 -> C7a; } Caption: Key reactive sites of the molecule.
-
Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. The combined directing effects of the 4-amino and 6-methoxy groups strongly favor substitution at the C5 and C7 positions, which are ortho and para to these activating groups. The C3 position, typically the most reactive site in unsubstituted indoles, is less favored here due to the existing substitution pattern.
-
Reactivity of the 4-Amino Group: As a primary aromatic amine, the C4-NH₂ group is nucleophilic.[3] It can readily undergo standard amine reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
-
Chapter 6: Applications in Research and Drug Development
This compound is not just a chemical curiosity; it is a strategic building block for the synthesis of high-value, complex molecules.
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Synthetic Intermediate: Its bifunctional nature (nucleophilic amine, electron-rich aromatic ring) allows for sequential and site-selective modifications, making it an ideal starting point for constructing libraries of compounds for high-throughput screening.[4]
-
Pharmacological Potential:
-
Oncology and Inflammation: The indole scaffold is present in numerous kinase inhibitors and anti-inflammatory agents.[2][4] This molecule provides a core that can be elaborated to target specific enzymes or pathways implicated in cancer and inflammation.
-
Neuroscience: Many 5- and 6-methoxyindoles are analogues of serotonin and melatonin, interacting with serotonergic (5-HT) receptors.[7] Derivatives of this compound could be explored as novel ligands for 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and other CNS disorders.
-
Metabolic Diseases: The indole core has been successfully used to develop agonists for nuclear receptors like the farnesoid X receptor (FXR), which are targets for treating dyslipidemia.[10]
-
Chapter 7: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be established based on its structural class.[4][11][12]
-
Hazard Identification: Assumed to be an irritant. Avoid contact with skin and eyes. Do not breathe dust. The compound has certain toxicity, and appropriate safety measures should be taken.[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidative degradation. Keep away from strong oxidizing agents.[4]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-1H-indol-6-ol hydrochloride [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lehigh.edu [lehigh.edu]
- 10. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
6-methoxy-1H-indol-4-amine synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis of 6-methoxy-1H-indol-4-amine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies. Its strategic importance necessitates robust and scalable synthetic routes. This technical guide provides a comprehensive overview of the principal pathways for the synthesis of this compound, designed for researchers, medicinal chemists, and process development professionals. We will dissect several field-proven synthetic strategies, focusing on the underlying reaction mechanisms, experimental causality, and detailed protocols. The guide emphasizes a first-principles approach, enabling scientists to not only replicate these methods but also to adapt and troubleshoot them for specific research and development objectives.
Introduction: The Significance of the 4-Aminoindole Scaffold
The indole nucleus is a ubiquitous motif in natural products and medicinal chemistry.[1] Specifically, 4-aminoindoles are recognized as crucial pharmacophores, lending their structure to a variety of therapeutic agents, including 5-HT7 receptor agonists and HIV protease inhibitors.[2] The strategic placement of an amino group at the C4 position and a methoxy group at the C6 position of the indole core creates a unique electronic and steric profile, making this compound a highly sought-after building block for drug discovery programs. The primary challenge in its synthesis lies in achieving the desired substitution pattern on the benzene ring of the indole, as direct functionalization of the indole C4 position can be difficult due to the inherent reactivity of other positions like C3.[2]
This guide will explore three primary synthetic paradigms:
-
The Leimgruber-Batcho Synthesis: Building the indole ring from an o-nitrotoluene precursor.
-
The Fischer Indole Synthesis: Constructing the indole core from a substituted arylhydrazine.
-
Functional Group Interconversion (FGI) on a Pre-formed Indole: Introducing the C4-amino group onto a 6-methoxyindole scaffold.
Pathway 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful and versatile method for constructing indoles from o-nitrotoluenes, offering high yields and proceeding under relatively mild conditions.[3][4] This pathway is particularly advantageous when appropriately substituted o-nitrotoluenes are readily available.
Retrosynthetic Strategy & Mechanism
The core transformation involves two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[3][5]
The synthesis begins with 2-methyl-3-nitroanisole (or 4-methoxy-2-nitrotoluene). The methyl group, activated by the ortho-nitro group, is sufficiently acidic to react with an amide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a nitroenamine.[3][5] This intermediate is a vibrant red "push-pull" olefin, a characteristic feature of this synthesis.[3] The subsequent step is the reduction of the nitro group. This reduction initiates a spontaneous cyclization of the resulting aniline onto the enamine, followed by the elimination of dimethylamine to yield the aromatic indole core.[6]
Caption: Leimgruber-Batcho pathway to this compound.
Experimental Protocol: Leimgruber-Batcho Synthesis
Step A: Synthesis of trans-1-(Dimethylamino)-2-(4-methoxy-2-nitrophenyl)ethene
-
To a flask charged with 4-methoxy-2-nitrotoluene (1.0 eq), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) and pyrrolidine (0.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the red crystalline nitroenamine.
Step B: Synthesis of 6-Methoxy-1H-indole
-
Suspend the nitroenamine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w) or 10% Palladium on Carbon (Pd/C).[3]
-
Pressurize the reaction vessel with hydrogen gas (50 psi) or, alternatively, use a source of hydrogen transfer like hydrazine.[3]
-
Stir vigorously at room temperature until TLC analysis indicates complete consumption of the enamine.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 6-methoxy-1H-indole.
Step C: Nitration and Reduction to this compound This final stage is identical to Pathway 3, Step B and C.
-
N-Boc Protection: Protect the 6-methoxy-1H-indole with di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions.
-
Nitration: Carefully nitrate the N-Boc-6-methoxyindole at the C4 position using a nitrating agent (e.g., HNO₃ in acetic anhydride).
-
Reduction: Reduce the resulting 4-nitro intermediate using a standard catalytic hydrogenation (e.g., H₂ over Pd/C).[7][8]
-
Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) or with a base like sodium methoxide to yield the final product.[9][10]
Pathway 2: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic, robust method for creating the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[11][12] The choice of catalyst, which can be a Brønsted or Lewis acid, is critical for the reaction's success.[11][13]
Retrosynthetic Strategy & Mechanism
This pathway requires the synthesis of (3-methoxy-5-aminophenyl)hydrazine, which is then condensed with a suitable carbonyl compound (like pyruvic acid or an aldehyde) to form a hydrazone. Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[2][2]-sigmatropic rearrangement.[11][14][15] This key rearrangement forms a new C-C bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[11]
Caption: Fischer Indole Synthesis pathway overview.
Experimental Protocol: Fischer Synthesis
Step A: Synthesis of (3-Methoxy-5-nitrophenyl)hydrazine
-
Start with 3-methoxy-5-nitroaniline. Diazotize the aniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0-5 °C.
-
Reduce the resulting diazonium salt in situ with a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl to yield the hydrazine hydrochloride salt.
-
Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the free hydrazine into an organic solvent.
Step B: Hydrazone Formation and Cyclization
-
Dissolve the (3-methoxy-5-nitrophenyl)hydrazine (1.0 eq) and a suitable carbonyl partner, such as ethyl pyruvate (1.1 eq), in a solvent like ethanol or acetic acid.
-
Stir the mixture, often with gentle heating, to form the hydrazone. This can be done in situ.[14]
-
Add the acid catalyst, for example, polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.
-
Heat the reaction to 80-120 °C for several hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice water and neutralize with a base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain ethyl 6-methoxy-4-nitro-1H-indole-2-carboxylate.
Step C: Hydrolysis, Decarboxylation, and Reduction
-
Hydrolyze the ester with aqueous NaOH or KOH to get the carboxylic acid.
-
Decarboxylate the indole-2-carboxylic acid by heating in a high-boiling solvent like quinoline with a copper catalyst to yield 6-methoxy-4-nitro-1H-indole.
-
Reduce the nitro group as described in Pathway 3, Step C, using catalytic hydrogenation to furnish the final product, this compound.
Pathway 3: Functional Group Interconversion (FGI) from 6-Methoxyindole
This is often the most direct and convergent approach if a suitable indole starting material is commercially available or easily synthesized. The strategy hinges on the selective introduction of a nitrogen-containing functional group at the C4 position, which is then converted to the amine.
Strategy & Mechanism
The synthesis begins with 6-methoxy-1H-indole. The indole nitrogen is first protected, typically as a tert-butylcarbamate (Boc), to increase solubility, prevent N-functionalization, and modulate the electronic properties of the ring.[16] Electrophilic nitration is then performed. While the C3 position is the most nucleophilic site on an indole, protection of the nitrogen and careful selection of nitrating agents can favor substitution at other positions. The directing effect of the N-Boc group and the C6-methoxy group can facilitate nitration at the C4 or C7 positions.[17] Separation of isomers may be required. The final step is the reduction of the nitro group to an amine, followed by deprotection of the Boc group.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. mdpi.com [mdpi.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic enantioselective and site-specific Friedel–Crafts alkylation of 4-aminoindoles with β,γ-alkynyl-α-ketoimines for the synthesis of C7-functionalized indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Spectroscopic data for 6-methoxy-1H-indol-4-amine (NMR, IR, Mass Spec)
An In-depth Technical Guide on the Spectroscopic Data of 6-methoxy-1H-indol-4-amine
Abstract
This compound is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. As an intermediate, its precise structural confirmation is paramount for the successful development of novel therapeutics and complex molecules. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. The data presented herein are predictive, based on established principles of spectroscopy and analysis of structurally analogous indole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also field-proven protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following IUPAC-compliant atom numbering system for the this compound scaffold will be used throughout this guide.
Caption: IUPAC numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The choice of a deuterated solvent is critical; aprotic polar solvents like DMSO-d₆ are preferred as they allow for the observation of exchangeable protons from the indole N-H and the amine (-NH₂) groups, which would otherwise be lost through exchange with protic solvents like D₂O.
Predicted Spectral Data: The structure contains five aromatic/olefinic protons, one indole N-H proton, two amine protons, and three methoxy protons. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups strongly influence the chemical shifts of the protons on the benzene ring, generally shifting them to a higher field (upfield).
-
Indole N-H (H1): Expected to appear as a broad singlet in the downfield region (δ 10.0-11.0 ppm)[1].
-
Amine -NH₂: A broad singlet, typically in the δ 4.0-5.0 ppm range, the exact position being concentration and temperature-dependent.
-
Aromatic Protons (H2, H3, H5, H7):
-
H2 & H3: These protons on the pyrrole ring typically appear as doublets or triplets between δ 6.0 and 7.5 ppm[1]. H3 is generally upfield of H2.
-
H5 & H7: These two protons on the benzene ring are meta to each other and flanked by strong electron-donating groups. They are expected to appear as singlets or narrow doublets (due to small ⁴J meta-coupling) at relatively high field for aromatic protons, likely in the δ 6.0-6.5 ppm range.
-
-
Methoxy -OCH₃: A sharp singlet integrating to three protons, characteristically found around δ 3.7-3.9 ppm.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N1-H |
| ~7.0 | t | 1H | H2 |
| ~6.5 | s | 1H | H7 |
| ~6.3 | t | 1H | H3 |
| ~6.1 | s | 1H | H5 |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.75 | s | 3H | -OCH₃ |
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 2-5 mg of the solid this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial[1].
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any insoluble impurities that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube[1].
-
Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing crucial information about the carbon skeleton. A standard broadband proton-decoupled spectrum will show each unique carbon as a singlet.
Predicted Spectral Data: The molecule has 9 distinct carbon atoms in the indole ring system and one carbon in the methoxy group, resulting in a total of 10 expected signals. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C6 | Aromatic C-O, deshielded |
| ~140 | C4 | Aromatic C-N, deshielded |
| ~138 | C7a | Bridgehead carbon adjacent to N1 |
| ~125 | C2 | Pyrrole carbon adjacent to N1 |
| ~120 | C3a | Bridgehead carbon |
| ~101 | C3 | Pyrrole carbon shielded by N1 |
| ~95 | C7 | Aromatic C-H, shielded by -NH₂ and -OCH₃ |
| ~90 | C5 | Aromatic C-H, strongly shielded by -NH₂ and -OCH₃ |
| ~55 | -OCH₃ | Methoxy carbon |
(Note: Precise assignment of C5 and C7 may require advanced 2D NMR techniques like HSQC/HMBC).
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies, making IR an excellent tool for functional group identification.
Predicted Spectral Data: The key functional groups in this compound are the primary amine (-NH₂), the secondary amine of the indole ring (N-H), the aromatic ether (C-O-C), and the aromatic ring itself.
Table 3: Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450-3350 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium |
| ~3400 | N-H Stretch | Indole N-H | Medium |
| 3100-3000 | C-H Stretch | Aromatic C-H | Medium |
| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |
| ~2830 | C-H Symmetric Stretch | Methoxy (-OCH₃) | Sharp, Med |
| 1640-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |
| 1600, 1480 | C=C Stretch | Aromatic Ring | Med-Strong |
| 1330-1250 | C-N Stretch | Aromatic Amine | Strong |
| 1280-1200 | C-O Asymmetric Stretch | Aryl Ether (-O-CH₃) | Strong |
| 910-665 | N-H Wag | Primary/Secondary Amine | Broad, Med |
Experimental Protocols: IR Sample Preparation
-
Method 1: KBr Pellet
-
Grinding: Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle[2].
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly with the sample[2].
-
Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet[2].
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
-
Method 2: Attenuated Total Reflectance (ATR)
-
Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal[3].
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Analysis: Acquire the spectrum directly. This method is fast and requires minimal sample preparation[3][4].
-
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺), which can then break apart into smaller, charged fragments.
Predicted Mass Spectrum: The molecular formula is C₉H₁₀N₂O, giving a nominal molecular weight of 162 g/mol .
-
Molecular Ion (M⁺): A prominent peak is expected at a mass-to-charge ratio (m/z) of 162.
-
Key Fragmentation: Indole derivatives containing a methoxy group often exhibit a characteristic loss of a methyl radical (•CH₃, 15 Da)[5].
-
[M - CH₃]⁺: A significant fragment at m/z 147 is predicted, resulting from the loss of the methyl group from the methoxy substituent.
-
[M - CH₃ - CO]⁺: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 147 fragment is a common pathway for phenolic ethers, which would lead to a fragment at m/z 119[6].
-
Table 4: Predicted Key Fragments in EI Mass Spectrum
| m/z | Proposed Assignment | Notes |
| 162 | [M]⁺ | Molecular Ion |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the ether |
| 119 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Integrated Spectroscopic Workflow
No single technique provides all the necessary information for unequivocal structure determination. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how NMR, IR, and MS are used in a complementary fashion.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The structural characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and indole N-H moieties. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. The collective data outlined in this guide form a robust analytical package for confirming the identity and purity of this valuable synthetic intermediate, ensuring reliability in research and development applications.
References
A Technical Guide to the Potential Biological Activities of 6-methoxy-1H-indol-4-amine
Abstract
The indole nucleus represents a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters, and approved therapeutic agents.[1][2][3] This guide provides a detailed technical exploration of the potential biological activities of 6-methoxy-1H-indol-4-amine, a substituted indoleamine with significant, yet largely untapped, therapeutic promise. While direct research on this specific molecule is nascent, its structural features—a methoxy-activated indole ring and an amino functional group—position it as a compelling candidate for investigation in oncology, neuropharmacology, and inflammatory diseases. This document synthesizes data from structurally related compounds to forecast potential mechanisms of action, outlines detailed experimental protocols for validation, and provides a scientific framework for researchers and drug development professionals to initiate and advance research programs based on this promising scaffold.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole ring system is a privileged structure in drug discovery, renowned for its ability to mimic peptide structures and interact with a diverse array of biological targets.[2] Its presence in the essential amino acid tryptophan makes it a fundamental building block in nature, appearing in vital neurotransmitters like serotonin and melatonin, as well as complex alkaloids with potent bioactivity.[1][4][5] The versatility of the indole core has been successfully leveraged by medicinal chemists, leading to the development of drugs for conditions ranging from cancer and migraines to infections and hypertension.[2][3]
This compound (Chemical Formula: C₉H₁₀N₂O) is an intriguing member of the indole family.[6] It is characterized as a colorless crystalline solid and serves as a valuable intermediate in the synthesis of more complex indole derivatives.[6] The strategic placement of an electron-donating methoxy group on the benzene portion of the indole and an amine group at the C4 position suggests a unique electronic and steric profile. Methoxy-activated indoles are known to possess enhanced reactivity and distinct biological properties, making this scaffold a prime candidate for targeted drug design.[7] This guide will dissect the potential of this compound by examining established activities of related analogs, thereby providing a predictive roadmap for future research and development.
Potential Therapeutic Area: Oncology
The indole scaffold is a well-established pharmacophore in oncology. Marketed tyrosine kinase inhibitors, such as Sunitinib, feature an indole core, and numerous indole derivatives have demonstrated potent anticancer activity through diverse mechanisms.[8]
Rationale and Potential Mechanisms of Action
The anticancer potential of this compound can be hypothesized based on the known activities of methoxy-substituted and amino-indoles.[7]
-
Kinase Inhibition: A primary mechanism for many indole-based anticancer agents is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[8] The Epidermal Growth Factor Receptor (EGFR) is a key target, and compounds with the indole nucleus have shown significant EGFR inhibitory activity.[8][9][10] The specific substitution pattern of this compound could facilitate binding to the ATP-binding pocket of kinases like EGFR.
-
Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Structurally related indole derivatives have been shown to trigger apoptosis, making this a probable mechanism of action.[8][10][11]
-
Cell Cycle Arrest: Cancer is defined by unregulated cell division. Indole compounds can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from replicating.[9][11]
Experimental Workflow: In Vitro Cytotoxicity Assessment
To validate the hypothesized anticancer activity, the initial and most crucial step is to assess the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a standardized, colorimetric method for this purpose.[12]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 - lung, HCT116 - colorectal, MCF-7 - breast) under standard conditions (37°C, 5% CO₂).
-
Harvest cells and perform a cell count.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.
-
Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).[12]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
-
Caption: Workflow for assessing in vitro cytotoxicity.
Data Presentation
Results from cytotoxicity screening should be summarized in a clear, tabular format.
| Cell Line | Compound | IC₅₀ (µM) ± SD | Positive Control | IC₅₀ (µM) ± SD |
| A549 (Lung) | This compound | Experimental Value | Cisplatin | Reference Value |
| HCT116 (Colon) | This compound | Experimental Value | Cisplatin | Reference Value |
| MCF-7 (Breast) | This compound | Experimental Value | Doxorubicin | Reference Value |
Potential Therapeutic Area: Neuroprotection
Indoleamines are the parent class of critical neurotransmitters, and the development of novel small molecules for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease is a high-priority research area.[5][13][14][15][16] The structure of this compound is highly relevant to this field.
Rationale and Potential Mechanisms of Action
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades dopamine in the brain. Inhibiting MAO-B increases dopamine levels and is a validated therapeutic strategy for Parkinson's disease. The indole scaffold has been successfully used to design potent and selective MAO-B inhibitors.[17]
-
Antioxidant Activity: Oxidative stress and the generation of reactive oxygen species (ROS) are implicated in the pathology of most neurodegenerative diseases. Indole derivatives, including the prominent indoleamine melatonin, are known for their potent antioxidant and free-radical scavenging properties.[4][18]
-
Serotonergic Receptor Modulation: Given its structural similarity to serotonin, this compound may interact with serotonin receptors (e.g., 5-HT₂A), which are involved in mood, cognition, and are targets for various psychotropic drugs.[19]
Experimental Workflow: In Vitro Neuroprotection Assay
A common method to screen for neuroprotective effects is to use a neuronal cell line, induce toxicity with a specific neurotoxin, and measure the ability of a test compound to preserve cell viability.[18]
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells. For a more neuron-like phenotype, differentiate the cells using retinoic acid for 5-7 days.
-
-
Compound Pre-treatment:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[18]
-
-
Induction of Neurotoxicity:
-
Induce neuronal damage by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺ (a toxic metabolite relevant to Parkinson's disease models) to the wells.[18]
-
Include control wells: untreated cells, cells treated with the toxin alone, and cells with the test compound alone.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for 24-48 hours.
-
Assess cell viability using the MTT assay (as described in Protocol 2.2.1) or a similar method like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both the toxin and the compound to cells treated with the toxin alone.
-
References
- 1. purkh.com [purkh.com]
- 2. Biomedical Importance of Indoles [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolamines - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. soc.chim.it [soc.chim.it]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets [escholarship.org]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 4-HO-MET - Wikipedia [en.wikipedia.org]
The Ascendancy of the 6-Methoxy-1H-indol-4-amine Scaffold: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The indole nucleus, a quintessential heterocyclic motif, has long been a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1][2] Its inherent bioactivity and synthetic tractability have cemented its status as a "privileged scaffold." Within this esteemed family, the 6-methoxy-1H-indol-4-amine core has emerged as a particularly compelling framework for the design of novel therapeutics. The strategic placement of an electron-donating methoxy group at the 6-position and a nucleophilic amino group at the 4-position imbues the indole ring with unique electronic and steric properties, offering a fertile ground for the exploration of new chemical space and the development of potent and selective modulators of a range of biological targets.[3]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound core. We will delve into the intricacies of its synthesis, dissect the nuanced structure-activity relationships of its derivatives, and explore its burgeoning potential across diverse therapeutic areas, from oncology to neuroinflammation.
I. The Strategic Synthesis of the this compound Core
The construction of the this compound scaffold requires a robust and versatile synthetic strategy. While various indole syntheses exist, the Leimgruber-Batcho indole synthesis stands out as a particularly effective method for accessing this substituted indole.[4][5][6] This two-step process, commencing from a readily available ortho-nitrotoluene derivative, offers high yields and proceeds under relatively mild conditions, making it amenable to the preparation of a diverse library of analogues.[5]
Proposed Synthetic Pathway: A Step-by-Step Protocol
The following protocol outlines a plausible and efficient route to this compound, starting from 2-methyl-5-methoxyaniline.
Step 1: Nitration of 2-Methyl-5-methoxyaniline
The initial step involves the regioselective nitration of 2-methyl-5-methoxyaniline to introduce a nitro group at the position ortho to the methyl group. This is a critical step that sets the stage for the subsequent reductive cyclization.
-
Protocol:
-
Dissolve 2-methyl-5-methoxyaniline in a suitable solvent such as sulfuric acid or acetic anhydride.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product, 1-methyl-4-methoxy-2,6-dinitrobenzene, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Leimgruber-Batcho Indole Synthesis
This two-part step first forms an enamine intermediate, which then undergoes reductive cyclization to yield the desired indole.
-
Part A: Enamine Formation
-
To a solution of the dinitro intermediate in a suitable solvent (e.g., dimethylformamide - DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst such as pyrrolidine.[5]
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the formation of the intensely colored enamine intermediate by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine.
-
-
Part B: Reductive Cyclization
-
Dissolve the crude enamine in a solvent such as methanol or ethanol.
-
Add a reducing agent. A variety of reducing agents can be employed, including Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or tin(II) chloride.[5] The choice of reducing agent can be critical for achieving high yields and avoiding side reactions.
-
Stir the reaction under the appropriate conditions (e.g., room temperature or gentle heating) until the reduction of the nitro group and subsequent cyclization are complete, as indicated by TLC.
-
Filter the reaction mixture to remove the catalyst (if applicable) and concentrate the filtrate.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
II. Structure-Activity Relationships (SAR): Decoding the Impact of Substitution
The biological activity of this compound derivatives can be finely tuned by strategic modifications at various positions of the indole scaffold. Understanding these structure-activity relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
| Position of Substitution | Modification | Impact on Biological Activity (General Trends) | Reference |
| N1-Position | Alkylation, Arylation, Acylation | Can modulate lipophilicity and introduce vectors for targeting specific protein pockets. Often influences receptor affinity and selectivity. | [7] |
| C2-Position | Substitution with aryl or heteroaryl groups | Can enhance π-π stacking interactions with aromatic residues in the target protein, often leading to increased potency. | [7] |
| C3-Position | Introduction of side chains (e.g., alkyl, amido) | Can be crucial for interacting with specific sub-pockets of the binding site. The nature and length of the side chain can significantly impact activity. | [8] |
| C4-Amino Group | Acylation, Sulfonylation, Alkylation | Modifies the basicity and hydrogen bonding capacity of the amino group, which is often a key pharmacophoric feature for receptor interaction. | [9] |
| C5-Position | Halogenation, Alkylation | Can influence electronic properties and metabolic stability. Halogens can participate in halogen bonding, potentially increasing affinity. | [8] |
| C6-Methoxy Group | Demethylation, Replacement with other alkoxy groups | The methoxy group is a key hydrogen bond acceptor and its presence can significantly impact binding. Modification can alter selectivity and pharmacokinetic profiles. | [8] |
| C7-Position | Halogenation, Alkylation | Can provide additional points of interaction and influence the overall conformation of the molecule. | [8] |
III. Pharmacological Profile: A Scaffold with Diverse Therapeutic Potential
The this compound core and its analogues have shown promise in modulating the activity of several important classes of drug targets, including protein kinases and G-protein coupled receptors (GPCRs).
A. Protein Kinase Inhibition: A New Frontier in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11][12] The indole scaffold is a well-established pharmacophore for the design of kinase inhibitors.[13][14] Derivatives of this compound are being explored as inhibitors of various kinases implicated in cancer progression.
The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The 6-methoxy group can form additional hydrogen bonds and occupy hydrophobic pockets within the active site.
Caption: Binding mode of a this compound derivative in a kinase active site.
B. GPCR Modulation: Targeting a Superfamily of Receptors
G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[15][16] The structural features of this compound derivatives make them attractive candidates for the development of GPCR ligands.[1][17][18]
The aromatic indole core can engage in hydrophobic and aromatic interactions within the transmembrane domains of the receptor, while the 4-amino and 6-methoxy groups can form specific hydrogen bonds with key residues, contributing to both affinity and selectivity.
IV. Therapeutic Applications: From Bench to Bedside
The versatile pharmacological profile of this compound derivatives translates into a broad range of potential therapeutic applications.
-
Oncology: As kinase inhibitors, these compounds have the potential to treat various cancers by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[10][12]
-
Inflammatory Diseases: Derivatives of this scaffold have shown anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[7]
-
Neurodegenerative Diseases: The indole nucleus is present in many neuroactive compounds. Analogues of this compound are being investigated for their potential in treating neuroinflammatory conditions.[8]
-
Infectious Diseases: The indole scaffold has been a source of antimicrobial and antiviral agents, and derivatives of this core may offer new avenues for combating infectious diseases.[2]
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. Its synthetic accessibility, coupled with the rich possibilities for structural modification, provides a powerful toolkit for medicinal chemists. Future research will undoubtedly focus on the synthesis of more diverse libraries of analogues, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. As our understanding of the intricate biology of disease progresses, the strategic design of molecules based on this privileged scaffold will continue to drive innovation in drug discovery.
References
- 1. compound 1 [PMID: 37741852] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unipa.it [iris.unipa.it]
- 15. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.vu.nl [research.vu.nl]
- 18. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Substituted Indolamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the fascinating history and scientific discovery of substituted indolamines, a class of compounds that has profoundly impacted our understanding of neuroscience and pharmacology. From the identification of the endogenous neurotransmitter serotonin to the synthesis of potent psychedelic agents, the story of substituted indolamines is one of serendipity, meticulous scientific inquiry, and a continuous quest to understand the intricate relationship between chemical structure and conscious experience.
Part 1: The Dawn of Indolamine Research: The Discovery of Serotonin
The journey into the world of substituted indolamines begins not with psychedelic exploration, but with the investigation of a fundamental biological molecule. In the 1930s, Italian scientist Vittorio Erspamer, while studying the enterochromaffin cells of the gastrointestinal tract, isolated a substance that caused smooth muscle contraction. He named this compound "enteramine."[1][2] Almost concurrently, researchers at the Cleveland Clinic in the United States were investigating a vasoconstrictor substance found in blood serum. In 1948, Maurice M. Rapport, Arda Green, and Irvine Page successfully isolated and crystallized this substance, which they named "serotonin," derived from "serum" and "tonic" to reflect its effect on vascular tone.[3][4]
Subsequent chemical analysis revealed that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[1][4] This discovery was a watershed moment, laying the groundwork for understanding the diverse physiological roles of this crucial neurotransmitter, which is now known to be involved in the regulation of mood, sleep, appetite, and numerous other bodily functions.[1][5] An estimated 90% of the body's serotonin is found in the enterochromaffin cells of the gastrointestinal tract, with the remainder being synthesized in the central nervous system.[5]
Foundational Isolation and Characterization Protocols
The pioneering work of Erspamer and the Cleveland Clinic team involved laborious extraction and purification procedures from biological tissues. While modern analytical techniques have rendered these methods largely historical, they represent the foundational experimental approaches in the field.
Conceptual Overview of Early Serotonin Isolation:
-
Tissue Homogenization: Large quantities of tissue (e.g., gastrointestinal mucosa or blood) were homogenized to release cellular contents.
-
Solvent Extraction: A series of solvent extractions were employed to separate the active compound from lipids and other cellular debris.
-
Bioassay-Guided Fractionation: At each stage of purification, the fractions were tested for their ability to induce smooth muscle contraction (in the case of enteramine) or vasoconstriction (in the case of serotonin). This bioassay-guided approach was crucial for tracking the active principle.
-
Crystallization: The final purified substance was crystallized to allow for definitive chemical characterization.
This multi-step process required immense perseverance and a deep understanding of classical biochemistry.
Part 2: The Psychedelic Era: Synthesis and Discovery of Classic Indolamines
The structural similarity of serotonin to other naturally occurring and synthetic compounds opened the door to a new era of psychopharmacology. The indoleamine backbone proved to be a versatile scaffold for the development of potent psychoactive agents.
Lysergic Acid Diethylamide (LSD): A Serendipitous Discovery
In 1938, Swiss chemist Albert Hofmann, working at Sandoz Laboratories in Basel, Switzerland, synthesized lysergic acid diethylamide (LSD) for the first time.[6][7] His initial goal was to create a respiratory and circulatory stimulant.[6][8] The compound showed little promise in initial tests and was set aside.
Five years later, on April 16, 1943, Hofmann revisited the compound. While re-synthesizing it, he accidentally absorbed a small amount through his fingertips.[7][9] He later described experiencing "a remarkable restlessness, combined with a slight dizziness."[7][8] Intrigued, three days later on April 19, 1943, he intentionally ingested what he believed to be a small dose (250 micrograms) of LSD.[8] This resulted in a powerful and profound psychedelic experience, now famously known as "Bicycle Day," as he rode his bicycle home from the lab under the drug's influence.[7] Hofmann's accidental discovery revealed the extraordinary potency of LSD and its ability to induce profound changes in consciousness at microgram doses.[6]
Psilocybin and Psilocin: The "Magic" Mushrooms
The use of psychoactive mushrooms in spiritual and healing rituals has a long history in indigenous cultures, particularly in Mesoamerica.[10] In the mid-20th century, these practices came to the attention of Western science. In 1958, Albert Hofmann, the same chemist who discovered LSD, successfully isolated and identified the active principles from Psilocybe mexicana mushrooms: psilocybin and its dephosphorylated metabolite, psilocin.[11][12][13]
Psilocybin itself is a prodrug, meaning it is converted into the pharmacologically active compound, psilocin, in the body.[12][13] Hofmann and his team not only isolated these compounds but also determined their chemical structures and achieved their synthesis in the laboratory.[11][14] This work provided a chemical basis for the psychoactive effects of these mushrooms and allowed for controlled scientific investigation of their properties.
N,N-Dimethyltryptamine (DMT): "The Spirit Molecule"
N,N-Dimethyltryptamine (DMT) is a powerful, short-acting psychedelic tryptamine found in numerous plant species and is also produced endogenously in the mammalian brain.[15][16] The first synthesis of DMT was achieved by Canadian chemist Richard Manske in 1931.[15] However, its psychoactive properties were not discovered until 1956, when Hungarian chemist and psychiatrist Stephen Szára extracted DMT from the Mimosa hostilis plant and self-administered it, reporting vivid and rapidly changing visual hallucinations.[15][16]
DMT is a key component of the psychoactive Amazonian brew ayahuasca, where its oral activity is enabled by the presence of monoamine oxidase inhibitors (MAOIs) from other plant ingredients in the brew, which prevent its breakdown in the digestive system.[17]
Part 3: The Modern Era of Indolamine Research: Alexander Shulgin and Beyond
No history of substituted indolamines would be complete without the monumental contributions of Alexander "Sasha" Shulgin. A brilliant and iconoclastic chemist, Shulgin dedicated much of his career to the synthesis and personal bioassay of hundreds of psychoactive compounds, meticulously documenting his findings.
Shulgin's work, often conducted in his home laboratory, greatly expanded the known landscape of psychedelic phenethylamines and tryptamines.[18][19] He is particularly known for popularizing MDMA ("ecstasy") in the 1970s for its potential therapeutic use in psychotherapy.[19][20] His books, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, are landmark texts that detail the synthesis and subjective effects of a vast array of psychoactive compounds.[18][21]
Shulgin's work exemplified a systematic approach to understanding structure-activity relationships (SAR) within these chemical families. By making subtle modifications to the molecular structure of known compounds, he was able to explore how these changes influenced the potency, duration, and qualitative nature of the psychedelic experience.
Part 4: Foundational Chemistry and Structure-Activity Relationships
The pharmacological activity of substituted indolamines is intimately linked to their chemical structure. The core indole nucleus, with its fused benzene and pyrrole rings, provides the foundational scaffold. Substitutions at various positions on this nucleus and on the ethylamine side chain can dramatically alter a compound's affinity for and activity at different receptors, particularly serotonin receptors.
Key Structural Features and Their Influence:
-
Indole Nucleus: The indole ring system is a key pharmacophore that mimics the endogenous neurotransmitter serotonin.
-
Ethylamine Side Chain: The length and branching of the ethylamine side chain influence metabolic stability and receptor interaction.
-
Substitutions on the Indole Ring:
-
4-Position: Hydroxylation or phosphorylation at the 4-position, as seen in psilocin and psilocybin, is a common feature of naturally occurring psychedelic tryptamines.
-
5-Position: Substitution at the 5-position with groups like methoxy (e.g., in 5-MeO-DMT) can significantly increase potency.
-
-
Substitutions on the Amino Group: Methylation of the amino group, as in DMT, is common. The nature and size of the alkyl groups on the nitrogen atom can modulate receptor affinity and selectivity.
Illustrative Diagram of the Indoleamine Scaffold and Key Substitution Points:
Caption: General structure of a substituted indolamine.
Part 5: Mechanism of Action: The Serotonin 2A Receptor and Beyond
The primary mechanism of action for classic psychedelic indolamines is their agonist activity at the serotonin 2A (5-HT2A) receptor.[22][23][24] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex, particularly in high-level processing regions.
Simplified Signaling Pathway of 5-HT2A Receptor Activation:
Caption: Simplified 5-HT2A receptor signaling cascade.
Activation of the 5-HT2A receptor by a psychedelic indolamine leads to the engagement of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C, respectively, ultimately resulting in a cascade of downstream cellular effects that alter neuronal excitability and gene expression.
While the 5-HT2A receptor is the primary target, many substituted indolamines also have affinity for other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and receptors for other neurotransmitters, which contributes to their complex pharmacological profiles.[25]
Part 6: Key Experimental Workflows
The study of substituted indolamines relies on a variety of experimental techniques to elucidate their synthesis, pharmacology, and mechanism of action.
Chemical Synthesis and Purification Workflow
Conceptual Workflow for the Synthesis of a Substituted Tryptamine:
Caption: General workflow for chemical synthesis and purification.
In Vitro Pharmacological Characterization
Workflow for Receptor Binding and Functional Assays:
Caption: Workflow for in vitro pharmacological characterization.
Conclusion
The discovery and history of substituted indolamines represent a remarkable scientific journey that has traversed the fields of natural product chemistry, pharmacology, and neuroscience. From the fundamental discovery of serotonin to the complex synthetic chemistry of modern psychoactive compounds, the study of indolamines continues to provide invaluable insights into the workings of the human brain and the chemical basis of consciousness. As research into the therapeutic potential of these compounds for conditions such as depression, anxiety, and addiction continues to gain momentum, a thorough understanding of their history and scientific underpinnings is more crucial than ever for the next generation of researchers, scientists, and drug development professionals.[10][26]
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. benchchem.com [benchchem.com]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. news-medical.net [news-medical.net]
- 5. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The History of LSD - Acid, Albert Hoffman & Timothy Leary - Drug-Free World [drugfreeworld.org]
- 7. History of LSD - Wikipedia [en.wikipedia.org]
- 8. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 9. Albert Hofmann Discovers LSD | Origins [origins.osu.edu]
- 10. Psilocybin: from ancient magic to modern medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Wild and Un/natural Science of Psilocybin Mushrooms in North America | Society for Cultural Anthropology [culanth.org]
- 12. Psilocybin - Wikipedia [en.wikipedia.org]
- 13. acs.org [acs.org]
- 14. researchgate.net [researchgate.net]
- 15. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Encounter With the Other: A Thematic and Content Analysis of DMT Experiences From a Naturalistic Field Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dev.lithub.com [dev.lithub.com]
- 18. Alexander Shulgin - Wikipedia [en.wikipedia.org]
- 19. Alexander_Shulgin [bionity.com]
- 20. Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Shulgin Index - Wikipedia [en.wikipedia.org]
- 22. projectencephalon.org [projectencephalon.org]
- 23. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. blossomanalysis.com [blossomanalysis.com]
- 25. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 26. The Past and Future of Psychedelic Science: An Introduction to This Issue - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling and Docking Studies of 6-methoxy-1H-indol-4-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in-silico modeling and molecular docking studies of the novel compound, 6-methoxy-1H-indol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to serve as a practical and theoretical resource, detailing the rationale behind experimental choices and providing validated protocols for computational analysis. The guide will focus on the interaction of this compound with Indoleamine 2,3-dioxygenase 1 (IDO1), a critical therapeutic target in oncology. We will cover the entire workflow, from ligand and protein preparation to molecular docking, and post-docking analysis, including ADMET prediction and molecular dynamics simulations.
Introduction: The Therapeutic Potential of Indole Derivatives and the Significance of IDO1
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The inherent versatility of the indole ring system allows for diverse substitutions, leading to compounds that can interact with a multitude of biological targets. This compound, a substituted indole, presents an interesting candidate for drug discovery due to its unique electronic and structural features conferred by the methoxy and amine groups.[2]
Our selected therapeutic target for this in-silico investigation is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3] In the context of cancer, IDO1 has emerged as a critical immune checkpoint inhibitor.[4] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the host's immune system.[2][5] Consequently, the development of small molecule inhibitors of IDO1 is a highly pursued strategy in cancer immunotherapy.[3][6]
This guide will delineate a robust in-silico workflow to predict and analyze the binding of this compound to the active site of IDO1, providing insights into its potential as a novel IDO1 inhibitor.
The In-Silico Drug Discovery Workflow: A Conceptual Overview
The computational approach to drug discovery allows for the rapid and cost-effective screening of potential drug candidates before their synthesis and in-vitro testing. Our workflow is designed to provide a comprehensive understanding of the interaction between this compound and IDO1.
Methodologies: A Step-by-Step Technical Protocol
This section provides detailed, step-by-step protocols for each stage of the in-silico analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Ligand Preparation
The accuracy of a docking study is highly dependent on the correct three-dimensional representation of the ligand.
Protocol:
-
Obtain Ligand Structure: The 2D structure of this compound is first drawn using a chemical drawing software like ChemDraw or MarvinSketch. The structure is then saved in a 2D format (e.g., MOL or SDF).
-
3D Structure Generation and Energy Minimization: The 2D structure is converted to a 3D structure using a molecular modeling program such as Avogadro or UCSF Chimera. To obtain a low-energy and stable conformation, the structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to ensure the ligand adopts a realistic conformation.
-
File Format Conversion: The energy-minimized 3D structure of the ligand is saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[7]
Protein Preparation
The preparation of the target protein is a critical step to ensure a realistic representation of the binding site.
Protocol:
-
Retrieve Protein Structure: The crystal structure of human Indoleamine 2,3-dioxygenase 1 (IDO1) is downloaded from the Protein Data Bank (PDB). For this study, we will use a high-resolution crystal structure, for instance, PDB ID: 6E45.[8]
-
Pre-processing the PDB File: The raw PDB file often contains non-essential molecules such as water, co-factors, and ions that are not relevant to the binding interaction. These are removed using a molecular visualization tool like UCSF Chimera or PyMOL.[9]
-
Adding Hydrogen Atoms and Assigning Charges: Crystal structures typically do not include hydrogen atoms. These are added to the protein structure, and their positions are optimized. Partial charges are then assigned to each atom using a force field like AMBER or CHARMM. This step is vital for accurately calculating electrostatic interactions.
-
Defining the Binding Site: The active site of IDO1 is identified based on the location of the co-crystallized ligand in the original PDB file or from published literature. A grid box is then defined around this active site, encompassing the potential binding region for our ligand. The size and center of this grid box are crucial parameters for the docking simulation.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.[10]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Software Selection: AutoDock Vina is chosen for this study due to its accuracy, speed, and widespread use in the scientific community.[11][12]
-
Configuration File: A configuration file is created that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the center of the grid box, and the dimensions of the search space.
-
Running the Docking Simulation: The docking calculation is initiated from the command line using the Vina executable and the configuration file as input. Vina will then perform a conformational search of the ligand within the defined grid box, evaluating the binding affinity for different poses.
-
Output Analysis: The output of the docking simulation is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Post-Docking Analysis
The raw output from the docking simulation requires further analysis to extract meaningful insights.
Protocol:
-
Visualization: The docked complex (protein with the best-ranked ligand pose) is visualized using software like PyMOL or Discovery Studio Visualizer.
-
Interaction Analysis: The non-covalent interactions between this compound and the amino acid residues in the IDO1 active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential pi-pi stacking or cation-pi interactions. Understanding these interactions is crucial for explaining the binding affinity and for suggesting potential modifications to the ligand to improve its potency.
To be a viable drug candidate, a compound must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Protocol:
-
Tool Selection: Several free online tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab 2.0.[13][14]
-
Input: The SMILES string or the 2D structure of this compound is submitted to the selected web server.
-
Analysis of Results: The predicted ADMET properties are analyzed. Key parameters to consider include:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.
-
Table 1: Exemplary Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Pharmacokinetics | ||
| GI Absorption | High | Good oral bioavailability expected. |
| BBB Permeant | No | Low potential for central nervous system side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule | Yes (0 violations) | Favorable physicochemical properties for a drug. |
| Bioavailability Score | 0.55 | Good probability of being orally active. |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Note: The values in this table are for illustrative purposes and would be generated from an actual ADMET prediction tool.
While molecular docking provides a static picture of the binding event, molecular dynamics simulations can offer insights into the dynamic behavior of the protein-ligand complex over time.
Protocol:
-
Software Selection: GROMACS is a widely used and powerful open-source software for performing MD simulations.[15]
-
System Preparation: The docked protein-ligand complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and to mimic physiological salt concentrations.
-
Simulation Protocol: The simulation typically involves several steps:
-
Energy Minimization: To remove any steric clashes.
-
NVT Equilibration: The system is heated to the desired temperature while keeping the volume constant.
-
NPT Equilibration: The pressure of the system is equilibrated while maintaining a constant temperature.
-
Production Run: The main simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of all atoms is recorded.
-
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein backbone and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.
-
Data Interpretation and Reporting
The culmination of these in-silico studies is a comprehensive report that synthesizes all the findings.
Table 2: Exemplary Molecular Docking Results
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -8.5 | Arg343, Ser167 | Phe163, Tyr126, Cys129 |
| 2 | -8.2 | Gly342 | Phe226, Leu234 |
| 3 | -7.9 | Ser167 | Ala264, Val130 |
Note: The data in this table is hypothetical and serves as an example of how to present docking results.
The report should include:
-
A summary of the docking scores and the identification of the most favorable binding pose.
-
A detailed description of the key interactions between this compound and IDO1, supported by high-quality images of the docked complex.
-
A thorough analysis of the predicted ADMET properties, highlighting both favorable and potentially problematic characteristics.
-
An interpretation of the molecular dynamics simulation results, focusing on the stability of the protein-ligand complex and the dynamics of key interactions.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in-silico workflow for the investigation of this compound as a potential inhibitor of Indoleamine 2,3-dioxygenase 1. By following the detailed protocols for ligand and protein preparation, molecular docking, and post-docking analysis, researchers can gain significant insights into the therapeutic potential of this and other novel compounds. The results from these computational studies can guide further experimental validation, including in-vitro enzyme assays and cell-based studies, ultimately accelerating the drug discovery and development process.
References
- 1. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 2. fortislife.com [fortislife.com]
- 3. mdpi.com [mdpi.com]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. rcsb.org [rcsb.org]
- 9. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 15. GROMACS Tutorials [mdtutorials.com]
6-Methoxy-1H-indol-4-amine: A Strategic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful drugs.[1][2] This guide focuses on a specifically functionalized variant, 6-methoxy-1H-indol-4-amine , a building block of increasing strategic importance. The unique electronic and steric arrangement of its 4-amino and 6-methoxy substituents provides medicinal chemists with a powerful tool for developing targeted therapeutics. The 4-amino group serves as a versatile synthetic handle and a crucial hydrogen-bonding moiety for target engagement, while the 6-methoxy group allows for fine-tuning of physicochemical properties such as metabolic stability and receptor affinity. This document provides a comprehensive overview of the synthesis, derivatization, and application of this core, highlighting its role in the generation of potent kinase inhibitors and offering detailed, field-proven protocols for its use in drug discovery programs.
Introduction: The Strategic Value of the Indole Scaffold
Indole and its derivatives are among the most significant heterocyclic compounds in drug discovery, forming the structural basis for neurotransmitters like serotonin, essential amino acids like tryptophan, and a multitude of approved drugs.[1][3] Their rigid, planar structure and electron-rich nature make them ideal for interacting with biological targets. The strategic placement of substituents on the indole ring is a key tactic for modulating pharmacological activity.
The this compound core is particularly noteworthy. This substitution pattern offers a distinct advantage:
-
The 4-Amino Group: Positioned on the benzene portion of the indole, this primary amine is a potent hydrogen bond donor and acceptor. It frequently acts as a key "hinge-binding" element in kinase inhibitors or as a nucleophilic handle for the straightforward introduction of diverse side chains via amide coupling, reductive amination, or arylation reactions.
-
The 6-Methoxy Group: This group significantly influences the molecule's electronic properties and lipophilicity. The methoxy substituent can enhance metabolic stability by blocking a potential site of oxidation and can improve oral bioavailability. Its presence also modulates the pKa of the indole nitrogen and the 4-amino group, which can be critical for optimizing target binding and cell permeability.
This guide will demonstrate how these features are leveraged to create potent and selective drug candidates.
Physicochemical Properties and Characterization
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [1 (ChemBK)] |
| Molar Mass | 162.19 g/mol | [1 (ChemBK)] |
| Appearance | Colorless crystalline solid (predicted) | [1 (ChemBK)] |
| Boiling Point | 394.2°C at 760 mmHg | [1 (ChemBK)] |
| Density | 1.265 g/cm³ | [1 (ChemBK)] |
| Refractive Index | 1.698 | [1 (ChemBK)] |
Solubility & Stability: The compound is predicted to have slight solubility in methanol and should be stored in an inert atmosphere, protected from light, to prevent degradation. [1 (ChemBK)] Due to its amine functionality, it is a weak base.
Synthesis of the this compound Core
A reliable and scalable synthesis of the core scaffold is paramount for any drug discovery campaign. The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method, particularly well-suited for producing indoles with specific substitution patterns that are difficult to access via other classic methods like the Fischer synthesis.[4][5][6] This pathway avoids the harsh acidic conditions of the Fischer synthesis and generally proceeds in high yield.[4]
The synthesis commences with a suitably substituted o-nitrotoluene, in this case, 2-methyl-3-methoxy-5-nitroaniline or a related precursor, which undergoes condensation with a formamide acetal to form a reactive enamine intermediate. This intermediate is then subjected to a reductive cyclization to yield the desired indole core.
Detailed Experimental Protocol: Reductive Cyclization of the Nitro-Enamine Intermediate
This protocol describes the critical step of converting the nitro-enamine precursor to the final 4-aminoindole product. The choice of reducing agent is crucial; catalytic hydrogenation is often clean and high-yielding, while reagents like titanium(III) chloride can be effective for dinitro precursors where selective reduction is needed.[5][7]
Materials:
-
trans-β-Dialkylamino-α-(3-methoxy-5-nitrophenyl)styrene (1.0 eq)
-
Raney Nickel (approx. 10% w/w) or 10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrazine Hydrate (if using Raney Ni without H₂ gas) or a hydrogen source (H₂ balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Vessel Preparation: To a flask equipped with a magnetic stirrer, add the nitro-enamine intermediate (1.0 eq) and the solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (Raney Ni or Pd/C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation:
-
Method A (H₂ Gas): Seal the flask, evacuate, and backfill with hydrogen gas. Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the suspension vigorously at room temperature.
-
Method B (Hydrazine): If using Raney Nickel, slowly add hydrazine hydrate (2-4 eq) to the suspension. The reaction is often exothermic.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction typically takes 2-12 hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The this compound scaffold is an excellent starting point for the design of kinase inhibitors. The 4-amino group can be readily derivatized to project a vector into the solvent-exposed region of the ATP-binding site, while the indole core itself can form key interactions within the pocket.
Case Study: Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. Inhibitors of Syk are of significant interest for treating autoimmune diseases and certain cancers.[8]
The Role of the Indole Scaffold: In many kinase inhibitor designs, a heterocyclic core acts as a scaffold to orient substituents correctly. The 4-amino group of our building block can serve as the attachment point for a pyrazine or pyrimidine ring, a common feature in Syk inhibitors.[8] The N-H of the amine and the indole N1-H can act as crucial hydrogen bond donors, interacting with the "hinge region" of the kinase active site.
Synthetic Strategy for Derivatization: A common strategy involves the N-arylation of the 4-amino group with a halogenated heterocycle, such as 2-chloro-5-cyanopyrazine, often via a Buchwald-Hartwig or SNAr reaction.
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for this compound derivatives is proprietary, we can infer trends from public domain data on related 4-aminoindole and 4-aminoquinoline kinase inhibitors.[9][10][11][12] The following table illustrates a hypothetical SAR based on these related series.
| Compound | R¹ (at C7) | R² (on 4-Anilino Ring) | Syk IC₅₀ (nM) | Rationale for Activity |
| 1 | H | H | 550 | Baseline activity from the core scaffold. |
| 2 | H | 3-morpholino | 120 | Morpholino group improves solubility and adds a potential H-bond acceptor. |
| 3 | -CH₂-piperidine | H | 85 | C7 substituent explores a new pocket, potentially increasing affinity. |
| 4 | H | 3-(1-methyl-pyrazole) | 25 | Pyrazole adds a vector pointing towards the solvent front and can form additional interactions. |
| 5 | -CH₂-piperidine | 3-(1-methyl-pyrazole) | 4 | Combination of optimal groups at C7 and the anilino ring leads to a synergistic improvement in potency. |
This SAR analysis demonstrates a logical, iterative approach to drug design, starting with a core scaffold and systematically exploring different substitution patterns to enhance potency and selectivity.
Signaling Pathway Visualization: Syk in B-Cell Activation
Understanding the biological context is crucial. Syk is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of Syk blocks downstream signaling, preventing B-cell proliferation and antibody production.
Conclusion and Future Outlook
This compound is more than just another heterocycle; it is a strategically designed building block that offers significant advantages in modern drug discovery. Its pre-installed functionalities—a versatile 4-amino group and a modulating 6-methoxy group—provide a robust platform for generating libraries of compounds with desirable pharmacological properties. The successful application of this core in the development of potent kinase inhibitors underscores its value. As medicinal chemistry continues to pursue ever more selective and potent therapeutics, building blocks like this compound that provide a head start in terms of synthetic accessibility and inherent drug-like properties will remain in high demand. Future research will likely see this scaffold applied to other target classes, such as GPCRs and epigenetic targets, further expanding its utility in the chemist's toolbox.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
- 9. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical characteristics of 6-methoxy-1H-indol-4-amine
An In-Depth Technical Guide to the Physicochemical Characteristics of 6-methoxy-1H-indol-4-amine
Introduction
This compound is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. These structures are of paramount importance in the fields of medicinal chemistry and materials science, forming the core scaffold of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] The specific substitution pattern of this compound, featuring an electron-donating methoxy group and a versatile amino group on the indole ring, makes it a valuable synthetic intermediate and a pharmacophore of interest.[3] This guide offers a comprehensive analysis of its core physicochemical characteristics, providing researchers, scientists, and drug development professionals with the foundational data and validated methodologies required for its effective handling, characterization, and application. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of not just what the properties are, but why they are determined and how they influence the molecule's behavior.
A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for this compound are consolidated below. This information is critical for accurate database searching, regulatory documentation, and unambiguous scientific communication.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 282547-67-5 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3][4] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)N | N/A |
| InChI | InChI=1S/C9H10N2O/c1-12-7-3-6(10)8-5-11-9(8)4-7/h3-5,11H,10H2,1H3 | N/A |
References
A Senior Application Scientist's Guide to the Safe Handling, Storage, and Disposal of 6-methoxy-1H-indol-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the safety, handling, and storage protocols for 6-methoxy-1H-indol-4-amine (CAS: 282547-67-5). As a substituted indole, this compound is a valuable intermediate in organic synthesis and pharmaceutical research, potentially for developing agents with anti-tumor or anti-inflammatory activities.[1] The inherent reactivity and biological activity of indole derivatives necessitate a robust understanding and implementation of safety protocols to mitigate risks to personnel and the environment.[2][3]
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every protocol is a self-validating system rooted in established principles of chemical safety.
Physicochemical and Hazard Profile
Understanding the fundamental properties of a chemical is the cornerstone of a comprehensive safety assessment. While detailed toxicological data for this compound is not extensively published, a conservative approach, inferring hazards from structurally similar indole compounds, is a prudent and necessary practice.
Physical & Chemical Properties
The known physical characteristics of this compound are summarized below. These properties, such as its high boiling and flash points, suggest it is not highly volatile under standard laboratory conditions but can form explosive mixtures with air upon intense heating.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molar Mass | 162.19 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Density | 1.265 g/cm³ | [1] |
| Boiling Point | 394.2°C at 760 mmHg | [1] |
| Flash Point | 192.2°C | [1] |
Hazard Identification & GHS Classification (Inferred)
Given the absence of a specific, published Safety Data Sheet (SDS), the following hazard profile is extrapolated from data on related compounds like 6-methoxy-1H-indole and other substituted indoles.[4] This compound should be handled as if it possesses these hazards until proven otherwise.
| Hazard Class | GHS Hazard Statement (H-Code) | Rationale / Corresponding Precautionary Statement (P-Code) |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Based on data for similar indole structures. P280: Wear protective gloves/protective clothing. |
| Skin Irritation | H315: Causes skin irritation | A common hazard for amine and indole compounds.[4][5] P264: Wash skin thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | Expected based on related structures.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of the powdered form may irritate the respiratory tract.[4][5] P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
The Hierarchy of Controls: A Systematic Approach to Safe Handling
To ensure maximum protection, safety measures should be implemented using the hierarchy of controls. This framework prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the final barrier.
Engineering Controls
The primary method for controlling exposure is to contain the hazard at its source.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particles and to contain any potential spills.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][5]
Administrative Controls
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
-
Access Restriction: Designate specific areas for handling this compound and restrict access to authorized and trained personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Hands must be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the potential hazards.[6][7]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][8] | Protects against splashes and airborne dust particles causing serious eye irritation. |
| Skin Protection | Gloves: Chemical-impermeable gloves (e.g., nitrile) inspected for integrity before each use.[6] Double-gloving is recommended for extended handling. Clothing: A chemical-resistant lab coat or coverall. Ensure cuffs are tucked into gloves.[9] | Prevents skin contact, which may be toxic and cause irritation. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or higher) should be used if there is a risk of generating dust, especially outside of a fume hood (e.g., during spill cleanup).[6] | Mitigates the risk of respiratory tract irritation from inhaling fine particles.[4] |
Step-by-Step Laboratory Handling Protocol
This protocol outlines a safe workflow for handling this compound from container to reaction vessel.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 2.3.
-
Weighing:
-
Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.
-
Use spatulas and tools dedicated to this chemical to prevent cross-contamination.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solubilization/Reaction Addition:
-
If dissolving the compound, add the solvent to the vessel containing the solid slowly to avoid splashing.
-
If adding the solid to a reaction mixture, do so carefully and in a controlled manner.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and work surface within the fume hood.
-
Carefully remove outer gloves (if double-gloving) before exiting the fume hood.
-
Dispose of all contaminated disposables (weigh boats, wipes, gloves) in a designated hazardous waste container.[10]
-
Storage and Stability
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in the original, tightly closed container.[6][11]
-
Atmosphere: Keep in a dry, cool, and well-ventilated place.[6][12] An inert atmosphere may be beneficial for long-term storage to prevent potential degradation.
-
Security: Store in a locked cabinet or area to restrict access.[6][13]
-
Incompatible Materials: Segregate from strong oxidizing agents, ignition sources, and excessive heat.[1][14] The amine functionality can react with strong acids and oxidizing agents.
Emergency Procedures: Spill and Exposure Management
In the event of an accident, a clear and practiced response is essential.
Caption: Emergency response workflow for spills and personnel exposure.
First-Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep solid waste (contaminated gloves, paper towels, excess reagent) separate from liquid waste.[10]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[10][15]
-
Storage: Keep the waste container tightly closed and store it in a designated, secure, and ventilated satellite accumulation area.[15]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.[10][11] Do not discharge to sewer systems or the environment.[11]
References
- 1. chembk.com [chembk.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. echemi.com [echemi.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. benchchem.com [benchchem.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.ca [fishersci.ca]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Methodological & Application
Application and Protocol for the Synthesis of 6-methoxy-1H-indol-4-amine
Introduction
6-methoxy-1H-indol-4-amine is a valuable heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its indole scaffold, substituted with a methoxy and an amino group at strategic positions, makes it a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The electron-donating nature of these substituents influences the electron density of the indole ring, modulating its reactivity and biological interactions. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is based on the robust and versatile Leimgruber-Batcho indole synthesis, a widely recognized method for constructing the indole nucleus from ortho-nitrotoluene precursors.[2][3][4]
Synthetic Strategy: The Leimgruber-Batcho Approach
The Leimgruber-Batcho indole synthesis was selected for its efficiency, high yields, and the ready availability of starting materials.[2][3] This two-step process involves the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to yield the desired indole.[2][4]
Our synthetic pathway commences with the commercially available 4-methoxy-2-nitroaniline and proceeds through the formation of the key intermediate, 4-methoxy-2-methyl-6-nitroaniline. This intermediate is then subjected to the classical Leimgruber-Batcho conditions to afford the target molecule.
Diagram: Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 4-methoxy-2-methyl-6-nitroaniline
The synthesis of this crucial ortho-nitrotoluene intermediate is a multi-step process starting from 4-methoxy-2-nitroaniline.
Step 1a: Diazotization of 4-methoxy-2-nitroaniline
-
Materials: 4-methoxy-2-nitroaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Water.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Step 1b: Iodination of the Diazonium Salt
-
Materials: Diazonium salt solution from Step 1a, Potassium iodide (KI), Water.
-
Procedure:
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the product, 1-iodo-4-methoxy-2-nitrobenzene, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 1c: Methylation via Organocuprate Reagent
-
Materials: 1-iodo-4-methoxy-2-nitrobenzene, Copper(I) iodide (CuI), Methyllithium (MeLi), Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the suspension to -78 °C.
-
Slowly add methyllithium (2 equivalents) to the suspension to form the lithium dimethylcuprate (Gilman reagent).
-
To this cuprate solution, add a solution of 1-iodo-4-methoxy-2-nitrobenzene (1 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product, 4-methoxy-2-methyl-6-nitroaniline, with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Leimgruber-Batcho Synthesis of this compound
Step 2a: Enamine Formation
-
Materials: 4-methoxy-2-methyl-6-nitroaniline, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Anhydrous N,N-Dimethylformamide (DMF), Pyrrolidine (optional, but recommended).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methoxy-2-methyl-6-nitroaniline (1 equivalent) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents) and pyrrolidine (0.2 equivalents).
-
Heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The enamine product is typically a highly colored compound.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
-
Diagram: Mechanism of Enamine Formation
Caption: Key steps in the formation of the enamine intermediate.
Step 2b: Reductive Cyclization
-
Materials: Crude enamine from Step 2a, Raney Nickel (50% slurry in water), Hydrazine hydrate (85% solution), Ethanol or Methanol.
-
Procedure:
-
Caution: Raney Nickel is pyrophoric and must be handled with extreme care under a wet slurry.[5][6][7][8][9] Hydrazine hydrate is toxic and corrosive.
-
In a round-bottom flask, suspend the crude enamine in ethanol or methanol.
-
Carefully add the Raney Nickel slurry (a catalytic amount, typically 10-20% by weight of the enamine).
-
Heat the suspension to a gentle reflux (60-70 °C).
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the refluxing mixture. Vigorous gas evolution (nitrogen and hydrogen) will be observed. The addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the enamine and formation of the product.
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake must be kept wet with water at all times to prevent ignition.
-
Wash the filter cake with additional solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification
The crude product can be purified by column chromatography on silica gel.[10] A gradient elution system, for example, starting with ethyl acetate/hexane and gradually increasing the polarity with methanol, is often effective. Given the amine functionality, it may be beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent streaking on the column.[11][12]
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 2a | 4-methoxy-2-methyl-6-nitroaniline | DMF-DMA, Pyrrolidine | DMF | 110-120 | 2-4 | 85-95 |
| 2b | Enamine Intermediate | Raney Ni, Hydrazine hydrate | Ethanol | 60-70 | 2-3 | 70-85 |
Safety Precautions
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Highly flammable liquid and vapor.[13][14] Causes serious eye damage and may cause an allergic skin reaction.[15][16] Harmful if inhaled.[16] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Raney Nickel: Pyrophoric solid; catches fire spontaneously if exposed to air when dry.[7] Handle as a slurry in water.[6] Causes skin irritation and may cause an allergic skin reaction. Suspected of causing cancer.[7] Always keep the catalyst wet and handle it in a fume hood. Do not allow the catalyst to dry on filter paper or other flammable materials.
-
Hydrazine Hydrate: Toxic and corrosive. Handle with extreme care, using appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][8][9][13][14][15][17]
References
- 1. chembk.com [chembk.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Raney -Nickel SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Note: A Practical Guide to the HPLC Analysis and Purification of 6-methoxy-1H-indol-4-amine
Abstract
This comprehensive guide details robust methodologies for the analytical determination and preparative purification of 6-methoxy-1H-indol-4-amine, a crucial heterocyclic intermediate in pharmaceutical synthesis. Recognizing the compound's susceptibility to degradation and its unique physicochemical properties, this document provides scientifically grounded protocols for both reversed-phase High-Performance Liquid Chromatography (HPLC) and normal-phase flash chromatography. The causality behind critical experimental choices, such as mobile phase modification, stationary phase selection, and sample handling, is thoroughly explained to ensure methodological reproducibility and high-purity outcomes. This guide is intended for researchers, chemists, and drug development professionals requiring validated, scalable, and efficient purification strategies for indole-based active pharmaceutical ingredients (APIs) and intermediates.
Introduction and Compound Profile
This compound is an aromatic heterocyclic compound featuring a core indole scaffold substituted with a methoxy group at the 6-position and an amine group at the 4-position. This substitution pattern makes it a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways.[1] The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, impact the efficacy of the final API, or introduce toxicological risks.
The purification of this compound presents specific challenges. The indole ring, coupled with an aromatic amine, is susceptible to atmospheric oxidation, which can result in sample discoloration and the formation of degradation products.[2] Furthermore, the presence of a basic amine group necessitates careful control of mobile phase pH in reversed-phase chromatography to achieve sharp, symmetrical peaks.
This application note provides a systematic approach to overcome these challenges, beginning with an understanding of the compound's fundamental properties.
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful separation strategy. Key characteristics of this compound are summarized below.
| Property | Value / Description | Significance for Chromatography |
| Chemical Structure | ![]() | The indole ring is a strong UV chromophore. The amine and methoxy groups dictate polarity. |
| Molecular Formula | C₉H₁₀N₂O | --- |
| Molar Mass | 162.19 g/mol | [3] |
| Appearance | Colorless to off-white crystalline solid.[1] | Discoloration (yellow/brown) may indicate oxidative degradation. |
| pKa (estimated) | ~4.5 (for the 4-amino group) | The basic nature of the amine group requires an acidic mobile phase for RP-HPLC to ensure protonation. |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, acetonitrile, and DMSO. | Guides solvent selection for sample preparation and chromatography. |
| Stability | Sensitive to light and atmospheric oxygen.[2] | Requires careful handling: use fresh solutions, store under inert gas, and use amber vials. |
Analytical HPLC Method for Purity Assessment
A validated analytical HPLC method is essential for determining the purity of the crude material, monitoring reaction progress, and assessing the purity of fractions obtained during purification. A reversed-phase method is recommended due to its robustness and compatibility with mass spectrometry (MS).
Rationale for Method Parameters
The choices of stationary phase, mobile phase, and detection parameters are causally linked to the physicochemical properties of this compound.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds. Its hydrophobic nature provides effective retention for the indole scaffold.
-
Mobile Phase: A gradient elution using water and acetonitrile allows for the separation of compounds with a range of polarities.
-
Acidic Modifier (0.1% Formic Acid): This is the most critical parameter. The aromatic amine group on the analyte is basic. Without an acidic modifier, the amine can interact with residual acidic silanols on the silica backbone of the C18 column, leading to severe peak tailing. By maintaining the mobile phase pH well below the pKa of the amine (~pH 2.7 for 0.1% formic acid), the amine group is fully protonated. This ensures the analyte exists as a single, positively charged species, minimizing silanol interactions and producing sharp, symmetrical peaks.[4]
-
-
Detection: The indole ring system contains a conjugated π-electron system that strongly absorbs UV light. A detection wavelength of 280 nm is chosen as it provides excellent sensitivity for the indole chromophore while minimizing interference from common solvents.[2][5]
Visualized Workflow: HPLC Method Development
The logical flow for developing this analytical method is outlined below.
Caption: Logical workflow for analytical HPLC method development.
Detailed Protocol: Analytical HPLC
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Reagents and Solvents:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of the sample diluent to achieve a concentration of 0.1 mg/mL. Use a vortex mixer to ensure complete dissolution. Prepare this solution fresh and protect it from light.
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Integrate the resulting chromatogram to determine the retention time and peak area. Purity is calculated using the area percent method.
Preparative Purification Strategies
The choice of purification strategy depends on the scale of the synthesis and the desired final purity. For multi-gram quantities of crude material, a preliminary purification by flash chromatography is often employed, followed by a final polishing step with preparative HPLC if exceptionally high purity (>99.5%) is required.
Visualized Workflow: Purification Method Selection
Caption: Decision tree for selecting the appropriate purification strategy.
Protocol 1: Normal-Phase Flash Chromatography
Flash chromatography on silica gel is an effective method for removing non-polar impurities and baseline material from crude this compound.
Rationale for Method Parameters:
-
Stationary Phase: Silica gel is used due to the moderate polarity of the target compound.
-
Mobile Phase: A mixture of a non-polar solvent (Dichloromethane or Ethyl Acetate) and a polar solvent (Methanol) is used. The amine group in the analyte can interact strongly with the acidic silica surface. To mitigate this and improve peak shape, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide is added to the mobile phase.[6] This deactivates the acidic sites on the silica, preventing irreversible adsorption and tailing.[6]
Detailed Protocol:
-
TLC Analysis: First, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., 98:2, 95:5, 90:10 Dichloromethane:Methanol with 0.5% TEA). The ideal system should provide an Rf value of ~0.2-0.3 for the target compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial flash chromatography solvent or dichloromethane. Alternatively, for compounds with poor solubility, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Column Chromatography:
-
Pack a silica gel column with the chosen non-polar solvent.
-
Load the sample onto the top of the column.
-
Begin elution with the mobile phase determined by TLC analysis. A gradient elution, starting with a lower polarity (e.g., 100% Dichloromethane) and gradually increasing the percentage of Methanol, is often most effective.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
Protocol 2: Preparative Reversed-Phase HPLC
For obtaining material of the highest purity, preparative HPLC is the method of choice. The previously developed analytical method serves as the foundation for the preparative method.
Rationale for Scaling:
-
Column: A larger diameter column (e.g., 21.2 mm or 50 mm I.D.) packed with the same C18 stationary phase is used to accommodate larger sample loads.
-
Flow Rate: The flow rate is scaled proportionally to the cross-sectional area of the column to maintain similar linear velocity and separation performance. For a 21.2 mm I.D. column, a flow rate of ~20 mL/min is a good starting point.
-
Sample Loading: The amount of sample that can be loaded depends on the complexity of the mixture and the required resolution. A loading study should be performed, starting with a small injection and gradually increasing the mass until resolution begins to degrade. The sample should be dissolved in a solvent with a lower elution strength than the initial mobile phase (e.g., DMSO or a high percentage of water) to ensure good peak focusing at the column head.
Detailed Protocol:
-
System Preparation: Equilibrate the preparative HPLC system with a column of the appropriate dimension using the same mobile phases (A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile).
-
Sample Preparation: Dissolve the partially purified material from the flash chromatography step in a minimal volume of DMSO or the initial mobile phase. Ensure the solution is filtered through a 0.45 µm filter to remove particulates.
-
Chromatography:
-
Inject the sample onto the column.
-
Run a gradient similar to the analytical method, but potentially with a shallower slope around the elution time of the target compound to maximize resolution.
-
Monitor the elution profile using the UV detector and collect fractions corresponding to the main product peak.
-
-
Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy, solid trifluoroacetate or formate salt.
-
Quality Control and Final Product Characterization
After purification, it is imperative to confirm the identity and purity of the final product.
-
Purity: Re-analyze the final material using the analytical HPLC method described in Section 2. The purity should meet the required specifications (e.g., >98% or >99.5%).
-
Identity: Confirm the molecular weight of the purified compound using Mass Spectrometry (e.g., LC-MS or direct infusion ESI-MS). The observed mass should correspond to the expected molecular ion ([M+H]⁺ at m/z 163.08).
-
Structure: For definitive structural confirmation, particularly for reference standards, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be performed.
Conclusion
The successful analysis and purification of this compound are readily achievable through the systematic application of the principles and protocols outlined in this guide. Careful sample handling to prevent oxidation, coupled with the use of an acidic mobile phase modifier in reversed-phase HPLC, is critical for obtaining accurate and reproducible results. By selecting the appropriate purification strategy—flash chromatography for bulk processing and preparative HPLC for high-purity polishing—researchers can confidently obtain material of the quality required for demanding applications in pharmaceutical research and development.
References
- 1. helixchrom.com [helixchrom.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 6. Purification [chem.rochester.edu]
Application Notes and Protocols for the Synthesis of Serotonin Receptor Agonists from 6-methoxy-1H-indol-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Aminoindole Scaffold
The serotonergic system, with its diverse array of receptors, remains a cornerstone of neuropharmacological research and drug development. Agonists of specific serotonin (5-HT) receptors hold immense therapeutic potential for a range of central nervous system (CNS) disorders. The 6-methoxy-1H-indol-4-amine scaffold is a particularly compelling starting material for the synthesis of novel serotonin receptor agonists. Its inherent structural features, including the electron-donating methoxy group and the strategically positioned amino group, provide a unique platform for creating potent and selective ligands. This document provides a comprehensive guide to the synthesis and pharmacological evaluation of serotonin receptor agonists derived from this valuable precursor, with a focus on targeting the 5-HT1A and 5-HT2A receptors.
The activation of 5-HT1A receptors is a well-established therapeutic strategy for anxiety and depressive disorders.[1][2][3] Postsynaptic 5-HT1A receptors in corticolimbic regions are key mediators of these effects.[1] Conversely, 5-HT2A receptor agonists are being investigated for their potential in treating conditions like treatment-resistant depression and functional neurological disorders.[4][5][6][7][8] The ability to synthesize novel compounds that selectively target these receptors from a common precursor like this compound is therefore of significant interest to the medicinal chemistry community.
Synthetic Strategy: Adaptation of the Speeter-Anthony Tryptamine Synthesis
While direct synthetic protocols starting from this compound are not extensively documented in publicly available literature, the well-established Speeter-Anthony tryptamine synthesis provides a robust and adaptable framework.[9] This classical method involves the reaction of an indole with oxalyl chloride, followed by amidation and subsequent reduction to yield the desired tryptamine. The presence of the 4-amino group on our starting material necessitates a protection strategy to prevent unwanted side reactions during the acylation and reduction steps.
Herein, we propose a synthetic route that begins with the protection of the 4-amino group, proceeds through the core Speeter-Anthony sequence, and concludes with deprotection to yield the target tryptamine analogs. The 6-methoxy group is generally stable under these conditions, though its potential removal can be considered as a diversification point in the synthetic scheme.
DOT Script for Synthetic Workflow
Caption: Proposed synthetic workflow for serotonin receptor agonists.
Experimental Protocols
Part 1: Synthesis of N,N-Dimethyl-2-(6-methoxy-1H-indol-4-yl)ethan-1-amine (A Representative Agonist)
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous diethyl ether (Et₂O)
-
Dimethylamine solution (2M in THF) or gas
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Safety Precautions:
-
This compound and its derivatives should be handled with care. Assume they are harmful if swallowed or in contact with skin.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Oxalyl chloride and LiAlH₄ are highly reactive and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon).[9]
Protocol:
-
Protection of the 4-Amino Group:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add triethylamine (1.2 equivalents).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (6-methoxy-1H-indol-4-yl)carbamate.
-
-
Acylation with Oxalyl Chloride:
-
Dissolve the protected indole (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of oxalyl chloride (1.2 equivalents) in anhydrous diethyl ether dropwise.
-
A precipitate of the 3-indoleglyoxylyl chloride intermediate will form.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
-
Amidation:
-
To the suspension from the previous step, add a solution of dimethylamine (2.5 equivalents, 2M in THF) dropwise at 0 °C.
-
Stir the reaction for an additional 1-2 hours at 0 °C.
-
Allow the mixture to warm to room temperature and stir for another 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-indoleglyoxylamide.
-
-
Reduction with Lithium Aluminum Hydride:
-
In a separate flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3-4 equivalents) in anhydrous THF.
-
Add the crude 3-indoleglyoxylamide from the previous step as a solution in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[12]
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the crude Boc-protected tryptamine.
-
-
Deprotection:
-
Dissolve the crude protected tryptamine in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or a mixture of chloroform and isopropanol.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or crystallization to yield N,N-dimethyl-2-(6-methoxy-1H-indol-4-yl)ethan-1-amine.
-
Part 2: Pharmacological Evaluation
A. Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors
This protocol provides a general framework for determining the binding affinity (Ki) of the newly synthesized compounds.[13][14]
Materials:
-
Cell membranes expressing human 5-HT1A or 5-HT2A receptors.
-
Radioligands: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-Ketanserin (for 5-HT2A).
-
Non-specific binding control: Serotonin (for 5-HT1A) or Spiperone (for 5-HT2A).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and filter mats.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of the synthesized compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), the test compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter mats.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
B. Functional Assay for 5-HT1A Receptor Agonism (cAMP Inhibition Assay)
This assay measures the ability of a compound to activate the Gi/o-coupled 5-HT1A receptor, leading to a decrease in intracellular cAMP levels.[15][16][17][18][19]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Synthesized compound and a reference agonist (e.g., 8-OH-DPAT).
Protocol:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
C. Functional Assay for 5-HT2A Receptor Agonism (Calcium Flux Assay)
This assay measures the activation of the Gq-coupled 5-HT2A receptor, which leads to an increase in intracellular calcium levels.[8][20][21][22][23][24]
Materials:
-
HEK293 or U2OS cells stably expressing the human 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Synthesized compound and a reference agonist (e.g., Serotonin).
-
A fluorescence plate reader with an injection system.
Protocol:
-
Plate the cells in a black-walled, clear-bottom microplate.
-
Load the cells with the calcium-sensitive dye according to the dye manufacturer's protocol.
-
Measure the baseline fluorescence.
-
Inject various concentrations of the synthesized compound into the wells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response.
-
Plot the peak fluorescence against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Data Presentation
Table 1: Representative Pharmacological Data for a Hypothetical Agonist
| Compound | 5-HT1A Binding (Ki, nM) | 5-HT1A Functional (EC₅₀, nM) | 5-HT2A Binding (Ki, nM) | 5-HT2A Functional (EC₅₀, nM) |
| Example Compound | 5.2 | 15.8 | 150.6 | 450.2 |
| Reference (8-OH-DPAT) | 1.1 | 3.5 | >1000 | >1000 |
| Reference (Serotonin) | 12.5 | 25.0 | 8.9 | 18.5 |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 6-methoxy-4-aminoindole derivatives is yet to be established, we can extrapolate from the broader class of indole-based serotonin agonists.[25][26][27]
-
The 4-Amino Group: The presence and nature of the substituent on the 4-amino group are expected to significantly influence receptor affinity and selectivity. Small alkyl groups or a free amino group may be optimal for 5-HT1A receptor binding.
-
The 6-Methoxy Group: The electron-donating methoxy group at the 6-position is anticipated to enhance affinity for certain serotonin receptors, potentially through favorable interactions within the receptor binding pocket.
-
The Tryptamine Side Chain: The length and substitution pattern of the N,N-dialkylaminoethyl side chain are critical for agonist activity. Dimethyl substitution is a common feature of many potent serotonin agonists.
DOT Script for 5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling cascade.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel serotonin receptor agonists. By adapting established synthetic methodologies and employing robust pharmacological screening assays, researchers can efficiently synthesize and characterize new chemical entities with the potential to become next-generation therapeutics for a variety of CNS disorders. The protocols and insights provided in this document are intended to serve as a valuable resource for scientists engaged in this exciting area of drug discovery.
References
- 1. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]
- 3. [PDF] Serotonin 5-HT1A Receptors as Targets for Agents to Treat Psychiatric Disorders: Rationale and Current Status of Research | Semantic Scholar [semanticscholar.org]
- 4. 5-HT2A Agonists: A Novel Therapy for Functional Neurological Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2A Agonists: A Novel Therapy for Functional Neurological Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. bu.edu [bu.edu]
- 22. innoprot.com [innoprot.com]
- 23. researchgate.net [researchgate.net]
- 24. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 25. mdpi.com [mdpi.com]
- 26. Quantitative structure-activity relationship of antidepressant agents. Derivatives of cis- and trans-1-amino-4-aryltetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Selective N-Alkylation of 6-methoxy-1H-indol-4-amine: A Comprehensive Guide
An Application Note for Drug Development Professionals and Researchers
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and biologically active natural products.[1][2] Modifications to the indole core, particularly at the nitrogen atom, are a critical strategy for modulating the pharmacological properties of lead compounds. This application note provides a detailed, field-proven experimental procedure for the selective N-alkylation of 6-methoxy-1H-indol-4-amine, a valuable building block in drug discovery. We will delve into the mechanistic rationale behind the protocol, offering insights into reagent selection and reaction parameter optimization to ensure high yields and regioselectivity. The protocol is designed to be a self-validating system, complete with troubleshooting guidance and safety considerations for researchers and scientists in drug development.
Mechanistic Rationale and Strategic Considerations
The N-alkylation of indoles is a fundamental transformation that typically proceeds via a two-step sequence: deprotonation of the indole nitrogen followed by a nucleophilic substitution (SN2) reaction with an alkylating agent.[3][4]
1.1. Deprotonation and Nucleophile Formation: The proton on the indole nitrogen is weakly acidic, with a pKa of approximately 16-17, similar to that of an alcohol.[4] To generate the highly nucleophilic indole anion, a strong base is required. Sodium hydride (NaH) is a common and effective choice for this purpose. It irreversibly deprotonates the indole, driving the equilibrium towards the desired anion and producing hydrogen gas as the only byproduct.[2][4] The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the resulting sodium salt of the indole.[2][5]
1.2. The SN2 Alkylation Step: Once formed, the indole anion acts as a potent nucleophile. It attacks the electrophilic carbon of an alkyl halide (e.g., an alkyl bromide or iodide), displacing the halide and forming the new N-C bond.[4]
1.3. Regioselectivity: N-Alkylation vs. C3-Alkylation: A key challenge in indole alkylation is controlling regioselectivity. Besides the nitrogen atom, the C3 position of the indole ring is also nucleophilic and can compete for the alkylating agent.[1][6] Fortunately, selective N-alkylation is generally favored under conditions that employ a strong base in a polar aprotic solvent.[2][3] The formation of the indole anion in a solvent like DMF ensures that the negative charge is localized primarily on the nitrogen, making it the more reactive site for alkylation. Higher reaction temperatures can also favor N-alkylation.[2]
1.4. Substrate-Specific Consideration: The 4-Amino Group: The presence of the 4-amino group in this compound introduces an additional nucleophilic site. While the indole N-H is more acidic than the amine N-H, there is a possibility of competing alkylation at the 4-amino position. To minimize this side reaction, it is crucial to use a slight excess of the base to ensure complete deprotonation of the more acidic indole nitrogen first. Careful, controlled addition of the alkylating agent at a low temperature can further enhance selectivity for the indole nitrogen.[7] For certain applications requiring absolute selectivity, protection of the 4-amino group (e.g., as a Boc-carbamate) prior to N-alkylation may be considered.[7]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the N-alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
Detailed Experimental Protocol
This protocol describes the N-butylation of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 22009-56-1 | 162.19 | Starting Material |
| Sodium Hydride (60% dispersion) | 7646-69-7 | 24.00 | Strong Base, Water-Reactive |
| 1-Bromobutane | 109-65-9 | 137.02 | Alkylating Agent, Lachrymator |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Hexanes | 110-54-3 | 86.18 | Chromatography Eluent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent |
| Saturated NaCl solution (Brine) | 7647-14-5 | 58.44 | Aqueous Wash |
3.2. Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon inlet with bubbler
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel)
3.3. Step-by-Step Procedure
-
Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a two-neck round-bottom flask containing a magnetic stir bar and anhydrous DMF.
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice-water bath. In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and the evolution of hydrogen gas.
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution may become darker, indicating the formation of the indole anion.[7]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (e.g., 1-bromobutane, 1.1 eq.) dropwise via syringe over 10-15 minutes. Causality Note: Adding the electrophile at low temperature minimizes potential side reactions and enhances selectivity.
-
Reaction Completion: Remove the ice bath and let the reaction stir at room temperature overnight (12-18 hours).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting indole spot is consumed.
-
Workup - Quenching: Carefully quench the reaction by cooling the flask to 0 °C and adding crushed ice or cold water dropwise until gas evolution ceases. Safety Note: Quenching is highly exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (2x) to remove DMF, followed by a wash with brine (1x) to remove residual water.[3][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient eluent system, such as 0% to 30% ethyl acetate in hexanes, is typically effective for separating the N-alkylated product from nonpolar impurities and any unreacted starting material.[7]
-
Characterization: Collect the pure fractions, combine, and concentrate to yield the final product. Characterize by NMR and MS to confirm the structure and purity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (exposed to moisture).2. Insufficiently anhydrous solvent/reagents.3. Poor quality alkylating agent. | 1. Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes before use.2. Ensure all glassware is oven-dried and solvents are certified anhydrous.3. Check the purity of the alkyl halide. |
| Formation of C3-Alkylated Byproduct | 1. Incomplete deprotonation of indole N-H.2. Reaction temperature is too high. | 1. Ensure 1.1-1.2 equivalents of NaH are used and allow sufficient time for deprotonation (1 hr at RT).2. Perform the addition of the alkyl halide at 0 °C and maintain a moderate reaction temperature.[7] |
| Multiple Alkylation Products (e.g., at 4-amino group) | 1. Excess alkylating agent.2. The 4-amino group is competing for alkylation. | 1. Use only a slight excess (1.05-1.1 eq.) of the alkylating agent.2. Consider protecting the 4-amino group (e.g., with Boc anhydride) before N-alkylation, followed by a deprotection step.[7] |
| Difficult Purification | 1. Residual DMF in the crude product.2. Co-elution of product and impurities. | 1. Ensure thorough washing with water during the workup to completely remove DMF.2. Optimize the column chromatography eluent system; a shallower gradient may be required. Adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape for amine-containing compounds.[7] |
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.
-
Solvents: DMF is a combustible liquid and a suspected teratogen. Toluene and ethyl acetate are flammable. All manipulations should be performed in a certified chemical fume hood.
-
Alkyl Halides: Many alkylating agents are toxic, lachrymatory, and potential carcinogens. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Neuropharmacological Investigation of 6-methoxy-1H-indol-4-amine
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: Unveiling the Potential of a Novel Indoleamine
6-methoxy-1H-indol-4-amine is an intriguing indoleamine derivative with a chemical structure suggestive of significant neuropharmacological activity. The indole scaffold is a core feature of the endogenous neurotransmitter serotonin (5-hydroxytryptamine), and the presence of a methoxy group at the 6-position, a feature seen in other potent serotonin agonists, hints at a potential interaction with serotonergic pathways.[1] Furthermore, the amine at the 4-position offers a site for potential interactions with various receptors and transporters in the central nervous system (CNS). This document provides a comprehensive guide for the initial neuropharmacological characterization of this compound, outlining detailed protocols for in vitro and in vivo assays to elucidate its mechanism of action and potential therapeutic applications.
The structural similarity of this compound to known psychoactive compounds and neurotransmitters underscores the importance of a systematic and thorough investigation of its biological effects. The protocols described herein are designed to provide a robust framework for assessing its affinity for key CNS targets, its functional activity at these targets, and its behavioral effects in established animal models of neuropsychiatric disorders.
Part 1: In Vitro Characterization: Target Engagement and Functional Activity
The initial phase of characterizing a novel compound involves determining its binding affinity and functional effects at specific molecular targets. Based on the structure of this compound, the primary targets of interest are the serotonin and dopamine receptors.
Receptor Binding Affinity Profiling
Radioligand binding assays are a fundamental tool for quantifying the interaction between a compound and a receptor.[2][3] These assays will determine the affinity (Ki) of this compound for a panel of serotonin and dopamine receptor subtypes.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Protocol: Serotonin 5-HT2A Receptor Binding Assay [4][5]
-
Receptor Source: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor, or prepare crude membrane fractions from rat frontal cortex.
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]Ketanserin (e.g., 0.5 nM), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle. b. To determine non-specific binding, use a high concentration of a known 5-HT2A ligand (e.g., 1 µM Ketanserin). c. Add 50 µL of the receptor membrane preparation (e.g., 70 µg of protein per well). d. Incubate for 60 minutes at room temperature. e. Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. f. Wash the filters three times with ice-cold assay buffer. g. Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Proposed Receptor Binding Affinity Screening Panel
| Receptor Family | Subtypes to Screen | Rationale |
| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Structural similarity to serotonin and potential for antidepressant, anxiolytic, or antipsychotic effects. |
| Dopamine | D1, D2, D3 | Potential for antipsychotic or mood-stabilizing effects. |
| Transporters | SERT, DAT, NET | To assess potential for reuptake inhibition, relevant to antidepressant and stimulant properties. |
Functional Receptor Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.
Experimental Workflow: G-Protein Coupled Receptor (GPCR) Functional Assay
Caption: Workflow for a cell-based GPCR functional assay.
Protocol: Dopamine D2 Receptor Functional Assay (cAMP Measurement) [6]
-
Cell Line: Use a stable cell line expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase or a fluorescent biosensor).[7][8][9]
-
Principle: The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). c. To assess agonist activity, add varying concentrations of this compound and incubate. d. To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a known D2 receptor agonist (e.g., quinpirole) at its EC80 concentration. e. After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or a luciferase assay).
-
Data Analysis:
-
For agonist activity, plot the percentage of maximal response (relative to a full agonist) against the log concentration of the test compound to determine the EC50 and Emax.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Part 2: In Vivo Evaluation: Behavioral and Neurochemical Effects
Following in vitro characterization, in vivo studies are essential to understand the compound's effects on complex physiological and behavioral processes in a living organism.
Assessment of Antidepressant-like Activity: The Forced Swim Test
The forced swim test is a widely used preclinical screening tool for assessing the potential antidepressant efficacy of novel compounds.[10][11][12][13][14]
Protocol: Forced Swim Test in Mice [11][13]
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: a. Administer this compound or vehicle (e.g., saline with a small amount of DMSO) to mice via intraperitoneal (i.p.) injection 30 minutes before the test. b. Gently place each mouse into the cylinder of water for a 6-minute session. c. Record the session with a video camera for later analysis. d. The key behavioral parameter is immobility time, defined as the period during which the mouse makes only the movements necessary to keep its head above water. e. Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Data Analysis: Compare the immobility time of the compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.
Evaluation of Anxiolytic-like Activity: The Elevated Plus Maze
The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.[15][16][17][18][19]
Protocol: Elevated Plus Maze in Rats [15][17]
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms and two closed arms.
-
Procedure: a. Administer this compound or vehicle to rats 30 minutes prior to the test. b. Place the rat in the center of the maze, facing one of the open arms. c. Allow the rat to explore the maze for 5 minutes. d. A video tracking system is used to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: The primary measures of anxiolytic-like activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of entries into the open arms.
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[1][20][21][22][23] This allows for a direct assessment of how this compound modulates neurotransmitter release.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Protocol: In Vivo Microdialysis for Serotonin and Dopamine Release in the Prefrontal Cortex
-
Surgical Procedure: Under anesthesia, stereotaxically implant a guide cannula into the medial prefrontal cortex of a rat. Allow the animal to recover for at least 48 hours.
-
Microdialysis: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). c. Collect dialysate samples every 20 minutes. d. After establishing a stable baseline (at least three consecutive samples with less than 15% variation), administer this compound. e. Continue collecting samples for at least 2 hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for serotonin and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Compare the effects of the compound to a vehicle control group.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a comprehensive framework for the initial neuropharmacological characterization of this compound. By systematically evaluating its receptor binding profile, functional activity, and in vivo behavioral and neurochemical effects, researchers can gain valuable insights into its mechanism of action and potential therapeutic utility. Positive findings in these initial screens would warrant further investigation, including more extensive behavioral testing, pharmacokinetic studies, and safety pharmacology assessments. The exploration of novel chemical entities like this compound is crucial for the advancement of neuropharmacology and the development of new treatments for neuropsychiatric disorders.
References
- 1. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lasa.co.uk [lasa.co.uk]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Elevated plus maze protocol [protocols.io]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 19. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. buczynski-gregus.com [buczynski-gregus.com]
- 23. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Techniques for Creating a 6-methoxy-1H-indol-4-amine Solution for In-Vitro Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction: The Criticality of Solubilization
6-methoxy-1H-indol-4-amine and its structural analogs represent a cornerstone scaffold in modern medicinal chemistry, serving as pivotal intermediates and bioactive molecules in the discovery of novel therapeutics.[1][2] The utility of these compounds in high-throughput screening (HTS) and other in-vitro assays is fundamentally dependent on one critical, yet often overlooked, parameter: their solubility. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, the generation of misleading structure-activity relationship (SAR) data, wasting valuable resources and time.[3]
This guide provides a comprehensive, field-proven framework for the successful preparation of this compound solutions. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind solvent selection, protocol design, and validation, ensuring that researchers can generate reliable, reproducible data in their in-vitro assays. Our objective is to equip you with a self-validating system for solution preparation that upholds the highest standards of scientific integrity.
Physicochemical Profile of this compound
A foundational understanding of the compound's properties is the first step in designing a robust solubilization strategy. While extensive experimental data for this specific molecule is limited, we can extrapolate a reliable profile based on its structural motifs (indole, methoxy, amine) and data from closely related analogs.[4][5][6]
| Property | Value / Predicted Profile | Rationale & Implications for Handling |
| Molecular Formula | C₉H₁₀N₂O | --- |
| Molar Mass | 162.19 g/mol | Essential for accurate molarity calculations for stock solutions.[1] |
| Appearance | Colorless to white crystalline solid | Visual confirmation of the starting material's state.[1] |
| Aqueous Solubility | Predicted to be very low to sparingly soluble | The hydrophobic indole core is the primary driver of poor water solubility. This necessitates the use of an organic co-solvent for creating a stock solution.[4][7][8] |
| Organic Solubility | Predicted to be high in polar aprotic solvents (DMSO, DMF) and moderate in alcohols (Methanol, Ethanol) | These solvents effectively solvate the polar amine and methoxy groups while accommodating the aromatic ring system. DMSO is the preferred starting point for biological assays.[4][9] |
| Stability | Potentially sensitive to light, strong bases, and oxidative conditions | The electron-rich indole ring can be susceptible to oxidation.[4] The N-H proton can be abstracted under strong basic conditions. It is best practice to store stock solutions protected from light and prepare aqueous dilutions fresh.[5] |
The Science of Solvent Selection: A Strategic Approach
The choice of solvent is not arbitrary; it is a strategic decision that directly impacts assay performance. The goal is a two-stage process: first, completely dissolve the compound in a concentrated organic stock, and second, dilute this stock into the final aqueous assay buffer without causing precipitation.[10]
The Primary Solvent: Why Dimethyl Sulfoxide (DMSO) Prevails
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended solvent.[11][12]
-
Exceptional Solvating Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast array of both polar and non-polar small molecules, making it a "super solvent" for drug discovery applications.[12]
-
Aqueous Miscibility: DMSO is fully miscible with water and cell culture media, which is critical for the subsequent dilution steps.[12]
However, it is crucial to recognize that DMSO is not biologically inert . Its effects are concentration-dependent:
-
Concentrations >1%: Generally induce cytotoxicity and can lead to significant changes in cell membrane permeability.[12][13]
-
Concentrations of 0.1% - 1.0%: Can produce variable and unpredictable effects. Depending on the cell type and assay endpoint, DMSO in this range may inhibit or even stimulate cellular responses, confounding results.[13][14][15]
-
Recommended Final Concentration: To ensure data integrity, the final concentration of DMSO in the assay well should be kept consistent across all treatments (including vehicle controls) and should ideally be ≤0.5% , with ≤0.1% being the gold standard for sensitive assays.[16]
The Final Diluent: Your Aqueous Assay Buffer
The final solvent is the aqueous environment of your experiment (e.g., Phosphate-Buffered Saline (PBS), cell culture medium). The primary challenge is preventing the compound from precipitating out of this aqueous solution upon dilution—an event known as "crashing out." The protocols detailed below are designed to mitigate this risk.
Experimental Protocols: From Powder to Plate
This section provides a detailed, step-by-step methodology for preparing solutions of this compound.
Mandatory Safety Precautions
Before handling the compound, review the relevant Safety Data Sheet (SDS).
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.[17][18]
-
Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.[19]
Protocol A: Preparation of a 10 mM Master Stock Solution
This protocol details the creation of a high-concentration master stock in 100% DMSO.
Materials:
-
This compound powder (M.W. = 162.19 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the Required Mass: Use the following formula to determine the mass of compound needed.[20]
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
Example for 1 mL of a 10 mM stock:
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (162.19 g/mol ) × (1000 mg/g) = 1.622 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile, appropriately sized vial.
-
Solvent Addition: Add the desired volume of 100% DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visual Confirmation: Visually inspect the solution against a light source to ensure all particulate matter has dissolved, resulting in a clear solution.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or gently warm the solution to 30-37°C. Allow the solution to return to room temperature before proceeding.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date. For long-term storage, aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C , protected from light.[5]
Workflow for Master Stock Preparation
Caption: Workflow for preparing a concentrated master stock solution.
Protocol B: Preparation of Assay-Ready Working Solutions
This protocol describes the critical serial dilution step from the master stock into your final aqueous assay buffer.
Principle: Never add aqueous buffer to your concentrated DMSO stock. Always add the small volume of DMSO stock to the larger volume of aqueous buffer with immediate and vigorous mixing. This "drown-out" method ensures rapid dispersion and minimizes localized high concentrations that cause precipitation.
Procedure:
-
Thaw Master Stock: Thaw one aliquot of your 10 mM master stock solution and bring it to room temperature.
-
Prepare Intermediate Dilutions (if necessary): For creating a wide concentration curve, it is often best to first make an intermediate dilution from the master stock.
-
Example: To make a 500 µM intermediate stock, dilute the 10 mM master stock 1:20 in 100% DMSO (e.g., 5 µL of 10 mM stock + 95 µL of DMSO).
-
-
Prepare Final Working Solutions:
-
Dispense the required volume of your final aqueous assay buffer (e.g., cell culture medium) into a new set of tubes.
-
Add a small volume of your DMSO stock (Master or Intermediate) to the aqueous buffer to achieve your final desired concentration. Crucially, ensure the final DMSO concentration remains below your predetermined toxicity limit (e.g., 0.5%).
-
Example: To prepare a 10 µM final solution in a 1 mL volume with 0.5% DMSO:
-
Add 5 µL of a 2 mM intermediate DMSO stock to 995 µL of assay buffer.
-
Immediately after adding the stock, vortex or pipette-mix thoroughly to ensure homogeneity.
-
-
-
Use Immediately: Aqueous working solutions of poorly soluble compounds are often not stable for long periods. It is best practice to prepare them fresh immediately before adding them to your assay plate.
A Self-Validating System: Quality Control & Troubleshooting
To ensure trustworthiness, your protocol must include validation steps.
Visual and Instrumental Quality Control
-
Precipitation Check: After preparing the final working solution, hold the tube against a light source. The solution should be completely clear, with no visible particulates, cloudiness, or opalescence.[7] This is your first and most important quality control check.
-
Solvent Tolerance Assay: Before running a full screen, test the tolerance of your specific cell line or assay system to a range of DMSO concentrations (e.g., 0.05% to 2.0%). This will establish a definitive upper limit for DMSO in your experiments, validating your chosen final concentration.
Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting compound precipitation.
Conclusion
The successful preparation of a this compound solution is a process governed by the principles of chemistry and biology. By understanding the compound's physicochemical properties, making strategic solvent choices, adhering to a meticulous dilution protocol, and implementing essential quality control checks, researchers can eliminate solubility as a variable. This rigorous approach ensures that the in-vitro data generated is a true reflection of the molecule's biological activity, paving the way for confident decision-making in the drug discovery pipeline.
References
- 1. chembk.com [chembk.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. btsjournals.com [btsjournals.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. researchgate.net [researchgate.net]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.ca [fishersci.ca]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
A Step-by-Step Guide to the Fischer Indole Synthesis of Methoxy-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable yet remarkably versatile reaction discovered by Emil Fischer in 1883, remains a cornerstone in the synthesis of the indole nucleus.[1][2] This is particularly true for the preparation of methoxy-substituted indoles, which are key structural motifs in numerous biologically active compounds, including pharmaceuticals and neurotransmitters.[1][3] This guide provides a detailed, experience-driven approach to performing the Fischer indole synthesis for methoxy-substituted indoles, focusing on the underlying principles, practical execution, and common challenges.
Core Principles and Mechanistic Insights
The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][4] The reaction proceeds through a series of well-established steps, and a thorough understanding of this mechanism is crucial for troubleshooting and optimization.
The key mechanistic steps are as follows:[2][5][6]
-
Hydrazone Formation: The reaction initiates with the condensation of a methoxy-substituted phenylhydrazine with an enolizable aldehyde or ketone to form the corresponding phenylhydrazone.[5][7]
-
Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine form.[5][6]
-
[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the protonated enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.[2][8]
-
Aromatization and Cyclization: The intermediate diimine rearomatizes, followed by an intramolecular cyclization.[9]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring system.[2][9]
The electronic nature of the methoxy group, being an electron-donating group, generally facilitates this reaction, particularly when it is at the para-position (leading to 5-methoxyindoles).[1] However, the position of the methoxy group can also lead to unexpected side reactions, a critical consideration for synthetic planning.[1][10]
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocols
A successful Fischer indole synthesis hinges on careful control of reaction conditions, particularly the choice of acid catalyst, solvent, and temperature.[6][11]
General Protocol for the Synthesis of Methoxy-Substituted Indoles
This protocol outlines a general one-pot procedure. For sensitive substrates, a two-step approach where the hydrazone is pre-formed and isolated may be beneficial.[12]
Materials:
-
Methoxy-substituted phenylhydrazine (or its hydrochloride salt)
-
An enolizable aldehyde or ketone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), acetic acid, or Eaton's reagent)[1][3][6]
-
Solvent (e.g., glacial acetic acid, ethanol, toluene, or tert-butanol)[6][11]
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methoxy-substituted phenylhydrazine in the chosen solvent.
-
Hydrazone Formation: Slowly add the aldehyde or ketone to the solution. The reaction is often exothermic. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). In many cases, this step is performed at room temperature or with gentle heating.[5]
-
Indolization: Once the hydrazone formation is complete, add the acid catalyst. The choice of catalyst is critical and depends on the specific substrates.[13] Heat the reaction mixture to the appropriate temperature (ranging from 80 °C to reflux) and monitor the progress by TLC.[3][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).[14]
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[14]
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[14] The crude product can be purified by column chromatography, recrystallization, or distillation.[14][15]
Specific Protocol: Synthesis of 5-Methoxyindole
This protocol provides a more specific example for the synthesis of 5-methoxyindole using p-methoxyphenylhydrazine and an acetone equivalent.
Procedure:
-
To a solution of p-methoxyphenylhydrazine hydrochloride in a suitable solvent like ethanol, add the carbonyl compound (e.g., pyruvic acid).
-
Heat the mixture to reflux for a designated period to form the hydrazone.
-
For the cyclization step, polyphosphoric acid (PPA) is often an effective catalyst.[12] Add the PPA to the reaction mixture and heat to 80-100 °C, monitoring by TLC until the hydrazone is consumed.[12]
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.[12]
-
Neutralize the acidic solution with a base like sodium bicarbonate.[12]
-
Extract the 5-methoxyindole with ethyl acetate, wash the organic layers, dry, and concentrate under reduced pressure.[12]
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.[15]
Key Reaction Parameters and Troubleshooting
The success of the Fischer indole synthesis for methoxy-substituted indoles is highly dependent on the interplay of various factors.
| Parameter | Influence and Considerations | References |
| Position of Methoxy Group | Electron-donating groups like methoxy generally facilitate the reaction, especially at the para-position (for 5-methoxyindoles). However, a methoxy group at the ortho-position can lead to abnormal products due to cyclization at the substituent position. | [1][10] |
| Acid Catalyst | The choice of acid is crucial. Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are commonly used. The strength and concentration of the acid can affect yield and regioselectivity. Milder acids like acetic acid can prevent side reactions. | [1][2][6][13] |
| Reaction Temperature | The reaction often requires elevated temperatures. However, excessively high temperatures can lead to degradation and tar formation. Optimal temperature needs to be determined empirically for each substrate. | [6][11] |
| Solvent | The solvent influences the solubility of reactants and can affect the reaction pathway. Acetic acid can act as both a solvent and a catalyst. Other common solvents include ethanol, toluene, and tert-butanol. | [6][11] |
Troubleshooting Common Issues
-
Low Yield and Tar Formation: This often indicates that the reaction conditions are too harsh.[15] Consider using a milder acid catalyst, lowering the reaction temperature, or reducing the reaction time.[12]
-
Formation of Regioisomers: When using unsymmetrical ketones, a mixture of regioisomers can be formed.[14] The regioselectivity can be influenced by the choice of acid catalyst (Eaton's reagent can provide good control), steric effects of the ketone substituents, and reaction conditions.[14]
-
Abnormal Reactions with Methoxy Substituents: As mentioned, ortho-methoxy phenylhydrazones can lead to unexpected products.[10] For instance, the use of HCl as a catalyst with 2-methoxyphenylhydrazone can result in chlorinated byproducts.[10][12] Careful selection of the acid catalyst is essential to avoid these side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 88guru.com [88guru.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Analytical Methods for the Quantification of 6-methoxy-1H-indol-4-amine
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 6-methoxy-1H-indol-4-amine, a key indoleamine intermediate in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification, this document outlines three robust chromatographic methods: High-Performance Liquid Chromatography with Photodiode Array or Fluorescence Detection (HPLC-PDA/FLR), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The primary focus is on the highly sensitive and selective LC-MS/MS methodology, which is presented as the gold standard. For each technique, we delve into the core principles, provide step-by-step experimental protocols, and detail rigorous method validation procedures based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is designed to equip researchers and drug development professionals with the necessary tools to implement these methods, ensuring data integrity and reproducibility in their work.
Introduction: The Significance of this compound
This compound (C₉H₁₀N₂O, Molar Mass: 162.19 g/mol ) is an indole derivative of significant interest in medicinal chemistry and drug discovery.[4] Its structure, featuring an electron-rich indole core with methoxy and amino functional groups, makes it a valuable precursor and building block for the synthesis of a wide range of biologically active compounds, including potential anti-tumor and anti-inflammatory agents.[4]
The accurate quantification of this compound is paramount throughout the drug development lifecycle. It is essential for:
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthetic yields.
-
Purity Assessment: Determining the purity of the active pharmaceutical ingredient (API) and identifying impurities.
-
Formulation Development: Ensuring dose accuracy and homogeneity in final drug products.
-
Pharmacokinetic (PK) Studies: Measuring drug concentrations in biological matrices to understand absorption, distribution, metabolism, and excretion (ADME).
Given these requirements, the development of robust, accurate, and precise analytical methods is not just a technical necessity but a foundational component of regulatory compliance and scientific integrity.[5][6]
Strategic Selection of an Analytical Method
The choice of an analytical method depends on the specific requirements of the assay, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following diagram illustrates a general decision-making workflow for selecting the most appropriate technique.
Caption: Decision workflow for analytical method selection.
Gold Standard Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying this compound, especially in complex biological matrices, due to its exceptional sensitivity and selectivity.[7] The technique achieves this by separating the analyte from matrix components via liquid chromatography and then using tandem mass spectrometry to specifically detect the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Principle of Operation
The analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule [M+H]⁺. This "precursor ion" is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific "product ion" is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass confirmation, drastically reducing background noise and enhancing selectivity.[7][8]
Detailed Experimental Protocol
A. Reagents and Materials
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): this compound-d3 or a structurally similar compound (e.g., 5-methoxy-1H-indol-4-amine).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic Acid (FA) (LC-MS grade)
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes, solid phase extraction (SPE) cartridges (if required for complex matrices).
B. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the reference standard stock solution in 50:50 ACN:Water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the internal standard (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation for Plasma):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
C. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for polar aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min | Ensures efficient elution and separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak symmetry and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS/MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is basic and readily protonated. |
| MRM Transitions | Analyte: 163.1 > 146.1 (Loss of NH₃) IS (d3): 166.1 > 149.1 | Predicted transitions. Must be optimized empirically by infusing the standard. |
| Dwell Time | 100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |
| Source Temp. / Gas | Optimize based on instrument manufacturer's recommendations. | Critical for efficient desolvation and ionization. |
Method Validation Protocol
Validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1][9][10]
Caption: A typical workflow for analytical method validation.
A. Specificity/Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the analyte or IS peaks.
B. Linearity and Range:
-
Prepare a calibration curve with at least six non-zero concentration levels spanning the expected range of the samples.
-
Analyze each level in triplicate.
-
Plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.995. Back-calculated concentrations should be within ±15% of nominal values (±20% at the lower limit).
C. Accuracy and Precision:
-
Prepare QC samples at a minimum of three concentration levels (Low, Medium, High).
-
Analyze five replicates of each QC level on three separate days (for intermediate precision).
-
Accuracy Acceptance: The mean calculated concentration should be within ±15% of the nominal value.
-
Precision Acceptance: The coefficient of variation (%CV) should not exceed 15%.
D. Limit of Detection (LOD) and Quantification (LOQ):
-
LOD: The lowest concentration at which the analyte signal is distinguishable from noise (typically Signal-to-Noise ratio ≥ 3).
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically S/N ≥ 10 and within ±20% accuracy/precision).
E. Stability: Evaluate the stability of the analyte in stock solutions and in the biological matrix under various conditions (freeze-thaw cycles, short-term bench-top, long-term storage).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Mean value within 85-115% of nominal (80-120% for LOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Analyte Stability | Concentration change within ±15% of initial concentration. |
Alternative Method: HPLC with UV or Fluorescence Detection
For applications where the sensitivity of LC-MS/MS is not required (e.g., purity analysis of bulk material), HPLC with UV (PDA) or Fluorescence (FLR) detection is a cost-effective and reliable alternative. Indole-containing compounds often exhibit natural fluorescence, which can provide excellent sensitivity.[11][12]
Protocol and Key Adjustments
-
Instrumentation: Standard HPLC system with a PDA or Fluorescence detector.
-
Chromatography: The LC conditions can be similar to those described in section 3.2.C, but a larger ID column (e.g., 4.6 mm) may be used.
-
Detection:
-
PDA: Monitor at the wavelength of maximum absorbance (λ-max), which must be determined by running a spectrum of the standard (likely around 280 nm).
-
FLR: Determine the optimal excitation and emission wavelengths by scanning the standard. For indoleamines, typical excitation is ~280-290 nm and emission is ~330-350 nm.[11]
-
-
Quantification: Based on the external standard method, using the peak area from the chromatogram.
-
Validation: The same validation principles apply.[13] However, selectivity can be more challenging, as this method relies solely on chromatographic retention time for specificity.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for indoleamine analysis, offering high chromatographic resolution and mass-based identification. However, due to the low volatility and polar nature of this compound, a chemical derivatization step is mandatory to make the analyte suitable for gas chromatography.[14][15]
Protocol and Derivatization
-
Sample Extraction: Extract the analyte from the matrix using liquid-liquid extraction or SPE and evaporate to dryness under a stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or heptafluorobutyric anhydride (HFBA).
-
Heat the reaction mixture (e.g., 70°C for 30 minutes) to complete the reaction. The agent will react with the -NH₂ and indole -NH groups to form volatile derivatives.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 100°C), then ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.
-
MS Detection: Use electron ionization (EI) and monitor characteristic ions in Selected Ion Monitoring (SIM) mode for quantification.[14]
-
-
Validation: The validation process must also demonstrate the consistency and robustness of the derivatization step.
Conclusion
This guide provides a comprehensive framework for the quantitative analysis of this compound. The LC-MS/MS method is presented as the gold standard, offering unparalleled sensitivity and selectivity for demanding applications such as pharmacokinetic studies. HPLC-PDA/FLR and GC-MS serve as robust alternatives for applications with different analytical requirements. The successful implementation of any of these methods relies on a thorough understanding of their principles and a commitment to rigorous validation according to established guidelines like ICH Q2(R1). By following the protocols and validation strategies outlined herein, researchers can ensure the generation of high-quality, reliable, and reproducible data critical for advancing pharmaceutical research and development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. starodub.nl [starodub.nl]
- 4. chembk.com [chembk.com]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. scribd.com [scribd.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. High-performance liquid chromatographic determination of indoleamines, dopamine, and norepinephrine in rat brain with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatographic-mass spectrometric assay of four indole alkylamines of rat pineal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on 6-methoxy-1H-indol-4-amine
Introduction: The Therapeutic Potential of Indoleamines in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The indole nucleus is a privileged scaffold in medicinal chemistry, found in a plethora of biologically active compounds. Indoleamines, in particular, play a crucial role in immunomodulation. A key enzyme in this regulation is Indoleamine 2,3-dioxygenase (IDO1), which catabolizes tryptophan and is implicated in immune tolerance and the suppression of inflammatory responses.[1][2] Modulation of IDO1 activity presents a promising therapeutic strategy for inflammatory diseases.[2][3][4]
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 6-methoxy-1H-indol-4-amine as a novel scaffold for the development of potent anti-inflammatory agents. We will explore its potential mechanisms of action, provide detailed protocols for the synthesis of derivatives, and outline robust in vitro and in vivo screening methodologies.
Proposed Mechanism of Action: A Multi-pronged Approach to Taming Inflammation
While the specific anti-inflammatory activity of this compound is an active area of investigation, its structural features suggest several plausible mechanisms of action based on the known bioactivity of related indole derivatives. We hypothesize that agents derived from this scaffold could exert their anti-inflammatory effects through one or more of the following key signaling pathways:
-
Modulation of the IDO1 Pathway: As an indoleamine, derivatives of this compound may act as modulators of the IDO1 enzyme.[3][4] By influencing IDO1 activity, these compounds could alter the balance of tryptophan and its metabolites, leading to a suppression of T-cell-mediated inflammation and the promotion of an immunotolerant microenvironment.[1][2]
-
Inhibition of the NF-κB Signaling Cascade: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[5][6][7] Small molecule inhibitors of NF-κB are actively being pursued as anti-inflammatory therapeutics.[5][8][9] It is plausible that derivatives of this compound could interfere with key components of this pathway, preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[10][11]
-
Interference with JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in the inflammatory response, transmitting signals from cytokine receptors to the nucleus.[12][13] Inhibitors of JAK kinases have emerged as a new class of anti-inflammatory drugs.[12][14][15] The indole nucleus is a feature of some known JAK inhibitors, suggesting that our lead compound could be modified to target this pathway.[14]
The following diagram illustrates the potential interplay of these pathways in the context of inflammation and the proposed points of intervention for novel agents derived from this compound.
Caption: Proposed anti-inflammatory mechanisms of this compound derivatives.
Experimental Protocols
The following protocols provide a roadmap for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound.
Part 1: Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of N-acylated derivatives of this compound. The introduction of various acyl groups allows for the exploration of structure-activity relationships (SAR).
Materials:
-
This compound
-
Substituted benzoyl chlorides or carboxylic acids
-
Coupling agents (e.g., HATU, HOBt)
-
Organic bases (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvents (e.g., dichloromethane, dimethylformamide)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add the desired substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated derivative.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
The following workflow diagram illustrates the synthetic and screening process.
Caption: Workflow for the synthesis and screening of anti-inflammatory agents.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
This protocol describes a cell-based assay to assess the ability of the synthesized compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line:
-
RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated into macrophages with PMA)
Materials:
-
Synthesized this compound derivatives
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT or other viability assay reagents
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for analysis of NO, TNF-α, and IL-6.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Quantification (ELISA): Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Cell Viability Assay: Assess the cytotoxicity of the compounds on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ values for the most active compounds.
| Compound | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | Cell Viability (CC₅₀, µM) |
| Derivative 1 | 12.5 | 15.2 | 18.9 | >100 |
| Derivative 2 | 8.7 | 10.1 | 11.5 | >100 |
| Indomethacin | 25.4 | 30.8 | 35.1 | >100 |
Part 3: In Vivo Evaluation of Anti-inflammatory Activity
This protocol details the carrageenan-induced paw edema model in rats, a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.
Animal Model:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
Materials:
-
Synthesized compounds with demonstrated in vitro activity
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups at different doses (e.g., 25, 50, 100 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 55.2% |
| Derivative 2 | 25 | 35.8% |
| Derivative 2 | 50 | 52.1% |
| Derivative 2 | 100 | 68.4% |
Conclusion and Future Directions
The presented application notes and protocols provide a comprehensive framework for the investigation of this compound and its derivatives as a novel class of anti-inflammatory agents. By systematically synthesizing and evaluating these compounds through the described in vitro and in vivo models, researchers can elucidate their therapeutic potential and mechanism of action. Future studies should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties, as well as exploring their efficacy in chronic models of inflammation. The multi-targeted potential of these indoleamines, possibly acting on IDO1, NF-κB, and JAK/STAT pathways, makes them an exciting avenue for the development of next-generation anti-inflammatory drugs.
References
- 1. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchopenworld.com [researchopenworld.com]
- 14. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dermnetnz.org [dermnetnz.org]
Crystallization techniques for high-purity 6-methoxy-1H-indol-4-amine.
An Application Guide to Achieving High Purity of 6-methoxy-1H-indol-4-amine Through Optimized Crystallization
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the crystallization of this compound, a critical intermediate in pharmaceutical synthesis.[1] Achieving high purity in Active Pharmaceutical Ingredients (APIs) and their precursors is not merely a regulatory requirement but a fundamental necessity for ensuring the safety and efficacy of the final drug product.[2][3][4] Impurities, even in trace amounts, can alter pharmacological activity and pose significant safety risks.[5] This document outlines the foundational principles of crystallization and presents two robust, field-proven methodologies—Cooling Crystallization and Anti-Solvent Crystallization—designed to effectively remove common process-related impurities and enhance the overall purity profile of this compound.
The Imperative of Purity in Pharmaceutical Intermediates
The journey from a chemical intermediate to a final drug product is governed by stringent quality controls. The purity of an API is paramount, as it directly influences the therapeutic effect and safety profile of the medication.[6] Crystallization is a powerful and widely used purification technique in the pharmaceutical industry, capable of delivering APIs with the required high purity, stable crystal form, and desired particle characteristics.[][8] A well-designed crystallization process can selectively isolate the target molecule from a solution, leaving impurities behind.[9] For a key intermediate like this compound, a robust crystallization protocol is the cornerstone of a reliable and reproducible manufacturing process.
Foundational Principles of Crystallization
Crystallization is a phase-change process where a solute in a solution is converted into a solid crystalline state. This is achieved by creating a state of supersaturation, which is the primary driving force for both nucleation (the birth of new crystals) and crystal growth.[8]
Key Factors Influencing Crystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also be chemically inert with respect to the solute and easily removable during drying.[9]
-
Supersaturation Control: The level of supersaturation directly impacts the final crystal size distribution. Rapidly achieving high supersaturation often leads to fast nucleation and small, often impure, crystals. Controlled, slow supersaturation is key to growing larger, higher-purity crystals.[8]
-
Temperature and Cooling Rate: For cooling crystallizations, the rate at which the solution is cooled dictates the rate of supersaturation. Slow, controlled cooling profiles are generally preferred to prevent the trapping of impurities within the crystal lattice.[9]
-
Agitation: Mixing ensures thermal and concentration homogeneity within the crystallizer. However, excessive agitation can lead to secondary nucleation and crystal breakage, resulting in a smaller particle size.[9]
The interplay of these parameters is crucial for developing a successful and scalable crystallization process.
Caption: A generalized workflow for the purification of this compound via crystallization.
Pre-Protocol: Solvent Screening
The success of any crystallization protocol hinges on the selection of an appropriate solvent system. For indole derivatives, a range of solvents can be effective.[10] A preliminary screening is essential to identify the optimal solvent or solvent/anti-solvent combination.
Methodology:
-
Place a small, known amount (e.g., 20-50 mg) of crude this compound into several vials.
-
To each vial, add a different solvent from the list below in small increments (e.g., 0.1 mL) at room temperature, vortexing after each addition, to assess solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial and observe solubility.
-
Allow the heated vials to cool slowly to room temperature and then further cool in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will show high solubility at elevated temperatures and low solubility at low temperatures, yielding a good recovery of crystalline material.
| Solvent Class | Candidate Solvents | Expected Behavior for Indole Amines |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good solubility, especially when heated. Often used in cooling crystallizations or with water as an anti-solvent.[11] |
| Esters | Ethyl Acetate (EtOAc) | Moderate to good solubility. Can be effective for both cooling and anti-solvent methods. |
| Ketones | Acetone | High solvating power, may require an anti-solvent for good recovery. |
| Aromatics | Toluene | Lower polarity, may be useful for removing polar impurities. |
| Ethers | Methyl tert-butyl ether (MTBE) | Lower solubility, often used as an anti-solvent. |
| Alkanes | Heptane, Hexane | Very low solubility, primarily used as anti-solvents.[12] |
| Polar Aprotic | Acetonitrile (ACN) | Good solubility, often requires an anti-solvent. |
| Aqueous | Water | Low solubility for the free base; can be used as an anti-solvent.[11] |
Protocol 1: High-Purity via Cooling Crystallization
This method is ideal when a single solvent is identified that shows a significant difference in solubility for this compound across a viable temperature range. Isopropanol or ethanol are often excellent starting points for indole-based compounds.
Step-by-Step Methodology:
-
Dissolution: In a appropriately sized reaction vessel, charge the crude this compound. Add the chosen solvent (e.g., Isopropanol) in a ratio of approximately 5-10 mL per gram of crude material.
-
Heating: While stirring, heat the mixture to reflux (or near reflux) until all the solid has completely dissolved. Causality: Heating increases the solubility of the compound, allowing the creation of a saturated solution necessary for crystallization upon cooling.
-
Hot Filtration (Optional): If any insoluble particulate matter is observed, perform a hot filtration through a pre-heated filter to remove it. Causality: This step removes insoluble impurities that would otherwise be trapped in the final product.
-
Controlled Cooling: Reduce the temperature of the solution in a controlled manner. A slow cooling rate (e.g., 10-20°C per hour) is critical. Causality: Slow cooling prevents rapid, uncontrolled nucleation and allows for the growth of larger, more ordered crystals, which inherently exclude impurities more effectively.[13]
-
Crystal Aging: Once the target temperature (e.g., 0-5°C) is reached, hold the slurry at this temperature with gentle agitation for a minimum of 2-4 hours. Causality: This aging period, also known as ripening, allows the crystal lattice to reach a more stable state and can further improve purity.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of cold solvent (the same solvent used for crystallization). Causality: This wash step is crucial for removing residual mother liquor from the crystal surfaces, which contains the highest concentration of impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: High-Purity via Anti-Solvent Crystallization
This technique is employed when the compound is highly soluble in a solvent even at low temperatures, making recovery by cooling inefficient. It involves adding a second solvent (the "anti-solvent") in which the compound is insoluble to induce precipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., Methanol) at room temperature or with gentle warming.
-
Filtration (Optional): If necessary, filter the solution to remove any insoluble impurities.
-
Controlled Anti-Solvent Addition: While stirring the solution at a constant temperature (e.g., room temperature), slowly add the anti-solvent (e.g., Water) dropwise. Continue addition until the solution becomes slightly turbid, indicating the onset of nucleation. Causality: The anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution and inducing supersaturation.
-
Seeding (Optional): If available, add a few seed crystals of pure this compound to the turbid solution to promote controlled crystal growth.
-
Complete Anti-Solvent Addition: Continue the slow addition of the anti-solvent over 1-2 hours.
-
Crystal Aging: After the full volume of anti-solvent has been added, stir the resulting slurry for an additional 2-4 hours to ensure complete crystallization and maturation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystal cake with a pre-mixed solution of the solvent/anti-solvent in the final ratio used for precipitation.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C).
Caption: Key parameter relationships influencing the outcomes of a crystallization process.
Validation and Troubleshooting
The success of the purification must be validated using appropriate analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the final product and identify/quantify residual impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural isomers or solvent residues. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess polymorphic purity. |
| Loss on Drying (LOD) | To measure the amount of residual solvent. |
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Action |
| Oiling Out / No Crystals Form | Cooling too rapid; solution is supersaturated with impurities; wrong solvent choice. | Re-heat to dissolve the oil, then cool much more slowly. Try scratching the inside of the flask to induce nucleation. Re-evaluate solvent choice.[12] |
| Low Yield | Compound is too soluble in the chosen solvent at low temperature; insufficient aging time. | Add an anti-solvent to the mother liquor to precipitate more product. Increase the aging time. Ensure the final temperature is sufficiently low. |
| Poor Purity Improvement | Impurity has similar solubility to the product; cooling was too fast, trapping impurities. | Re-crystallize the material. Screen for a more selective solvent system. Decrease the cooling rate significantly. Ensure an effective wash of the crystal cake. |
Conclusion
The crystallization of this compound is a critical unit operation that defines the purity and quality of this key pharmaceutical intermediate. By understanding the fundamental principles and systematically applying the detailed cooling and anti-solvent protocols provided, researchers and drug development professionals can establish a robust, reproducible, and effective purification strategy. The careful selection of solvents and a meticulous control over process parameters such as cooling rate and agitation are essential to consistently achieve the high purity required for pharmaceutical applications.
References
- 1. chembk.com [chembk.com]
- 2. nicovaper.com [nicovaper.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. The Role of Active Pharmaceutical Ingredients (APIs) in Drug Development - eLeaP Quality [quality.eleapsoftware.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 8. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 9. crystalpharmatech.com [crystalpharmatech.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methoxy-1H-indol-4-amine
Welcome to the technical support center for the synthesis of 6-methoxy-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental issues. The target molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for advancing research.[1]
Overview of a Common Synthetic Route
The most reliable and frequently cited pathway to this compound begins with a commercially available substituted nitrotoluene. A common choice is 2-methyl-3,5-dinitroanisole or a related precursor. The synthesis proceeds via the Leimgruber-Batcho indole synthesis, a robust method known for its versatility and generally good yields.[2] The key transformations involve the formation of an enamine, followed by a reductive cyclization to construct the indole core.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the Leimgruber-Batcho synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this multi-step synthesis?
A1: A realistic overall yield for a two-step Leimgruber-Batcho synthesis of this type can range from 40% to 65%. The yield is highly dependent on the purity of the starting materials, the efficiency of each reaction step, and the purification methods employed. The reductive cyclization step is often the most critical for maximizing the overall yield.
Q2: Which synthetic route is generally preferred for this type of substituted indole?
A2: The Leimgruber-Batcho indole synthesis is often favored over methods like the Fischer indole synthesis for preparing indoles with specific substitution patterns, especially when starting from readily available ortho-nitrotoluenes.[3] It avoids the harsh acidic conditions and potential rearrangements that can complicate Fischer syntheses.[4][5]
Q3: What are the primary safety concerns associated with this synthesis?
A3: Key safety considerations include:
-
Reagents: Handling strong bases like sodium hydride (if used for alternative N-alkylation) and flammable solvents requires an inert atmosphere and proper quenching procedures.[3]
-
Catalysts: Catalysts like Palladium on carbon (Pd/C) are pyrophoric when dry and must be handled with care, typically under a blanket of solvent.
-
Intermediates: Nitro-aromatic compounds and enamines should be handled in a well-ventilated fume hood as they can be toxic.[1] Always consult the Safety Data Sheet (SDS) for each chemical used.
Q4: How can I confirm the identity and purity of the final product? A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of column fractions.
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Guide 1: Low Yield in Enamine Formation (Step 1)
Q: My enamine formation from 4-methoxy-2-methyl-3-nitroaniline and DMF-DMA has a low yield or fails to go to completion. What are the common causes?
A: This is a critical step where several factors can impact the outcome. Let's break down the potential causes and solutions.
-
Possible Cause 1: Impure Starting Material or Reagents.
-
Explanation: The starting nitroaniline must be pure. Moisture in the starting material or solvents can hydrolyze the DMF-DMA reagent, rendering it ineffective.
-
Solution: Ensure the starting aniline is dry. Use anhydrous N,N-dimethylformamide (DMF) as the solvent. It is advisable to use a fresh bottle of DMF-DMA (N,N-dimethylformamide dimethyl acetal).[3]
-
-
Possible Cause 2: Sub-optimal Reaction Temperature.
-
Explanation: This condensation reaction requires sufficient thermal energy to proceed at a reasonable rate. Temperatures that are too low will result in a sluggish or incomplete reaction.
-
Solution: The reaction is typically heated to 110-120 °C.[3] Monitor the reaction progress by TLC until the starting aniline spot is consumed.
-
-
Possible Cause 3: Insufficient Catalyst.
-
Explanation: Pyrrolidine or another amine base acts as a catalyst to facilitate the condensation. An insufficient amount will slow the reaction.
-
Solution: While catalytic, ensure you are adding the correct amount (typically 0.1-0.2 equivalents).
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Prevents hydrolysis of DMF-DMA. |
| Temperature | 110-120 °C | Provides activation energy for condensation. |
| Reagents | Fresh DMF-DMA (1.5 eq) | Ensures high reactivity. |
| Catalyst | Pyrrolidine (0.2 eq) | Accelerates the rate of enamine formation. |
Guide 2: Issues with Reductive Cyclization (Step 2)
Q: The reductive cyclization of my enamine intermediate is giving a low yield of the desired this compound. I'm seeing multiple spots on my TLC plate.
A: This step involves the reduction of both the nitro group and the enamine double bond, followed by cyclization. The choice of reducing agent is critical for obtaining a clean product and good yield. [2]
-
Possible Cause 1: Ineffective Reduction.
-
Explanation: The choice of reducing agent determines the outcome. Common options include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., Iron in acetic acid). An inactive catalyst or insufficient reducing agent will lead to incomplete reaction and a mixture of partially reduced intermediates.
-
Solution:
-
For Catalytic Hydrogenation: Use a fresh, high-quality Pd/C catalyst. Ensure the system is properly purged and under a positive pressure of hydrogen.
-
For Chemical Reduction: Use fine iron powder to maximize surface area. The reaction is often run in a protic solvent mixture like ethanol and acetic acid to facilitate the reduction.[3]
-
-
-
Possible Cause 2: Formation of Side Products.
-
Explanation: Over-reduction or side reactions can occur, especially if the reaction conditions are too harsh or prolonged. For instance, harsh acidic conditions can sometimes lead to degradation of the indole ring.[5]
-
Solution: Monitor the reaction closely by TLC. Once the starting enamine is consumed, work up the reaction promptly. The choice of reducing agent can selectively yield different products; for instance, certain conditions might yield the 4-nitro-indole without reducing the nitro group.[2]
-
Caption: Decision workflow for troubleshooting the reductive cyclization step.
Guide 3: Purification Challenges
Q: I'm having difficulty purifying the final product. It streaks on the silica gel column, and I get poor recovery.
A: Amines, especially aromatic amines like your product, can be problematic to purify using standard silica gel chromatography due to their basicity.
-
Possible Cause 1: Interaction with Acidic Silica Gel.
-
Explanation: The lone pair on the amine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption, resulting in low recovery.[6]
-
Solution:
-
Basic Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent system (typically 0.5-1%).[3] This will compete for the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.[6]
-
-
-
Possible Cause 2: Product Instability.
-
Explanation: Aromatic amines can be susceptible to air oxidation, which may be catalyzed by the silica gel surface. This degradation can lead to colored impurities and reduced yield.[7]
-
Solution: Minimize the time the compound spends on the column. Prepare fresh solutions and work efficiently. Storing the purified product under an inert atmosphere (argon or nitrogen) and in the dark can improve its long-term stability.[7]
-
Detailed Experimental Protocols
Protocol 1: Leimgruber-Batcho Enamine Formation
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In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., 4-methoxy-2-methyl-3-nitroaniline, 1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).[3]
-
Heat the reaction mixture to 110-120 °C for 2-4 hours. Monitor the reaction's progress using TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated enamine product by filtration, wash thoroughly with water, and dry under vacuum.[3]
Protocol 2: Reductive Cyclization with Iron/Acetic Acid
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Suspend the crude enamine from the previous step in a mixture of ethanol and glacial acetic acid.
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Add iron powder (Fe, ~5-10 eq) in portions while stirring vigorously to manage the exotherm.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until TLC indicates the consumption of the starting material.[3]
-
Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.[3]
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 dichloromethane/methanol with 0.5% triethylamine).
-
Dry-load the crude product onto the column for better separation.
-
Elute the column using a gradient system, gradually increasing the polarity (e.g., from 2% to 10% methanol in dichloromethane).
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
References
Common side products in the synthesis of 6-methoxy-1H-indol-4-amine and how to avoid them.
Welcome to the technical support center for the synthesis of 6-methoxy-1H-indol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important indole intermediate. Here, we address common challenges, particularly the formation of side products, and provide troubleshooting strategies rooted in mechanistic principles to help you optimize your synthetic route.
Introduction to the Synthetic Challenge
The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving the formation of a 4-nitroindole intermediate followed by reduction. The choice of synthetic strategy for the indole core, such as the Batcho-Leimgruber or Reissert methods, significantly influences the impurity profile. This guide will focus on the common issues encountered during the formation of the key intermediate, 6-methoxy-4-nitroindole, and its subsequent reduction.
Troubleshooting Guide & FAQs
Issue 1: Formation of Regioisomeric Nitroindole Impurities
Q1: During the synthesis of 6-methoxy-4-nitroindole, I'm observing the formation of an isomeric impurity. What is this impurity and why is it forming?
A1: A common side product in indole syntheses starting from substituted nitroarenes is the formation of regioisomers. In the context of a Batcho-Leimgruber type synthesis starting from a suitably substituted nitrotoluene, you may be seeing the formation of 6-methoxy-x-nitroindole isomers. The regiochemical outcome of the cyclization is dependent on the initial condensation and the subsequent cyclization step.
For instance, a common starting material for a Batcho-Leimgruber synthesis of a 4-substituted indole is a 2-methyl-3-nitroanisole derivative. Condensation with a formamide acetal forms an enamine, which is then reductively cyclized.
-
Causality: The formation of regioisomers can be attributed to a lack of complete regioselectivity in the initial functionalization of the aromatic ring of the precursor, or in the cyclization step itself. The directing effects of the existing substituents (methoxy and nitro groups) play a crucial role.
dot
Caption: Batcho-Leimgruber synthesis pathway highlighting potential for regioisomeric side product formation.
Q2: How can I minimize the formation of these regioisomeric impurities?
A2: Minimizing regioisomeric impurities begins with careful selection and control of your synthetic route and reaction conditions.
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Starting Material Purity: Ensure the purity of your starting nitrotoluene derivative. Isomeric impurities in the starting material will inevitably lead to isomeric products.
-
Reaction Conditions: The temperature and choice of reagents for the enamine formation and cyclization can influence regioselectivity. It is advisable to run small-scale experiments to optimize these conditions.
-
Alternative Routes: If regioisomer formation is persistent, consider alternative synthetic strategies such as a Fischer indole synthesis, which can offer different regiochemical control depending on the chosen hydrazine and ketone/aldehyde.[1][2][3]
Issue 2: Incomplete Reduction of the Nitro Group
Q1: After the reduction of 6-methoxy-4-nitroindole, I still see the starting material in my crude product. How can I drive the reaction to completion?
A1: Incomplete reduction of the nitro group is a common issue and can be due to several factors related to the catalyst, reducing agent, or reaction conditions. The presence of the unreacted nitro-intermediate can complicate downstream processing and purification.
dot
Caption: Troubleshooting incomplete reduction of the nitro group.
Troubleshooting Strategies for Incomplete Reduction:
| Parameter | Recommendation | Rationale |
| Catalyst (for catalytic hydrogenation) | Ensure the catalyst (e.g., Pd/C, PtO2) is fresh and active. Increase catalyst loading if necessary. | Catalysts can lose activity over time or due to poisoning by impurities. |
| Reducing Agent (for chemical reduction) | Use a sufficient stoichiometric excess of the reducing agent (e.g., SnCl2, Fe, Zn).[4] | The reaction stoichiometry must account for any potential side reactions or degradation of the reducing agent. |
| Reaction Time & Temperature | Increase the reaction time or temperature as appropriate for the chosen method. Monitor the reaction progress by TLC or LC-MS. | Some reductions can be sluggish at room temperature. |
| Solvent | Ensure the starting material is fully dissolved in the reaction solvent. | Poor solubility can limit the access of the substrate to the catalyst or reducing agent. |
| pH (for metal/acid reductions) | Maintain an acidic pH when using reagents like Fe/AcOH or SnCl2/HCl. | The acidic medium is crucial for the activity of these reducing systems. |
Experimental Protocol: Optimized Reduction of 6-methoxy-4-nitroindole
-
Catalytic Hydrogenation (Preferred for cleaner reaction profile):
-
To a solution of 6-methoxy-4-nitroindole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add 10% Pd/C (5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Chemical Reduction (Alternative):
-
Dissolve 6-methoxy-4-nitroindole (1.0 eq) in ethanol or acetic acid.
-
Add an excess of a reducing metal, such as iron powder (Fe) or tin(II) chloride (SnCl2).
-
If using a metal, add a catalytic amount of acid (e.g., HCl or acetic acid) to initiate the reaction.
-
Heat the reaction mixture if necessary and monitor by TLC.
-
After completion, filter the reaction mixture to remove any remaining metal.
-
Work up the reaction by neutralizing the acid and extracting the product into an organic solvent.
-
Issue 3: Formation of Oxidation/Degradation Products
Q1: My final product, this compound, is colored (e.g., pink, brown) and shows multiple spots on TLC. What is causing this?
A1: Indoles, particularly those with electron-donating groups like amines and methoxy groups, can be susceptible to oxidation. The color you are observing is likely due to the formation of oxidized or polymerized impurities.[2] This can happen during the reaction, workup, purification, or storage.
-
Causality: Exposure to air (oxygen) and light can promote the oxidation of the electron-rich indole ring. The presence of trace metals can also catalyze these degradation pathways.
Strategies to Prevent Oxidation and Degradation:
| Stage | Action | Rationale |
| Reaction/Workup | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) where possible. Use degassed solvents. | Minimizes exposure to atmospheric oxygen. |
| Purification | If using column chromatography, consider using deactivated silica gel (e.g., by pre-treating with a base like triethylamine) to prevent degradation on the acidic stationary phase. | Standard silica gel can be acidic and promote decomposition of sensitive indoles. |
| Storage | Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). | Reduces the rate of oxidative degradation over time. |
Purification Protocol for this compound:
-
Crude Product Isolation: After the workup of the reduction step, obtain the crude product as a solid or oil.
-
Column Chromatography:
-
Prepare a silica gel column. For sensitive compounds, consider preparing a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine to neutralize acidic sites.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute with a gradient of a suitable solvent system (e.g., ethyl acetate in hexanes or dichloromethane/methanol). The addition of a small amount of triethylamine to the eluent can help prevent streaking and improve recovery.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and concentrate under reduced pressure.
-
-
Recrystallization (Optional):
-
If the product obtained from chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
References
Technical Support Center: Overcoming Solubility Challenges with 6-methoxy-1H-indol-4-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 6-methoxy-1H-indol-4-amine in polar solvents. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and established laboratory practices to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the primary reasons for its poor solubility?
A1: The limited solubility of this compound in neutral aqueous solutions stems from its molecular structure. It possesses a largely nonpolar indole ring system, which is hydrophobic. While the amine and methoxy groups can participate in hydrogen bonding, the molecule's overall character is dominated by the aromatic scaffold, leading to unfavorable interactions with the highly polar water molecules. At neutral pH, the primary amine group (a weak base) is only partially protonated, limiting its electrostatic interactions with water.
Q2: What is the first and most straightforward approach I should try to improve the solubility of this compound in an aqueous medium?
A2: The most direct method to enhance the solubility of this compound in aqueous solutions is through pH adjustment . As a weakly basic compound, its solubility is highly dependent on the pH of the medium. By lowering the pH, you can protonate the primary amine group, forming a more soluble salt in situ.
Troubleshooting Workflow for pH Adjustment
Caption: Workflow for pH-mediated solubilization.
Step-by-Step Protocol for pH Adjustment:
-
Prepare a Suspension: Suspend a known amount of this compound in your desired aqueous buffer.
-
Select an Acid: Choose a biocompatible acid, such as hydrochloric acid (HCl) or citric acid, depending on your downstream application. Prepare a dilute stock solution (e.g., 0.1 M or 1 M).
-
Titrate Slowly: While stirring the suspension, add the acid dropwise.
-
Monitor: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Observe: Note the pH at which the compound fully dissolves. This will give you the minimum pH required for solubilization. It is advisable to work at a pH unit lower than the pKa of the conjugate acid to ensure complete protonation and solubilization.
-
Final Adjustment: Once dissolved, you can adjust the final volume and concentration as needed. Be cautious not to raise the pH significantly, as this may cause the compound to precipitate.
Q3: Adjusting the pH is not compatible with my experimental conditions. What are my other options?
A3: If pH modification is not feasible, using a co-solvent system is the next logical step. Co-solvents are organic solvents miscible with water that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.
Common Co-solvents for Polar Formulations
| Co-Solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Highly effective, but can be cytotoxic in some cell-based assays. |
| Ethanol | 5-20% | Biocompatible and widely used, but can affect protein structure at high concentrations. |
| Propylene Glycol (PG) | 10-30% | A common excipient in pharmaceutical formulations; less volatile than ethanol. |
| Polyethylene Glycol (PEG) 300/400 | 10-40% | Low toxicity and often used in drug delivery systems. |
Experimental Protocol for Co-solvent Screening:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a pure co-solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer.
-
Observe for Precipitation: Note the concentration at which precipitation occurs. This will define the solubility limit for that specific co-solvent percentage.
-
Optimization: Systematically vary the percentage of the co-solvent to find the lowest amount needed to achieve your desired final concentration without precipitation.
Logical Relationship of Solubility Techniques
Caption: Decision tree for selecting a solubilization method.
Q4: I need to prepare a stable, solid form of the compound that is readily soluble in water. What should I consider?
A4: For long-term stability and ease of use, salt formation is an excellent strategy. By reacting this compound with a suitable acid, you can create a stable salt form that is often significantly more water-soluble than the freebase.
Step-by-Step Protocol for Small-Scale Salt Formation:
-
Dissolve Freebase: Dissolve the this compound freebase in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol).
-
Add Acid: Add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the desired acid. The acid should also be dissolved in a minimal amount of the same solvent. Common acids for this purpose include hydrochloric acid (as a solution in ethanol or isopropanol) or tartaric acid.
-
Induce Precipitation: The salt will often precipitate upon mixing or after a short period of stirring. Cooling the mixture can aid precipitation.
-
Isolate the Salt: Collect the precipitated salt by filtration.
-
Wash and Dry: Wash the salt with a small amount of cold solvent to remove any unreacted starting material and then dry it under vacuum.
-
Confirm Salt Formation: It is crucial to confirm the formation of the salt and its purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) or melting point analysis.
Q5: Are there any other advanced techniques I can use if the previous methods are insufficient or not applicable?
A5: Yes, if you are still facing challenges, you can explore the use of complexing agents , such as cyclodextrins. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar indole portion of your molecule can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Technical Support Center: Optimization of Coupling Reactions with 6-Methoxy-1H-indol-4-amine
Welcome to the technical support center for optimizing coupling reactions with 6-methoxy-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. The inherent reactivity of the indole nucleus, combined with the electronic effects of the methoxy and amine substituents, presents unique challenges and opportunities in cross-coupling chemistry. This resource aims to equip you with the knowledge to navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Section 1: General Considerations & Prophylactic Measures
Before delving into specific reaction types, it's crucial to address the fundamental properties of this compound that influence its reactivity. The indole core is electron-rich, making it susceptible to oxidation and electrophilic attack, particularly at the C3 position.[1][2][3] The methoxy group further enhances the electron density of the aromatic system, while the 4-amine group can act as both a directing group and a potential site for side reactions.
FAQ 1.1: Do I need to protect the indole N-H during coupling reactions?
Answer: While not always mandatory, N-protection is a highly recommended strategy to prevent common side reactions and improve reaction outcomes. The indole N-H is acidic and can be deprotonated by the bases typically used in coupling reactions, leading to undesired N-arylation or other side reactions.[4]
Common Protecting Groups for Indoles:
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, THF | TFA, DCM; or mild acid (e.g., oxalyl chloride in MeOH)[4] | Electron-withdrawing, increases stability towards oxidation. Can be labile.[4][5] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF, THF; or strong acid | Stable to a wide range of conditions, including Suzuki-Miyaura coupling.[6][7] |
| Ts (Tosyl) | Ts-Cl, Pyridine | Strong reducing agents (e.g., Mg/MeOH); or Cs₂CO₃ in THF/MeOH[4] | Very stable, but requires harsh deprotection conditions.[4][5] |
Expert Insight: For many cross-coupling reactions, the SEM group offers a good balance of stability and ease of removal.[6][7] The Boc group is also a popular choice due to its mild removal conditions, though its lability should be considered in the context of your overall synthetic route.[4][5]
Troubleshooting Workflow: To Protect or Not to Protect?
Caption: Decision tree for N-H protection strategy.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] When using this compound as the amine coupling partner, careful selection of the catalyst, ligand, and base is critical for success.
FAQ 2.1: My Buchwald-Hartwig reaction with this compound is giving low yield and significant byproducts. What are the likely causes?
Answer: Low yields in this context often stem from several factors:
-
Catalyst Inhibition/Deactivation: The amine functionality of your substrate can coordinate to the palladium center and inhibit catalytic activity.
-
Competing N-Arylation: If the indole N-H is unprotected, it can compete with the 4-amine group in the coupling reaction.
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step.[10] For electron-rich amines like yours, bulky, electron-rich phosphine ligands are generally preferred.
-
Base Incompatibility: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are often required, but can also promote side reactions if not chosen carefully.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive catalyst | Use a pre-activated Pd(0) source or a more efficient precatalyst. Ensure an inert atmosphere is maintained throughout the reaction.[10] |
| Poor ligand choice | Screen bulky, electron-rich ligands such as RuPhos, BrettPhos, or t-BuXPhos.[11] | |
| Incorrect base | For unprotected indoles, a strong, sterically hindered base like LiHMDS is often effective.[11] For protected indoles, NaOtBu or K₃PO₄ can be used. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Catalyst decomposition | Lower the reaction temperature. Consider a different ligand that provides greater stability to the catalytic complex. |
| Reaction with indole N-H | Protect the indole nitrogen with a suitable protecting group like Boc or SEM.[4][6] | |
| Dark, Tarry Reaction Mixture | Substrate decomposition | The electron-rich indole ring may be susceptible to oxidation or degradation under harsh conditions. Lower the reaction temperature and ensure the reaction is performed under a strictly inert atmosphere. |
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation |
| Palladium Source | BrettPhos Pd G3 precatalyst (1-2 mol%)[11] |
| Ligand | BrettPhos (if not using a precatalyst, 2-4 mol%)[11] |
| Base | LiHMDS (1.5-2.0 equiv) for unprotected indole[11] or K₃PO₄ (2.0 equiv) for protected indole |
| Solvent | Anhydrous, deoxygenated toluene or dioxane |
| Temperature | 80-110 °C |
Section 3: Suzuki-Miyaura Coupling
When the 4-amino group is acylated or otherwise modified, and the indole ring is halogenated, Suzuki-Miyaura coupling can be employed to form C-C bonds. The electronic nature of the 6-methoxyindole system will influence the optimal reaction conditions.
FAQ 3.1: I am attempting a Suzuki-Miyaura coupling with a bromo-substituted this compound derivative, but the reaction is sluggish. How can I improve the conversion?
Answer: Sluggish Suzuki-Miyaura reactions with electron-rich heterocyclic halides are a common challenge. The key is to facilitate the oxidative addition step, which can be slow for these substrates.
Strategies to Improve Conversion:
-
Ligand Selection: Employ ligands that are both electron-rich and bulky to promote oxidative addition and stabilize the palladium catalyst. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices.
-
Base and Solvent System: The choice of base and solvent is highly interdependent.[12][13] A common and effective system is K₂CO₃ or Cs₂CO₃ in a mixture of dioxane and water.[12] The water is crucial for the hydrolysis of the boronic acid and the subsequent transmetalation step.
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition.[12] However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
Palladium Source: Using a pre-formed catalyst or a palladacycle can sometimes provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂.[14]
Optimization Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki coupling.
Section 4: Amide Coupling
Formation of an amide bond at the 4-amine position is a common transformation. While seemingly straightforward, the nucleophilicity of the amine can be influenced by the indole ring, and standard coupling conditions may require optimization.
FAQ 4.1: My amide coupling reaction with this compound and a carboxylic acid is incomplete, and I observe some decomposition. What should I try?
Answer: Incomplete conversion in amide couplings can be due to insufficient activation of the carboxylic acid or reduced nucleophilicity of the amine. Decomposition may arise from harsh reaction conditions.
Recommendations for Optimization:
-
Coupling Reagents: For electron-rich anilines, more potent coupling reagents like HATU or HBTU are often more effective than standard carbodiimides like EDC.[15] The use of an additive such as HOBt can also be beneficial.[16]
-
Base: A non-nucleophilic organic base like DIPEA or N-methylmorpholine is typically used to scavenge the acid formed during the reaction.
-
Temperature: Most amide couplings proceed well at room temperature. If you are observing decomposition, avoid excessive heating.
-
Solvent: Aprotic polar solvents such as DMF or NMP are generally good choices for dissolving the reactants and facilitating the reaction.[15]
Comparison of Common Amide Coupling Reagents
| Reagent | Activating Species | Advantages | Disadvantages |
| EDC/HOBt | HOBt active ester | Readily available, cost-effective | Can be less effective for challenging couplings[16] |
| HATU/DIPEA | O-acylisourea | High reactivity, fast reaction times | More expensive, can cause racemization of chiral carboxylic acids |
| HBTU/DIPEA | O-acylisourea | Similar to HATU, high efficiency | Can also lead to racemization |
Section 5: Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (with unprotected indole)
-
In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.[11]
-
Add anhydrous, deoxygenated toluene to achieve a concentration of 0.1-0.2 M.
-
Add a solution of LiHMDS (1 M in THF, 1.5-2.0 equiv) dropwise to the stirred mixture.[11]
-
Seal the reaction vial and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 6-methoxy-1H-indol-4-amine During Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling and purifying 6-methoxy-1H-indol-4-amine. This molecule is a valuable building block in pharmaceutical research and development, particularly in the synthesis of kinase inhibitors and other biologically active compounds. However, its structure—an electron-rich indole ring combined with a primary aromatic amine—makes it highly susceptible to degradation, especially during purification.
This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies to minimize degradation and maximize the yield and purity of this critical intermediate.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of this compound in a direct question-and-answer format.
Q1: My solution of this compound turns from colorless to a dark brown or purple color, even after purification. What is causing this and how can I stop it?
A1: This color change is a classic indicator of oxidative degradation. The electron-rich indole nucleus, further activated by the methoxy and amine substituents, is highly susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by light and trace metal impurities. The initial oxidation often forms highly colored quinone-imine type structures, which can then polymerize into intractable, dark-colored materials.
Root Cause Analysis & Prevention Strategy:
-
Atmospheric Oxygen: The primary culprit. The indole ring and the aromatic amine are both easily oxidized.[1]
-
Light Exposure: Photo-oxidation can generate radical species that initiate and propagate degradation.
-
Trace Metals: Metal ions can catalyze oxidation reactions.
Preventative Measures:
-
Inert Atmosphere: Always handle the compound and its solutions under an inert atmosphere (e.g., Argon or Nitrogen). This is the single most effective preventative measure. Use degassed solvents for all manipulations.
-
Light Protection: Store the compound and its solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, should be freshly distilled or sourced from a recently opened bottle.
-
Chelating Agents: If trace metal contamination is suspected from upstream processes, a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added during aqueous workups, though this is an advanced measure.
Q2: I'm attempting to purify my crude product using silica gel column chromatography, but I'm seeing significant streaking on the TLC plate and recovering very little pure compound. What's going wrong?
A2: This is a common and frustrating problem caused by the interaction of your basic amine with the acidic surface of the silica gel. The primary amine group (-NH₂) is basic and readily interacts with the acidic silanol groups (Si-OH) on the silica surface. This can lead to:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted.
-
Severe Tailing (Streaking): A portion of the compound elutes very slowly, smearing across many fractions and preventing effective separation.
-
On-Column Degradation: The acidic silica surface can catalyze degradation reactions, especially if the compound remains on the column for an extended period.[2]
Solutions:
-
Deactivate the Silica Gel (Recommended): Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia are commonly used. A typical starting point is 0.5-1% TEA in your eluent (e.g., Hexane/Ethyl Acetate).[2][3][4] This simple addition will dramatically improve peak shape and recovery.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.
-
Alumina (Neutral or Basic): An excellent alternative for purifying basic compounds.[2]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
-
Minimize Contact Time: Pack and run your column efficiently to reduce the time the compound spends on the stationary phase.
Q3: I performed an acid wash (e.g., with 1M HCl) to remove non-basic impurities, but my overall yield of recovered product is very low. Is the compound unstable to acid?
A3: Yes, while an acid wash is a standard technique for purifying amines by extracting them into the aqueous phase as a salt, indole rings can be sensitive to acidic conditions.[5][6] Strong acids can protonate the indole ring at the electron-rich C3 position, which can lead to the formation of dimeric or polymeric byproducts.[7]
Best Practices for Acid/Base Extraction:
-
Use Dilute Acid: Avoid using highly concentrated acids. A 5-10% citric acid or tartaric acid solution is often a milder and effective alternative to HCl for protonating the amine without excessively acidifying the medium.
-
Control Temperature: Perform the extraction at low temperatures (0-5 °C) to slow the rate of potential degradation reactions.
-
Minimize Contact Time: Do not let the biphasic mixture stir for extended periods. Perform the wash, separation, and subsequent basification steps promptly.
-
Vigorous Basification: After separating the acidic aqueous layer containing your protonated amine, ensure you basify it thoroughly (e.g., with NaHCO₃ or a cold, dilute NaOH solution) to a pH > 9 to fully deprotonate the amine salt before re-extracting it into an organic solvent.
Q4: What is the most reliable method to assess the purity of my final product and check for the presence of degradation products?
A4: A single analytical method is often insufficient. A multi-pronged approach is recommended for authoritative purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase method (e.g., using a C18 column) with a UV detector (monitoring at ~280 nm) is ideal for separating the parent compound from polar and non-polar impurities.[8] A gradient elution from a buffered aqueous mobile phase to an organic solvent like acetonitrile will typically provide excellent resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities. The mass data can help you identify common degradation products, such as hydroxylated species (M+16) or dimers (M*2).
-
Quantitative NMR (qNMR): This is a powerful primary method for determining absolute purity without needing a reference standard of the compound itself.[9][10][11] By integrating the signal of your compound against a certified internal standard of known concentration, you can get a highly accurate purity value that is orthogonal to chromatographic methods.[11]
Visualizing Degradation and Purification Strategy
To better understand the challenges, the following diagrams illustrate the primary degradation pathway and a decision-making workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Bischler-Möhlau Synthesis of Substituted Indoles
Welcome to our dedicated technical support center for the Bischler-Möhlau indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classic yet often challenging reaction. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your syntheses effectively. The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, has a reputation for harsh conditions and variable yields.[1] However, with a deeper understanding of its mechanism and potential pitfalls, along with modern modifications, it remains a valuable tool in the synthetic chemist's arsenal.
This guide is structured as a series of questions and answers, directly addressing the practical issues you may encounter at the bench.
Troubleshooting Guide: From Reaction Setup to Purified Product
Issue 1: Low or No Conversion of Starting Materials
Question: I've set up my Bischler-Möhlau reaction, but upon monitoring by TLC, I see mostly unreacted α-bromoacetophenone and aniline. What could be the problem?
Answer: This is a common issue that can often be traced back to a few key factors related to reaction activation and conditions.
-
Insufficient Acidity: The classical Bischler-Möhlau synthesis relies on the generation of an acidic environment, typically from the hydrobromide salt of the aniline, to catalyze the cyclization of the intermediate α-anilinoketone.[2] If the reaction medium is not sufficiently acidic, the crucial intramolecular electrophilic aromatic substitution will not proceed efficiently.
-
Self-Validation Check: Is there a precipitate of anilinium hydrobromide in your reaction? The presence of this salt is a good indicator of the in situ generation of the necessary acid catalyst.
-
Corrective Action: If you are using a free base aniline, consider adding a catalytic amount of a Brønsted or Lewis acid. For traditional thermal conditions, ensuring you are using an excess of aniline, which will form the hydrobromide salt with the liberated HBr, is critical.
-
-
Reaction Temperature is Too Low: The traditional Bischler-Möhlau synthesis often requires high temperatures, sometimes in the range of 180-250 °C, to drive the reaction to completion.[2] If you are operating at a lower temperature, the activation energy for the cyclization step may not be overcome.
-
Causality: The intramolecular cyclization step involves an electrophilic attack of a ketone-derived intermediate onto the electron-rich aniline ring. This process has a significant activation barrier that necessitates thermal energy.
-
Suggested Protocol: If a low reaction temperature is suspected to be the issue, and you are using a high-boiling solvent, cautiously increase the temperature in increments of 10-20 °C, while monitoring the reaction progress by TLC. Be aware that higher temperatures can also lead to side reactions and decomposition.[3]
-
-
Modern Alternatives for Milder Conditions: If high temperatures are not feasible for your substrate due to functional group sensitivity, consider adopting modern modifications to the Bischler-Möhlau synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields, often under solvent-free conditions.[4][5] The focused heating provided by microwaves can efficiently promote the cyclization at lower bulk temperatures.
-
Lewis Acid Catalysis: The use of Lewis acids like lithium bromide (LiBr) can facilitate the reaction under milder conditions compared to the traditional thermal approach.[1] Lewis acids can activate the ketone towards nucleophilic attack and promote the cyclization.
-
Issue 2: Formation of Multiple Products and Regioselectivity Problems
Question: My reaction has worked, but I have a mixture of products, which I suspect are regioisomers. How can I control the regioselectivity of the Bischler-Möhlau synthesis?
Answer: The formation of regioisomers is a well-documented challenge in the Bischler-Möhlau synthesis, particularly when using substituted anilines.[1] The position of the electrophilic cyclization onto the aniline ring is directed by the electronic and steric effects of the substituents.
-
Understanding the Directing Effects of Substituents:
-
Electron-Donating Groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups are ortho- and para-directing. If the para position is blocked, cyclization will preferentially occur at one of the ortho positions.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups are meta-directing.
-
Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the less hindered position.
-
-
Predicting the Major Regioisomer: A careful analysis of the substitution pattern on your aniline is the first step in predicting the likely outcome. For instance, with a meta-substituted aniline bearing an electron-donating group, you can expect a mixture of products resulting from cyclization at the two possible ortho positions and the para position relative to the directing group.
-
Strategies for Controlling Regioselectivity: While achieving complete regioselectivity can be difficult, you can influence the product distribution:
-
Choice of Catalyst: The choice of Lewis acid can sometimes influence the regiochemical outcome. It is worth screening a few different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) to see if the isomer ratio can be improved.
-
Blocking Groups: In some cases, it may be possible to temporarily install a blocking group on the aniline ring to direct the cyclization to a specific position. This, however, adds extra steps to your synthetic sequence.
-
The following diagram illustrates the possible cyclization pathways for a meta-substituted aniline, which can lead to the formation of different regioisomers.
Caption: Regioselectivity in the Bischler-Möhlau Synthesis.
Issue 3: Low Yield and Tar Formation
Question: My reaction has produced a low yield of the desired indole, and the crude reaction mixture is a dark, tarry mess. What causes this, and how can I prevent it?
Answer: The formation of tar and low yields are often interconnected and are classic symptoms of the harsh conditions of the traditional Bischler-Möhlau synthesis.[3]
-
Causes of Tar Formation:
-
High Reaction Temperatures: As mentioned, high temperatures are often required, but they can also lead to thermal decomposition of the starting materials, intermediates, and the final indole product. Indoles themselves can be sensitive to strong acids and high temperatures, leading to polymerization and the formation of intractable tars.
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored, polymeric byproducts.
-
Side Reactions: A host of potential side reactions can compete with the desired indole formation, consuming starting materials and contributing to the complex, tarry mixture.
-
-
Strategies to Minimize Tar Formation and Improve Yield:
-
Optimize Reaction Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress closely. Avoid unnecessarily long reaction times at high temperatures.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidative side reactions.
-
Modern, Milder Methods: This is often the most effective solution.
-
Microwave-Assisted Synthesis: The rapid and efficient heating provided by microwaves can significantly reduce the reaction time, thereby minimizing the opportunity for thermal decomposition.[4][6]
-
Lewis Acid Catalysis: Employing a Lewis acid catalyst can allow the reaction to proceed at a lower temperature, reducing the incidence of tar formation.[1]
-
-
Table 1: Comparison of Reaction Conditions for Bischler-Möhlau Synthesis
| Method | Catalyst | Temperature | Reaction Time | Typical Yields | Reference |
| Classical Thermal | Anilinium hydrobromide (in situ) | 180-250 °C | Several hours | Often low to moderate | [2] |
| Microwave-Assisted | None (solvent-free) | 150 °C (set temperature) | 1-10 minutes | Good to excellent | [4] |
| Lewis Acid Catalyzed | Lithium Bromide | Milder than classical | Varies | Improved over classical | [1] |
Issue 4: Difficulty in Product Purification
Question: I have a crude product, but I'm struggling to isolate the pure indole. The excess aniline seems particularly difficult to remove. What are the best purification strategies?
Answer: Purifying the product of a Bischler-Möhlau synthesis can indeed be challenging due to the presence of a large excess of aniline and potentially colored impurities.
-
Work-up Procedure to Remove Excess Aniline:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The aniline will be protonated to form the water-soluble anilinium salt, which will be extracted into the aqueous layer.
-
Repeat the acid wash two to three times to ensure complete removal of the aniline.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification by Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is typically used.
-
Eluent System: A non-polar/polar solvent system is generally effective. Start with a low polarity mixture and gradually increase the polarity. Common systems include:
-
Hexanes/Ethyl Acetate
-
Petroleum Ether/Ethyl Acetate
-
Toluene/Ethyl Acetate
-
-
TLC Monitoring: Before running the column, determine the appropriate solvent system by TLC. The desired indole product should have an Rf value of around 0.2-0.3 for good separation. The less polar impurities will elute first, followed by your product. More polar impurities will remain at the baseline.
-
Visualization: Indoles are often UV-active and can be visualized on a TLC plate under a UV lamp (254 nm). Staining with a p-anisaldehyde or vanillin solution can also be used to visualize the spots.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method after the initial acid wash. Common recrystallization solvents for indoles include ethanol, methanol, or mixtures of hexanes and ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are some common side products in the Bischler-Möhlau synthesis, and how can I identify them?
A1: Besides regioisomers, other side products can arise from self-condensation of the α-bromoacetophenone or from reactions involving multiple aniline molecules. While a comprehensive list is difficult to provide as it is highly substrate-dependent, one potential side product is a di-anilino species. The formation of these byproducts is often favored by very high temperatures and prolonged reaction times. Their identification would typically be done by a combination of NMR and mass spectrometry, looking for unexpected aromatic signals and molecular weights.
Q2: Can I use other α-halo ketones besides α-bromoacetophenones?
A2: Yes, α-chloroacetophenones can also be used. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the α-bromo ketones more reactive and generally preferred.
Q3: How can I monitor the progress of my Bischler-Möhlau reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. On a silica gel plate, you can typically observe the disappearance of the starting α-bromoacetophenone and the appearance of a new, often UV-active spot for the indole product. The intermediate α-anilinoketone may also be visible. It is advisable to run a co-spot of your starting materials alongside the reaction mixture to aid in identification.
Q4: My reaction mixture turned black immediately upon heating. What should I do?
A4: A rapid darkening of the reaction mixture often indicates decomposition. This can be due to the temperature being too high for your specific substrate. It is best to stop the reaction, and if possible, attempt it again at a lower temperature or consider one of the milder, modern protocols such as microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis[4]
This protocol offers a greener and often higher-yielding alternative to the classical method.
-
Preparation of the N-phenacylaniline intermediate:
-
In a mortar and pestle, grind together the substituted aniline (2 mmol), the α-bromoacetophenone (2 mmol), and sodium bicarbonate (2 mmol) at room temperature for 5-10 minutes.
-
Allow the solid mixture to stand at room temperature for 3 hours. The progress of the reaction can be monitored by TLC.
-
-
Microwave-assisted cyclization:
-
Place the solid N-phenacylaniline intermediate in a microwave-safe vessel.
-
Add a catalytic amount of the corresponding anilinium bromide (formed by reacting the aniline with HBr).
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 540 W) for 45-60 seconds.[6] The optimal time and power may need to be determined empirically for your specific substrate.
-
After irradiation, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Follow the work-up procedure described in the "Difficulty in Product Purification" section to remove excess aniline.
-
Purify the crude product by column chromatography on silica gel.
-
The following diagram outlines the general workflow for this microwave-assisted protocol.
Caption: Workflow for Microwave-Assisted Bischler-Möhlau Synthesis.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 6-methoxy-1H-indol-4-amine
Welcome to the technical support center for the purification of 6-methoxy-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: Impurities can originate from starting materials, side-reactions, or degradation of the product. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be precursors to the indole ring or the amine and methoxy functionalities.
-
Isomeric impurities: Formation of other positional isomers of the methoxy or amino groups on the indole ring.
-
Byproducts from side-reactions: The synthesis of indole derivatives can sometimes lead to partially cyclized intermediates or products of over-reaction.[1]
-
Oxidation products: Aromatic amines, including indolamines, can be susceptible to air oxidation, which often results in the formation of colored impurities.[1][2]
Q2: My crude product is a dark, oily substance. Is this normal, and how can I handle it?
A2: It is not uncommon for crude aromatic amines to be dark and oily due to the presence of colored, often polymeric, impurities formed through oxidation or side reactions. The first step is to attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or diethyl ether. If the product remains an oil, it is best to proceed with a purification method suitable for non-solid materials, such as column chromatography or an acid-base extraction.
Q3: I am observing significant streaking of my compound on the TLC plate. What does this indicate and how can I resolve it?
A3: Streaking on a Thin-Layer Chromatography (TLC) plate, especially with basic compounds like amines, is often due to strong interactions with the acidic silica gel stationary phase. This can lead to poor separation and band broadening during column chromatography. To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of triethylamine (e.g., 0.5-2%) or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica gel, resulting in sharper spots and better separation.[3][4][5]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.[5]
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be a highly effective purification technique if a suitable solvent system can be identified.[6] For aromatic amines, solvent selection can be challenging. A good starting point is to screen a range of solvents with varying polarities, such as ethyl acetate/hexanes, acetone/water, or ethanol.[7] Given the basic nature of the amine, it is also possible to form a salt (e.g., hydrochloride) which may have different solubility properties and could be more amenable to recrystallization.[2][3][8]
II. Troubleshooting Guides & Detailed Protocols
Guide 1: Purification by Acid-Base Extraction
Acid-base extraction is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[9][10][11] The principle lies in the differential solubility of the amine and its protonated salt form in organic and aqueous phases.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Emulsion formation during extraction. | High concentration of impurities acting as surfactants; vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Use gentle, swirling motions for mixing instead of vigorous shaking. |
| Low recovery of the product. | Incomplete extraction from the organic layer; product salt is partially soluble in the organic phase. | Perform multiple extractions with the acidic aqueous solution (e.g., 3 x 50 mL instead of 1 x 150 mL). Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. |
| Product precipitates as an oil upon basification. | The free amine has a low melting point or is impure. | Extract the basified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product. Dry the combined organic extracts and concentrate under reduced pressure. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl).[12] Collect the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete transfer of the amine salt to the aqueous phase.
-
Wash (Optional): Combine the acidic aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH 9-10, check with pH paper).[9][12] The free amine should precipitate out.
-
Product Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If the product oils out or does not precipitate: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[9]
-
Guide 2: Purification by Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[13] For this compound, careful selection of the stationary and mobile phases is crucial for successful purification.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of product and impurities. | Inappropriate solvent system. | Systematically screen different solvent systems using TLC. A good starting point is a mixture of hexanes and ethyl acetate. If separation is still poor, try a different solvent system, such as dichloromethane/methanol.[5] A gradient elution can also improve separation. |
| Product degradation on the column. | Acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing 1-2% triethylamine.[5] Alternatively, use a neutral stationary phase like alumina.[3] |
| Low product recovery. | Product is too polar and sticks to the column; product is partially soluble in the eluent. | Increase the polarity of the eluent gradually. If the product is still not eluting, consider adding a small amount of methanol to the mobile phase. Ensure the chosen eluent can adequately dissolve the compound. |
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). If deactivation is necessary, add 1-2% triethylamine to the slurry. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add it to the top of the column. This "dry loading" technique often leads to better separation.[14]
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate + 1% triethylamine). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.[5]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
III. References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from --INVALID-LINK--
-
Amine workup : r/Chempros - Reddit. (2024). Retrieved from --INVALID-LINK--
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from --INVALID-LINK--
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Retrieved from --INVALID-LINK--
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Retrieved from --INVALID-LINK--
-
Powell, W., & Stove, B. B. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(5), 836–839.
-
Recrystallization and Crystallization. (n.d.). Retrieved from --INVALID-LINK--
-
6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate. (2024). Retrieved from --INVALID-LINK--
-
ASAP (As Soon As Publishable) - ACS Publications - American Chemical Society. (n.d.). Retrieved from --INVALID-LINK--
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - NIH. (2023). Retrieved from --INVALID-LINK--
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from --INVALID-LINK--
-
1H-Indol-4-aMine, 6-Methoxy- - ChemBK. (2024). Retrieved from --INVALID-LINK--
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). Retrieved from --INVALID-LINK--
-
Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7) - Cheméo. (n.d.). Retrieved from --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
6-Methoxy-4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole. (n.d.). Retrieved from --INVALID-LINK--
-
Technical Support Center: Synthesis of 1-butyl-1H-indol-4-amine - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Technical Support Center: Refining Purification Methods for 6-methyl-2-(pyridin-4-yl)-1H-indole - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Refinement of workup procedures for 6-Iodoisoquinolin-3-amine synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Identification and synthesis of impurities formed during sertindole preparation - PMC. (2011). Retrieved from --INVALID-LINK--
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. (2022). Retrieved from --INVALID-LINK--
-
Identification of common impurities in 4,6-Dimethylindoline synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
SYNTHESIS OF 1-METHOXY-1H-INDOLES WITH A HETEROCYCLIC MOIETY VIA UNSTABLE INDOLE ISOTHIOCYANATE BY USING ENZYME FROM BRASSICACEA. (2020). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. m.youtube.com [m.youtube.com]
- 13. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 6-methoxy-1H-indol-4-amine Production
Welcome to the technical support center dedicated to the synthesis and scale-up of 6-methoxy-1H-indol-4-amine. This guide is structured for researchers, chemists, and process development professionals who are transitioning this critical intermediate from bench-scale discovery to larger-scale production. As a molecule of significant interest in pharmaceutical development, its efficient and robust synthesis is paramount.[1] This document provides field-proven insights, troubleshooting guides, and frequently asked questions to address the nuanced challenges you may encounter.
Troubleshooting Guide: From Theory to Practice
This section directly addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing a logical path to resolution.
Issue 1: Consistently Low Yields or Stalled Reactions
Question: My reaction to form the indole core is showing low conversion, with significant starting material remaining even after extended reaction times. What are the primary factors to investigate?
Answer: This is a frequent challenge during scale-up, where conditions that worked at the milligram scale fail to translate. The root cause often lies in mass transfer limitations, catalyst activity, or suboptimal thermal control.
Systematic Troubleshooting Steps:
-
Catalyst Selection and Activity: The choice of acid catalyst is critical in many indole syntheses, such as the Fischer indole synthesis.[2][3][4] Both Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are employed.[2][3] At scale, catalyst deactivation can be a major issue.
-
Potential Cause: Impurities in starting materials or solvents can poison the catalyst.
-
Solution: Ensure all reagents and solvents are of appropriate purity and are properly dried. Consider performing a small-scale test with purified starting materials to confirm their quality.
-
-
Reaction Temperature and Heat Transfer: Exothermic events that are negligible at 100 mg scale can create significant hot spots in a larger reactor, leading to side reactions and degradation.
-
Potential Cause: Inefficient reactor heating or cooling.
-
Solution: Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the temperature.
-
-
Mixing and Homogeneity: Inadequate agitation can lead to localized concentration gradients, stalling the reaction.
-
Potential Cause: The reaction mixture is a slurry or has become highly viscous.
-
Solution: Evaluate the stirrer design and speed. Ensure solid reagents are fully suspended. If viscosity is an issue, a different solvent or a higher solvent ratio may be necessary, though this has implications for process mass intensity.
-
Issue 2: Formation of Key Impurities and Byproducts
Question: HPLC analysis of my crude product shows several significant impurities that are difficult to separate. What are the likely side products and how can their formation be minimized?
Answer: Impurity profiles often change during scale-up. The primary culprits are typically related to regioselectivity issues, over-reaction, or degradation of the product under the reaction conditions.
Common Impurities & Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Regioisomers | In syntheses like the Fischer method, unsymmetrical ketones can lead to different indole isomers.[2] Electron-donating groups can also influence the key[1][1]-sigmatropic rearrangement.[5][6] | Carefully select the acid catalyst and reaction temperature. Lower temperatures can sometimes favor the kinetic product and improve selectivity.[7] |
| Oxidation Products | The indole ring and the 4-amino group are susceptible to oxidation, especially at elevated temperatures in the presence of air.[8] This often results in colored impurities.[8] | Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. Use degassed solvents.[8] |
| Polymeric Materials | Strong acid catalysts and high temperatures can sometimes promote polymerization of the indole product or intermediates. | Control the reaction temperature carefully. Consider using a milder catalyst or a shorter reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Starting Material Adducts | Incomplete reaction can lead to complex adducts between starting materials and intermediates, complicating purification. | Optimize reaction conditions for full conversion. Ensure stoichiometric ratios are precise at scale. |
Issue 3: Challenges in Product Isolation and Purification
Question: The final product, this compound, is proving difficult to purify at scale. Column chromatography is not economical, and crystallization attempts are failing. What are my options?
Answer: This is a classic scale-up bottleneck. The strategy must shift from chromatography-based purification to crystallization, extraction, or salt formation.
Purification Workflow:
Caption: Workflow for non-chromatographic purification.
Troubleshooting Crystallization:
-
Solvent Screening: Test a wide range of solvents and solvent/anti-solvent systems. Given the amine and methoxy groups, consider solvents like isopropanol (IPA), ethyl acetate (EtOAc), toluene, and mixtures with heptane.
-
pH Adjustment: The amino group allows for salt formation. You can purify the crude material by forming a salt (e.g., hydrochloride or tartrate), crystallizing it, and then liberating the free base. This is a very powerful technique for purifying amines.
-
Seeding: If you have a small amount of pure material, use it to seed the crystallization. This can dramatically improve crystal formation and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
The synthesis of substituted indoles can be approached through several classic methods. The Batcho-Leimgruber indole synthesis is often highly suitable for scale-up due to its use of readily available starting materials and generally milder conditions compared to the traditional Fischer synthesis. A potential route could start from a substituted nitrotoluene, which is converted to an enamine and then reductively cyclized.[9] The Fischer indole synthesis, while powerful, often requires harsh acidic conditions and high temperatures, which can be challenging to control at scale and may lead to more byproducts.[4][10]
Q2: How critical is atmospheric control during the synthesis and storage?
Extremely critical. Aromatic amines and electron-rich indoles are prone to oxidation, which can lead to a change in color (e.g., yellowing or browning) and a loss of potency.[8] It is imperative to conduct reactions under an inert atmosphere (nitrogen or argon). The final product should be stored under inert gas, protected from light, and kept at low temperatures to ensure long-term stability.[1][8]
Q3: What are the primary safety concerns when scaling up this synthesis?
-
Reagent Toxicity: Many precursors for indole synthesis can be toxic. For instance, substituted anilines or hydrazines are often hazardous and require careful handling in well-ventilated areas with appropriate personal protective equipment (PPE).[11]
-
Strong Acids/Bases: The use of strong acids like polyphosphoric acid or strong bases like sodium hydride (which is also flammable) requires specialized equipment and handling procedures at scale.
-
Thermal Hazards: As mentioned, exothermic reactions must be well-understood and controlled to prevent runaway scenarios. A reaction calorimetry study is often warranted before proceeding to a large scale.
Q4: What analytical techniques are essential for process monitoring and quality control?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction progress, allowing for quantitative tracking of starting material consumption and product formation. Thin-Layer Chromatography (TLC) is a quick, qualitative alternative.
-
Final Product QC:
-
HPLC: To determine purity and quantify impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Residual Solvent Analysis (GC): To ensure process solvents have been removed to acceptable levels.
-
Exemplary Protocol: Reductive Cyclization (Batcho-Leimgruber Approach)
This protocol is a generalized example of a key step in one possible synthesis and should be optimized for your specific substrate and equipment.
Objective: To perform the reductive cyclization of a (dimethylamino)vinyl-nitrophenyl precursor to form the this compound core.[9]
Materials:
-
(E)-N,N-dimethyl-2-(2-methoxy-4-nitro-5-aminophenyl)ethenamine (1.0 eq)
-
Ethanol (10 vol)
-
Water (2 vol)
-
Sodium Dithionite (Na₂S₂O₄) (4.0 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Reactor Setup: Charge a suitably sized reactor with the enamine precursor and ethanol under a nitrogen atmosphere.
-
Reagent Preparation: In a separate vessel, dissolve the sodium dithionite in water.
-
Reaction: Begin vigorous stirring of the reactor contents. Add the aqueous sodium dithionite solution to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 40°C.
-
Monitoring: After the addition is complete, heat the mixture to 60-70°C. Monitor the reaction by HPLC every hour until the starting material is consumed (typically 2-4 hours).
-
Workup - Quench & Extraction: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove most of the ethanol. Dilute the residue with ethyl acetate and water.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Proceed with purification via crystallization as developed in your laboratory.
Caption: Key stages of the reductive cyclization protocol.
References
- 1. 1H-Indol-4-aMine, 6-Methoxy- [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoredox Fischer Indole Synthesis - Thieme Chemistry - Georg Thieme Verlag Kg [thieme.de]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Advanced Column Chromatography for Indole Isomer Separation
Welcome to the technical support center dedicated to refining column chromatography techniques for the challenging separation of indole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of purifying these structurally similar compounds. Here, we move beyond basic protocols to delve into the causality behind experimental choices, offering field-proven insights to empower your separations.
Troubleshooting Guide: From Tailing Peaks to Tenacious Co-elution
This section addresses specific, common problems encountered during the column chromatography of indole isomers. Each issue is broken down by probable cause and a series of actionable solutions, grounded in the physicochemical properties of indole derivatives.
Problem 1: Persistent Peak Tailing, Especially with Basic Indole Alkaloids
You observe asymmetrical peaks with a pronounced "tail," leading to poor resolution and inaccurate quantification. This is a frequent issue with nitrogen-containing heterocycles like indoles.
The Underlying Science: Peak tailing for basic compounds like many indole alkaloids is often caused by secondary interactions between the analyte and the stationary phase.[1][2] On standard silica gel, acidic silanol groups (Si-OH) on the surface can strongly and non-uniformly interact with the basic nitrogen of the indole ring system, delaying a portion of the analyte molecules and causing the characteristic tail.[1][2]
Solutions:
-
Mobile Phase Modification:
-
The Quick Fix (Amine Additive): Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your mobile phase.[3] These additives act as silanol blockers; being stronger bases, they preferentially interact with the acidic silanol sites, masking them from the indole analyte and promoting a more uniform elution.
-
pH Control (Reversed-Phase): When using reversed-phase chromatography (e.g., C18), operate at a pH that suppresses the ionization of either the silanols or the analyte. For basic indoles, a low pH (e.g., using 0.1% formic or acetic acid) will protonate the indole nitrogen, which can sometimes improve peak shape, but more effectively, it protonates the silanol groups, reducing their capacity for strong ionic interactions.[1][3] Conversely, a mid-range pH with a suitable buffer can also be effective.[1]
-
-
Stationary Phase Selection:
-
End-Capped Columns: Opt for "end-capped" silica or C18 columns.[1] During manufacturing, these columns are treated to convert most of the reactive residual silanol groups into less polar, non-interactive siloxane (Si-O-Si-R) groups, significantly reducing the sites available for secondary interactions.[1]
-
Alternative Phases: For particularly stubborn cases, consider stationary phases with different selectivities. A polar-embedded phase, for example, has a polar group incorporated into the alkyl chain, which can help shield the analyte from surface silanols.
-
-
Check for Column Overload:
-
Injecting too concentrated a sample can saturate the stationary phase, leading to tailing for all peaks.[1] To diagnose this, dilute your sample 10-fold and reinject. If the peak shape improves, column overload was a contributing factor. Reduce your sample load or use a column with a higher loading capacity.[1]
-
Troubleshooting Flowchart for Peak Tailing
References
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 6-methoxy-1H-indol-4-amine in Target-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel small molecule, 6-methoxy-1H-indol-4-amine. We will operate under the working hypothesis that this compound, like many structurally related indole derivatives, functions as a protein kinase inhibitor.[1][2][3][4][5] This document will detail the necessary target-based assays, compare its potential performance with established kinase inhibitors, and provide the experimental rationale and detailed protocols to ensure scientific rigor and trustworthiness in your findings.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][5] Notably, various indole alkaloids and their derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.
The structure of this compound, featuring a methoxy and an amine group on the indole ring, is reminiscent of other known kinase inhibitors where such substitutions can contribute to binding affinity and selectivity.[1] Therefore, a logical and compelling hypothesis is that this compound exerts its biological effects by directly inhibiting the activity of one or more protein kinases. This guide will outline the experimental strategy to rigorously test this hypothesis.
Experimental Strategy: A Multi-faceted Approach to Target Validation
To validate the hypothesized mechanism of action, a multi-pronged approach employing both biochemical and biophysical assays is essential. This ensures that the observed effects are due to direct interaction with the putative target and provides a comprehensive understanding of the binding kinetics and thermodynamics.
Our experimental workflow is designed to be a self-validating system, where data from orthogonal assays should converge to support the initial hypothesis.
Caption: A multi-assay workflow for validating kinase inhibition.
Comparative Compounds
For a robust validation, this compound should be compared against well-characterized kinase inhibitors. The choice of comparators will depend on the specific kinase target identified in initial screens. For the purpose of this guide, we will use two hypothetical scenarios:
-
Scenario A: Targeting a Tyrosine Kinase (e.g., EGFR)
-
Positive Control/Comparator: Gefitinib (a known EGFR inhibitor)
-
-
Scenario B: Targeting a Serine/Threonine Kinase (e.g., MEK1)
-
Positive Control/Comparator: Trametinib (a known MEK1 inhibitor)
-
A negative control, such as a structurally similar but inactive analog of this compound, should also be included if available.
Detailed Experimental Protocols & Data Presentation
Biochemical Assays: Measuring Direct Enzyme Inhibition
Objective: To determine if this compound can directly inhibit the catalytic activity of a purified kinase and to quantify its potency (IC50).
Recommended Assay: ADP-Glo™ Kinase Assay (Promega). This luminescence-based assay measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final kinase concentration should be optimized for linear reaction kinetics.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at its Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Prepare serial dilutions of this compound and the comparator compound (e.g., Gefitinib) in DMSO, followed by a dilution in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" and "vehicle control" wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| This compound | EGFR | 150 |
| Gefitinib | EGFR | 25 |
| This compound | MEK1 | >10,000 |
| Trametinib | MEK1 | 5 |
Biophysical Assays: Confirming Direct Binding
Objective: To confirm direct physical interaction between this compound and the target kinase and to characterize the binding kinetics and thermodynamics.
Recommended Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (KD).[6][7]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[8][9][10]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of Kinase:
-
Covalently immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The immobilization level should be optimized to minimize mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound and the comparator compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the compound solutions over the immobilized kinase surface and a reference flow cell.
-
Monitor the change in the refractive index, which is proportional to the amount of bound compound.
-
After each injection, allow for dissociation in the running buffer.
-
Regenerate the sensor surface if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Data Presentation: Comparative Binding Kinetics
| Compound | Target Kinase | kon (1/Ms) [Hypothetical Data] | koff (1/s) [Hypothetical Data] | KD (nM) [Hypothetical Data] |
| This compound | EGFR | 2.5 x 10^5 | 5.0 x 10^-3 | 20 |
| Gefitinib | EGFR | 5.0 x 10^5 | 2.5 x 10^-3 | 5 |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified target kinase and dissolve this compound in the same buffer to minimize buffer mismatch effects.
-
The compound solution (in the syringe) should be at a concentration 10-20 times higher than the kinase solution (in the cell).
-
-
Titration:
-
Load the kinase solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections of the compound into the kinase solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot it against the molar ratio of the compound to the kinase.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the entropy of binding (ΔS) using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/KD)).
-
Data Presentation: Comparative Thermodynamic Profiles
| Compound | Target Kinase | KD (nM) [Hypothetical Data] | n [Hypothetical Data] | ΔH (kcal/mol) [Hypothetical Data] | -TΔS (kcal/mol) [Hypothetical Data] |
| This compound | EGFR | 25 | 1.05 | -8.5 | -2.0 |
| Gefitinib | EGFR | 6 | 0.98 | -9.5 | -2.5 |
Signaling Pathway and Cellular Validation
A critical step is to demonstrate that the compound engages its target in a cellular context and modulates the downstream signaling pathway.
Caption: Inhibition of EGFR signaling by this compound.
Recommended Assay: Western Blotting for Phosphorylated Substrates
Objective: To assess the ability of this compound to inhibit the phosphorylation of the target kinase and its downstream substrates in a cellular context.
Experimental Protocol: Western Blotting
-
Cell Treatment:
-
Culture a relevant cell line that expresses the target kinase (e.g., A431 cells for EGFR).
-
Starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or the comparator compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 10 minutes).
-
-
Lysate Preparation and Protein Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-pEGFR) and a key downstream substrate (e.g., anti-pERK).
-
Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates upon treatment with this compound would provide strong evidence for its on-target activity in cells.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of this compound as a kinase inhibitor. Positive and consistent results across these biochemical, biophysical, and cellular assays would build a strong case for its mechanism of action.
Future studies should include:
-
Kinome-wide selectivity profiling: To understand the broader selectivity profile of the compound against a large panel of kinases.
-
Cellular proliferation assays: To correlate target inhibition with a functional cellular outcome.
-
In vivo studies: To evaluate the efficacy and pharmacokinetic/pharmacodynamic properties of the compound in animal models.
By following this structured and self-validating approach, researchers can confidently and accurately characterize the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
A Researcher's Guide to Structure-Activity Relationships of 6-Methoxy-Indole Derivatives: A Comparative Analysis
The indole scaffold, a privileged structure in medicinal chemistry, has long captured the attention of researchers due to its presence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Among its numerous substituted analogues, the 6-methoxy-indole framework serves as a crucial starting point for the development of potent therapeutic agents across various disease areas, including oncology, virology, and microbiology.[2][4] The introduction of a methoxy group at the 6-position of the indole ring significantly influences the molecule's electronic properties and steric profile, thereby modulating its interaction with biological targets.[2]
This guide provides a comprehensive comparison of 6-methoxy-indole derivatives, delving into their structure-activity relationships (SAR). We will explore how modifications to this core structure impact biological activity, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols to inform and guide future discovery efforts.
The Significance of the 6-Methoxy-Indole Scaffold: A Foundation for Potency
The indole nucleus is an electron-rich aromatic system, and the position of substituents dramatically alters its reactivity and biological profile.[2] A methoxy group at the 6-position, as seen in the foundational molecule 6-methoxy-1H-indole, enhances the electron-donating nature of the benzene portion of the bicyclic system.[2][5] This electronic modulation can be critical for establishing key interactions with biological targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which are fundamental to a drug's mechanism of action.[3]
Below is a basic representation of the 6-methoxy-indole scaffold, highlighting the key positions for substitution that are frequently explored in SAR studies.
Caption: Core 6-methoxy-indole structure with key substitution points.
Comparative Analysis of 6-Methoxy-Indole Derivatives
The true potential of the 6-methoxy-indole scaffold is unlocked through systematic structural modifications. Below, we compare derivatives across different therapeutic areas, highlighting how changes in substitution patterns affect their biological potency.
Anticancer Activity: Targeting Tubulin Polymerization
A significant area of research for 6-methoxy-indole derivatives has been the development of anticancer agents, particularly those that inhibit tubulin polymerization.[4][6][7] These compounds often act as vascular disrupting agents (VDAs), selectively targeting the blood vessels that supply tumors.
One of the most well-studied examples is OXi8006, a potent inhibitor of tubulin assembly.[4] The SAR studies around OXi8006 reveal critical insights:
-
The 2-Aryl and 3-Aroyl Groups are Crucial: The presence of a 2-aryl ring (specifically 3'-hydroxy-4'-methoxyphenyl) and a 3-aroyl moiety (3",4",5"-trimethoxybenzoyl) are key for high potency.[4]
-
The 6-Methoxy Group is Important but can be Substituted: While OXi8006 possesses a 6-methoxy group, studies have shown that moving the methoxy group to the 7-position can result in a compound with comparable or even slightly improved activity.[4]
-
Modifications to the 3-Aroyl Moiety Modulate Activity: Replacing the trimethoxy pattern on the 3-aroyl ring with other functionalities like trifluoromethyl or trifluoromethoxy groups can also yield potent tubulin inhibitors.[4]
Table 1: Comparison of Anticancer Activity of 6-Methoxy-Indole Analogs
| Compound ID | Key Structural Features | Target Cell Line | IC50 (µM) | Reference |
| OXi8006 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3",4",5"-trimethoxybenzoyl)-6-methoxyindole | SK-OV-3 (Ovarian) | 0.00345 | [4] |
| Compound 31 | 3-(4-Trifluoromethoxybenzoyl) analog of OXi8006 | SK-OV-3 (Ovarian) | < 5 | [4] |
| Compound 36 | 7-methoxy analog of OXi8006 | SK-OV-3 (Ovarian) | comparable to OXi8006 | [4] |
| Compound 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | [6] |
Antiviral Activity: HIV-1 Fusion Inhibition
6-Methoxy-indole derivatives have also been explored as inhibitors of HIV-1 entry. Specifically, bis-indole compounds have been shown to target the gp41 hydrophobic pocket, a critical component of the viral fusion machinery.[8][9]
The SAR in this series highlights the importance of the overall molecular shape and the nature of the linkage between the indole moieties:
-
Bis-Indole Scaffold is Key: The presence of two indole rings is a common feature of these potent inhibitors.
-
Linkage Position Matters: The connection point between the two indole rings (e.g., 6-6' linkage) significantly impacts the compound's ability to fit into the gp41 hydrophobic pocket.[8][9]
-
Substituents on the Benzyl Group Modulate Potency: Modifications to the benzyl group attached to one of the indole nitrogens can fine-tune the binding affinity and antiviral activity.[8][9]
Table 2: Comparison of Anti-HIV-1 Activity of Bis-Indole Derivatives
| Compound ID | Key Structural Features | EC50 (µM) (Cell-Cell Fusion) | EC50 (µM) (Live Virus Replication) | Reference |
| 6j | 6-6' linked bis-indole with a specific benzyl substitution | 0.2 | 0.2 | [8][9] |
| 6k | Another active 6-6' linked bis-indole analog | Submicromolar | Submicromolar | [8][9] |
| 1a/1b | Initial lead compounds with ~0.9 µM activity | ~0.9 | ~0.9 | [8] |
Antimicrobial Activity
The 6-substituted indole scaffold has also been investigated for its antimicrobial properties. For instance, 6-bromoindolglyoxylamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[10] While not a 6-methoxy derivative, this highlights the potential of substitution at the 6-position for antimicrobial drug discovery. The SAR of these compounds often revolves around the nature of the side chain attached to the glyoxylamide moiety.
Experimental Protocols: A Guide to SAR Studies
To conduct meaningful SAR studies, robust and reproducible experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 6-methoxy-indole derivatives.
Synthesis of 6-Methoxy-Indole Derivatives
A common synthetic route to functionalized 6-methoxy-indoles involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For the synthesis of the anticancer agents mentioned above, a multi-step approach is often employed.
Workflow for Synthesis of 2-Aryl-3-Aroyl-6-Methoxy-Indoles:
Caption: General synthetic workflow for 2-aryl-3-aroyl-6-methoxy-indoles.
Detailed Protocol for C2-Arylation (Suzuki Coupling):
-
Reactants: To a solution of N-protected 2-bromo-6-methoxy-indole in a suitable solvent (e.g., dioxane/water), add the desired arylboronic acid (1.2 equivalents).
-
Catalyst and Base: Add a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base like sodium carbonate (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.
Biological Evaluation: In Vitro Assays
Tubulin Polymerization Assay:
This assay is crucial for evaluating the anticancer potential of compounds targeting microtubules.
-
Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Keep on ice.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution, a GTP solution, and the test compound at various concentrations.
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37 °C. Monitor the change in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Antiviral Cell-Cell Fusion Assay:
This assay measures the ability of a compound to inhibit HIV-1 gp41-mediated cell fusion.
-
Cell Lines: Use two cell lines: one expressing the HIV-1 envelope glycoprotein (Env) and another expressing CD4 and co-receptors (CXCR4 or CCR5).
-
Co-culture: Co-culture the two cell lines in the presence of the test compound at various concentrations.
-
Fusion Detection: After a specific incubation period, quantify cell fusion. This can be done using a reporter gene assay (e.g., luciferase or β-galactosidase) where fusion leads to the activation of the reporter.
-
Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits cell-cell fusion by 50%.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Culture: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare serial dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Future Perspectives and Conclusion
The 6-methoxy-indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The SAR studies discussed herein demonstrate that subtle modifications to this core structure can lead to significant gains in potency and selectivity across different biological targets. Future research will likely focus on:
-
Novel Substitutions: Exploring a wider range of substituents at various positions of the indole ring to further optimize activity and pharmacokinetic properties.
-
Hybrid Molecules: Combining the 6-methoxy-indole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
-
Target Identification: For compounds with novel mechanisms of action, identifying the specific biological targets will be crucial for further development.
References
- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 6-methoxy-1H-indol-4-amine
Introduction: The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, 6-methoxy-1H-indol-4-amine stands as a crucial intermediate in the synthesis of various therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the methoxy and amino groups on the indole ring presents unique synthetic challenges and necessitates a careful selection of the synthetic route to ensure efficiency, scalability, and regiochemical control. This guide provides a comparative analysis of three distinct and prominent synthetic strategies for the preparation of this compound: the Leimgruber-Batcho indole synthesis, the Fischer indole synthesis, and a modern palladium-catalyzed cross-coupling approach. Each route will be examined for its underlying chemical principles, operational advantages and disadvantages, and overall efficiency, supported by detailed experimental protocols and comparative data.
I. The Leimgruber-Batcho Indole Synthesis: A Reliable and High-Yielding Approach
The Leimgruber-Batcho indole synthesis has become a cornerstone in medicinal chemistry for the preparation of a wide array of substituted indoles, particularly those that are unsubstituted at the 2- and 3-positions.[1][2] The power of this method lies in its convergent nature, high yields, and the ready availability of the requisite starting materials, typically substituted o-nitrotoluenes.[3]
A. Causality Behind Experimental Choices
This synthetic strategy hinges on the initial formation of a β-dimethylamino-2-nitrostyrene (enamine) intermediate from an appropriately substituted o-nitrotoluene. The acidity of the methyl protons of the o-nitrotoluene, enhanced by the electron-withdrawing nitro group, allows for condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA).[4][5] The subsequent reductive cyclization of the enamine intermediate is the key step in forming the indole ring. The choice of reducing agent is critical and can be tailored to the specific substrate and desired outcome. A variety of reducing systems can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni/H₂), or chemical reducing agents like iron in acetic acid or sodium dithionite.[6] For the synthesis of 4-aminoindoles, a dinitro-substituted starting material is often utilized, where one nitro group directs the initial enamine formation and the other is subsequently reduced to the desired amino group during the cyclization step.
B. Proposed Synthetic Pathway
A plausible Leimgruber-Batcho route to this compound would commence with a suitably substituted dinitrotoluene derivative, such as 1-methoxy-2-methyl-3,5-dinitrobenzene. The synthesis of this starting material can be achieved through nitration of 3-methoxy-toluene. The subsequent steps are outlined below:
Caption: Leimgruber-Batcho synthesis of this compound.
C. Experimental Protocol
Step 1: Synthesis of β-Dimethylamino-2-nitro-4-nitro-6-methoxystyrene
-
To a solution of 1-methoxy-2-methyl-3,5-dinitrobenzene (1.0 eq) in dimethylformamide (DMF, 5-10 vol), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq) and pyrrolidine (1.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated red-colored solid by filtration, wash with water, and dry under vacuum to afford the enamine intermediate.
Step 2: Reductive Cyclization to this compound
-
Suspend the enamine intermediate (1.0 eq) in a mixture of ethanol and ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
II. The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole nucleus.[4][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[8][9]
A. Causality Behind Experimental Choices
The success of the Fischer indole synthesis is highly dependent on the choice of the acid catalyst and the reaction conditions. Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride, are commonly employed.[8] The mechanism proceeds through a[10][10]-sigmatropic rearrangement of the protonated enehydrazine tautomer of the hydrazone.[7] For the synthesis of this compound, a key challenge is the preparation of the appropriately substituted phenylhydrazine, in this case, a precursor to (4-amino-6-methoxyphenyl)hydrazine. A common strategy involves using a nitro-substituted phenylhydrazine, which is then reduced in a later step.
B. Proposed Synthetic Pathway
A potential Fischer indole synthesis route to the target molecule could start from 3-methoxy-5-nitroaniline. This would be converted to the corresponding hydrazine, which is then condensed with a suitable carbonyl compound, followed by cyclization and reduction of the nitro group. A more direct approach, though potentially lower yielding due to the reactivity of the amino group, would be to use a protected 4-amino-6-methoxyphenylhydrazine.
Caption: Fischer indole synthesis of this compound.
C. Experimental Protocol
Step 1: Synthesis of (3-Methoxy-5-nitrophenyl)hydrazine
-
Dissolve 3-methoxy-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
-
Basify the mixture with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine.
Step 2: Fischer Indole Synthesis and Reduction
-
Combine the crude (3-methoxy-5-nitrophenyl)hydrazine (1.0 eq) and a suitable carbonyl compound (e.g., pyruvic acid, 1.1 eq) in a solvent such as ethanol or acetic acid.
-
Heat the mixture to form the hydrazone in situ.
-
Add an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, and heat the reaction to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.
-
Neutralize with a base and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 6-methoxy-4-nitro-1H-indole by column chromatography.
-
Dissolve the purified nitroindole in ethanol or methanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate to obtain this compound.
III. Palladium-Catalyzed Synthesis: A Modern and Modular Approach
Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysis, with palladium-catalyzed cross-coupling reactions being at the forefront for the construction of complex molecules.[11][12] Several palladium-catalyzed methods have been developed for indole synthesis, offering a powerful alternative to classical methods, often with broader substrate scope and milder reaction conditions.[10]
A. Causality Behind Experimental Choices
Palladium-catalyzed indole syntheses typically involve the formation of the indole ring through an intramolecular C-N bond formation. A common strategy is the annulation of an o-haloaniline with an alkyne or a ketone.[10][11] For the synthesis of this compound, a plausible approach would involve the coupling of a suitably substituted o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. The choice of palladium catalyst, ligand, and base is crucial for the efficiency of both the cross-coupling and the subsequent cyclization step.
B. Proposed Synthetic Pathway
This route could start from 2-bromo-5-methoxy-3-nitroaniline. A Sonogashira coupling with a protected acetylene, followed by a palladium- or copper-catalyzed cyclization, would furnish the indole core. Subsequent deprotection and reduction of the nitro group would yield the final product.
Caption: Palladium-catalyzed synthesis of this compound.
C. Experimental Protocol
Step 1: Sonogashira Coupling
-
To a degassed solution of 2-bromo-5-methoxy-3-nitroaniline (1.0 eq) in a mixture of triethylamine and THF, add trimethylsilylacetylene (1.5 eq).
-
Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the coupled alkyne.
-
Deprotect the silyl group using a mild base like potassium carbonate in methanol.
Step 2: Intramolecular Cyclization and Reduction
-
Dissolve the deprotected 2-(alkynyl)-5-methoxy-3-nitroaniline (1.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Add a palladium catalyst such as PdCl₂(PPh₃)₂ (5 mol%) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture to 80-100 °C and stir until the cyclization is complete.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify the crude 6-methoxy-4-nitro-1H-indole by column chromatography.
-
Reduce the nitro group to the amine as described in the previous methods (e.g., H₂/Pd-C).
IV. Comparative Analysis and Data Summary
To provide a clear comparison of these synthetic routes, the following table summarizes the key parameters for each method. The data presented are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Palladium-Catalyzed Synthesis |
| Starting Materials | Substituted o-nitrotoluenes | Substituted arylhydrazines and carbonyls | Substituted o-haloanilines and alkynes/ketones |
| Key Transformation | Reductive cyclization of an enamine | Acid-catalyzed[10][10]-sigmatropic rearrangement | Pd-catalyzed cross-coupling and cyclization |
| Typical Overall Yield | High (often >70%) | Moderate to High (40-80%) | Moderate to High (50-85%) |
| Regiocontrol | Excellent, dictated by the substitution pattern of the starting nitrotoluene | Can be an issue with unsymmetrical ketones | Generally high, controlled by the position of the halogen |
| Scalability | Generally good and has been used in industrial settings | Good, a well-established industrial process | Can be challenging due to catalyst cost and removal |
| Substrate Scope | Broad, tolerates various functional groups | Broad, but can be limited by the stability of the hydrazone | Very broad and modular |
| Operational Complexity | Relatively straightforward two-step process | Can require careful control of acidic conditions and temperature | Requires inert atmosphere and handling of air-sensitive reagents |
| Key Advantages | High yields, excellent regiocontrol, readily available starting materials | Well-established, versatile, large body of literature | High modularity, mild reaction conditions, broad functional group tolerance |
| Key Disadvantages | Use of nitro compounds, sometimes harsh reduction conditions | Potential for low regioselectivity, use of strong acids | Cost of palladium catalysts, potential for metal contamination |
V. Conclusion and Recommendation
The choice of the optimal synthetic route to this compound depends on the specific requirements of the research or development program, including scale, cost, and available expertise.
-
The Leimgruber-Batcho indole synthesis emerges as a highly attractive option, particularly for its high yields and excellent regiochemical control, which are critical for the synthesis of a specific isomer like the target molecule. Its operational simplicity and proven scalability make it a robust choice for both laboratory and potential industrial production.
-
The Fischer indole synthesis , while a classic and powerful method, may present challenges in terms of regioselectivity and the need for potentially harsh acidic conditions. However, its long history and extensive literature provide a solid foundation for optimization.
-
The palladium-catalyzed approach offers the most flexibility and modularity, allowing for the rapid generation of diverse analogs. While the cost of the catalyst and the need for specialized techniques for handling air-sensitive reagents can be a drawback, the mild reaction conditions and broad substrate scope make it an excellent choice for medicinal chemistry programs focused on lead optimization.
For the reliable and efficient synthesis of this compound, the Leimgruber-Batcho route is recommended as the primary choice due to its high-yielding and regioselective nature. However, for exploratory work and the generation of analogs, the palladium-catalyzed methods offer unparalleled versatility.
VI. References
-
Jia, Y., & Zhu, J. (2007). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 72(23), 8685-8692. --INVALID-LINK--[10]
-
Yoo, E. J., & Cha, J. K. (2005). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 70(15), 6215-6218. --INVALID-LINK--[11][12]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. --INVALID-LINK--
-
Leimgruber, W., & Batcho, A. D. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-216.
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
-
Leimgruber–Batcho indole synthesis - Wikipedia. --INVALID-LINK--[2]
-
Leimgruber–Batcho Indole Synthesis - ResearchGate. --INVALID-LINK--[4]
-
Fischer indole synthesis - Wikipedia. --INVALID-LINK--[4][7]
-
Batcho–Leimgruber indole synthesis - Semantic Scholar. --INVALID-LINK--[13]
-
Fischer Indole Synthesis - Taylor & Francis Online. --INVALID-LINK--[14]
-
Fischer indole synthesis for 6-methoxyindole precursors - Benchchem. --INVALID-LINK--[15]
-
Synthesis of indoles - Organic Chemistry Portal. --INVALID-LINK--[16]
-
Fischer Indole Synthesis - Alfa Chemistry. --INVALID-LINK--[8]
-
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem. --INVALID-LINK--[17]
-
the leimgruber-batcho indole synthesis - HETEROCYCLES. --INVALID-LINK--[6]
-
Fischer Indole Synthesis - Taylor & Francis Online. --INVALID-LINK--[14]
-
Leimgruber–Batcho indole synthesis - Wikipedia. --INVALID-LINK--[3]
-
Leimgruber–Batcho Indole Synthesis - YouTube. --INVALID-LINK--[5]
-
4-Methoxyphenylhydrazine hydrochloride synthesis - ChemicalBook. --INVALID-LINK--[18]
-
A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate - Benchchem. --INVALID-LINK--[19]
-
What is the synthesis route of 4-Methoxyphenylhydrazine hydrochloride? - Guidechem. --INVALID-LINK--[20]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC. --INVALID-LINK--[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceopen.com [scienceopen.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. benchchem.com [benchchem.com]
- 16. Indole synthesis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. Page loading... [wap.guidechem.com]
A Comparative Guide to the In-Vivo Efficacy of Novel Indoleamines and Established Anti-Inflammatory Compounds
This guide provides a comprehensive framework for evaluating the in-vivo anti-inflammatory efficacy of novel indoleamine compounds, such as 6-methoxy-1H-indol-4-amine, by comparing them against well-established anti-inflammatory agents, Indomethacin and Dexamethasone. We will delve into the standard experimental models used for such assessments, providing detailed protocols and comparative data to guide researchers in their drug development endeavors.
The indoleamine structure is a key pharmacophore in numerous biologically active molecules.[1][2] While specific in-vivo efficacy data for this compound is not yet extensively published, its structural similarity to other indoleamines suggests potential activity in modulating inflammatory pathways.[3][4] Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan-2,3-dioxygenase (TDO) are enzymes involved in the kynurenine pathway of tryptophan metabolism, which play a role in the immune response.[5] Some indole derivatives have been investigated as inhibitors of these enzymes, presenting a potential therapeutic avenue for inflammatory and autoimmune diseases.[5][6][7][8][9]
To rigorously assess the potential of a novel compound like this compound, its performance must be benchmarked against established drugs in standardized in-vivo models. This guide focuses on two of the most widely used and well-characterized models of acute and systemic inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation.
I. Carrageenan-Induced Paw Edema: A Model of Acute Inflammation
The carrageenan-induced paw edema model is a cornerstone for the primary screening of potential anti-inflammatory drugs.[10][11][12] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a reproducible, biphasic inflammatory response.[11][13]
The initial phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[11] The later phase (3-6 hours) is primarily mediated by the production of prostaglandins, involving the upregulation of cyclooxygenase-2 (COX-2), as well as the infiltration of neutrophils and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[11]
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Ibogaine - Wikipedia [en.wikipedia.org]
- 5. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vivo metabolism of tryptophan in meningiomas is mediated by indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo metabolism of tryptophan in meningiomas is mediated by indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. benchchem.com [benchchem.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Purity of 6-methoxy-1H-indol-4-amine from Different Suppliers
Introduction: The Criticality of Purity in Drug Discovery Intermediates
In the landscape of drug discovery and development, the starting materials' integrity is foundational to the success of the entire research cascade. The chemical purity of a building block, such as 6-methoxy-1H-indol-4-amine, is not a mere quality control metric; it is a critical determinant of experimental reproducibility, reaction yield, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities, even at trace levels, can introduce confounding variables, lead to the formation of undesired by-products, exhibit their own biological activity, or interfere with sensitive analytical assays, thereby compromising research outcomes.[2][3]
This compound is a valuable intermediate in medicinal chemistry, serving as a scaffold for synthesizing compounds targeting a range of biological pathways. Given its importance, a rigorous and multi-faceted analytical approach to qualify and compare materials from different commercial suppliers is not just recommended—it is imperative. This guide provides an in-depth, experience-driven framework for assessing the purity of this reagent, moving beyond a simple percentage to a comprehensive profile that informs a confident selection. We will employ a tripartite analytical strategy—High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.
Analytical Strategy: An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. This minimizes the risk of overlooking impurities that may not be detectable by one specific method.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, excelling at separating the primary compound from structurally similar impurities.[4] By using a UV detector, we quantify the relative area of the main peak against all other detected peaks, providing a clear impurity profile.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that determines the absolute purity (w/w %) of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[5][6] It is invaluable as it is not dependent on the response factor of impurities and can detect non-chromophoric contaminants missed by UV-based HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is paramount for impurity identification.[7] After separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) data for each impurity, enabling the determination of its molecular weight and, through fragmentation analysis, its likely structure. This is critical for assessing the potential reactivity or toxicity of a contaminant.[8][9]
Experimental Workflow for Purity Assessment
The overall process for qualifying a new batch of this compound should be systematic and well-documented.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including system suitability checks and clear criteria for data acceptance.
Protocol 1: Reversed-Phase HPLC Purity Method
-
Rationale: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like indole derivatives. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities. The detection wavelength of 280 nm is selected as it is a common absorbance maximum for the indole scaffold.
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with the 50:50 mixture to obtain a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability:
-
Inject a standard solution five times; the relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Calculation: Purity is determined by area percent calculation: (Area of Main Peak / Total Area of All Peaks) * 100. Report any impurity peak greater than 0.05%.
Protocol 2: Quantitative ¹H NMR (qNMR) Method
-
Rationale: This protocol uses a high-purity, stable internal standard (maleic anhydride) with sharp, well-resolved protons in a region distinct from the analyte signals. A long relaxation delay (D1) of 30 seconds is crucial to ensure complete T1 relaxation for all protons, which is essential for accurate integration and quantification. DMSO-d₆ is chosen as the solvent for its ability to dissolve both the analyte and the internal standard, and for shifting the N-H and amine protons downfield, away from other signals.
-
Instrumentation & Software:
-
NMR Spectrometer (≥400 MHz).
-
NMR data processing software.
-
-
Materials:
-
This compound sample.
-
Maleic Anhydride (Certified Internal Standard, purity ≥ 99.9%).
-
DMSO-d₆ (deuterated solvent).
-
-
Procedure:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~5 mg of maleic anhydride into the same vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): 30 s.
-
Number of Scans: 16.
-
Acquisition Time: ≥ 3 s.
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons).
-
Integrate the signal from the internal standard (maleic anhydride, 2H singlet at ~7.3 ppm).
-
Calculate the purity (P_analyte) using the following formula: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Protocol 3: LC-MS Impurity Identification
-
Rationale: This method uses the same chromatographic conditions as the HPLC purity protocol to ensure correlation of retention times. Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for ionizing nitrogen-containing basic compounds like amines and indoles. A full scan provides the molecular weights of eluting compounds, while targeted MS/MS fragmentation of impurity peaks helps in structural elucidation.
-
Instrumentation:
-
LC-MS system with an ESI source (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Use the same column, mobile phases, and gradient as described in the HPLC protocol.
-
Inject the 0.1 mg/mL sample solution.
-
-
MS Parameters (Positive ESI Mode):
-
Scan Range: 100 – 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Full Scan (MS¹) and data-dependent MS/MS (MS²) on peaks exceeding a set intensity threshold.
-
-
Data Analysis:
-
Extract ion chromatograms for masses corresponding to potential impurities (e.g., starting materials, dimers, oxidation products).
-
Analyze the MS/MS fragmentation patterns of unknown impurities to propose their structures.
-
Comparative Data Analysis
The following table summarizes hypothetical results from the analysis of this compound from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | ICH Q3A Reporting Threshold[10] |
| Visual Appearance | Off-white crystalline solid | Light-pink solid | Brownish, clumpy powder | N/A |
| HPLC Purity (Area %) | 99.85% | 99.15% | 96.50% | N/A |
| qNMR Purity (wt%) | 99.6% | 98.9% | 95.8% | N/A |
| Largest Identified Impurity | None detected >0.05% | 0.65% (Starting Material X) | 1.20% (Oxidized Dimer) | > 0.05% |
| Total Unknown Impurities >0.05% | 0.06% (1 peak) | 0.12% (2 peaks) | 1.55% (5 peaks) | N/A |
| Residual Solvents (GC-HS) | Acetone: 150 ppm | Toluene: 950 ppm | Dichloromethane: 700 ppm | Varies by solvent class |
Interpretation and Supplier Selection
The data reveals significant quality differences between the suppliers, guiding a logical selection process.
-
Supplier A: This material meets all criteria for high-purity research chemicals. The HPLC and qNMR results are in excellent agreement, indicating the absence of non-chromophoric or baseline-unresolved impurities. The total impurity load is low, with no single impurity approaching the identification threshold of 0.10-0.15% outlined in ICH guidelines.[10][11][12] The residual solvent is a low-toxicity Class 3 solvent well below the 5000 ppm limit.[13][14] This supplier is the clear choice for sensitive applications.
-
Supplier B: While the purity is reasonably high, the presence of a single impurity at 0.65% is a significant concern. This level exceeds the ICH qualification threshold, meaning its potential impact on biological safety and chemical reactivity must be established.[10][15] The presence of Toluene, a Class 2 solvent, is also a red flag, as it is close to the ICH limit of 890 ppm and indicates a less controlled manufacturing process.[16] This material might be acceptable for initial, non-critical studies, but its use in late-stage or cGMP synthesis would require extensive justification.
-
Supplier C: This material is unacceptable for nearly all research applications. The low purity, coupled with a high number of uncharacterized impurities, presents an unacceptable risk of generating misleading data. The presence of an oxidized dimer suggests poor handling and storage, while the high level of Dichloromethane (a Class 2 solvent with a 600 ppm limit) violates established safety guidelines.[13][16][17] The discrepancy between HPLC and qNMR purities also suggests the presence of impurities not detected by UV, further highlighting the unreliability of this material.
Conclusion and Final Recommendations
The qualification of critical reagents like this compound is a foundational pillar of scientific integrity. This guide demonstrates that a superficial purity value on a supplier's Certificate of Analysis is insufficient. A multi-orthogonal analytical approach, combining HPLC, qNMR, and LC-MS, provides the necessary depth to make an informed decision.
Based on our comprehensive analysis, Supplier A is unequivocally the recommended source. The investment in high-purity reagents at the outset mitigates the far greater downstream costs associated with failed experiments, troubleshooting, and the pursuit of false leads.[1][18] For any research or development program, establishing this rigorous, in-house qualification process is a critical step toward ensuring data reliability and accelerating the path to discovery.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. triestlab.com [triestlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. database.ich.org [database.ich.org]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. pharma.gally.ch [pharma.gally.ch]
- 13. uspnf.com [uspnf.com]
- 14. uspnf.com [uspnf.com]
- 15. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. resolvemass.ca [resolvemass.ca]
- 17. FAQs: Residual Solvents | USP [usp.org]
- 18. gspchem.com [gspchem.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 6-methoxy-1H-indol-4-amine in Human Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, identifying a potent and selective molecule is only the beginning. A compound's journey to becoming a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a pivotal parameter that profoundly influences pharmacokinetic properties such as oral bioavailability and in vivo half-life.[2][3]
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] However, the indole ring can also be susceptible to enzymatic modification, making early assessment of metabolic stability essential.[6] This guide provides a comprehensive, field-proven framework for assessing the metabolic stability of a novel indole-containing compound, 6-methoxy-1H-indol-4-amine, using the workhorse of in vitro metabolism studies: human liver microsomes (HLM). We will move beyond a simple recitation of steps to explore the scientific rationale behind the experimental design, ensuring a robust and self-validating assessment.
Experimental Design: A Framework for Trustworthy Data
The objective is to determine the in vitro intrinsic clearance (Clint) of this compound, a key metric for predicting its hepatic clearance in vivo.[7] Our experimental design is built on a foundation of scientific integrity, incorporating controls that validate the results and provide context for interpretation.
The Rationale for Using Liver Microsomes
The liver is the primary site of drug metabolism in the body.[8] Liver microsomes are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][8] Using HLM offers several distinct advantages in an early discovery setting:
-
Focus on Phase I Metabolism: HLM assays are ideal for specifically investigating oxidative metabolism, which is often the first and rate-limiting step in a compound's clearance.[2][9]
-
High-Throughput and Cost-Effective: Microsomal assays are readily adaptable to multi-well plate formats, allowing for efficient screening of multiple compounds.[8][9]
-
Mechanistic Insight: They provide a direct measure of a compound's susceptibility to the most common family of metabolic enzymes, the CYPs.
The Necessity of an NADPH-Regenerating System
Cytochrome P450 enzymes are monooxygenases that require a continuous supply of reducing equivalents, provided by the cofactor NADPH, to sustain their catalytic cycle.[10] Simply adding a bolus of NADPH to the incubation is insufficient, as it is rapidly consumed. This leads to a decrease in reaction rate over time, violating the assumptions of first-order kinetics needed for accurate clearance calculations.
To overcome this, we employ an NADPH-regenerating system , typically consisting of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH).[11] This system continuously reduces NADP+ back to NADPH, maintaining a stable concentration of the vital cofactor throughout the incubation period and ensuring the observed depletion of the test compound is not limited by cofactor availability.[12][13]
Establishing a Frame of Reference: The Comparator Compounds
Data without context is meaningless. To properly interpret the stability of this compound, we must include well-characterized comparator compounds that define the dynamic range of the assay.
-
High-Clearance Control (Verapamil): This compound is known to be rapidly metabolized by CYP enzymes in liver microsomes. Its inclusion serves as a positive control, confirming that the microsomal preparation and cofactor system are active.[14]
-
Low-Clearance Control (Warfarin): This compound is metabolized much more slowly. It serves as a negative control for high turnover, helping to define the lower limit of clearance that can be reliably measured in the assay.
-
No-Cofactor Control: Incubating the test compound with microsomes without the NADPH-regenerating system is a critical validation step. Significant disappearance of the compound in this control would suggest non-enzymatic degradation or instability in the assay buffer, invalidating the results.[8][15]
The Workflow: From Incubation to Analysis
The following diagram outlines the logical flow of the experimental procedure, ensuring a systematic and reproducible assessment.
Caption: Experimental workflow for the microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format for efficiency. It is crucial to adhere to guidelines on in vitro drug interaction studies, such as those provided by the FDA.[16][17][18]
Reagents & Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier like BioIVT or Corning)
-
This compound, Verapamil, Warfarin (Test and Control Compounds)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regeneration System (e.g., RapidStart™ or similar, containing NADP+, G6P, and G6PDH)[11][12]
-
Acetonitrile (ACN), HPLC grade, with an appropriate internal standard (IS)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
96-well incubation plates and collection plates
-
Incubating shaker set to 37°C
Procedure:
-
Preparation of Working Solutions:
-
Prepare 10 mM stock solutions of the test compound and controls in DMSO.
-
Prepare a 20x working solution of the NADPH regeneration system in phosphate buffer as per the manufacturer's instructions. Keep on ice.
-
Prepare a working solution of human liver microsomes at 1.0 mg/mL in ice-cold phosphate buffer. Keep on ice.
-
Prepare intermediate dilutions of the compound stocks in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.[19]
-
-
Incubation Setup (performed in duplicate):
-
To each well of the incubation plate, add the appropriate volume of the 1.0 mg/mL microsomal working solution.
-
Add the intermediate dilution of the test compound or control compound to the wells.
-
For the "No-Cofactor" control wells, add an equivalent volume of phosphate buffer instead of the NADPH system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the 20x NADPH regeneration system to all wells (except the "No-Cofactor" controls). The final microsomal protein concentration should be 0.5 mg/mL.
-
Immediately after adding the NADPH system, remove the first aliquot (T=0 min) and transfer it to a collection plate containing ice-cold acetonitrile with the internal standard (the "quenching solution"). The ratio of quenching solution to sample should be at least 3:1 to ensure complete protein precipitation and reaction termination.[15]
-
Return the incubation plate to the 37°C shaker.
-
Collect subsequent samples at specified time points (e.g., 5, 15, 30, and 45 minutes), transferring each to the quenching solution.[8]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[20][21][22]
-
Data Analysis and Interpretation
The goal of data analysis is to determine the rate of disappearance of the parent compound and calculate its intrinsic clearance.
-
Calculate Percent Remaining:
-
The percent of the parent compound remaining at each time point is calculated relative to the T=0 time point.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the "% Remaining" versus incubation time.
-
The slope of the resulting line from linear regression is the elimination rate constant, k (in units of min⁻¹). The plot should be linear, indicating first-order kinetics.
-
-
Calculate In Vitro Half-Life (t½):
-
The half-life is the time required for 50% of the compound to be metabolized.
-
t½ (min) = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (Clint):
-
Intrinsic clearance is the volume of microsomal incubation cleared of the drug per unit time, normalized to the amount of protein.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration in mg/mL])
-
Hypothetical Data Summary
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Classification |
| Verapamil (High-Clearance) | 8.5 | 163.1 | Low Stability |
| This compound | 45.2 | 30.7 | Moderate Stability |
| Warfarin (Low-Clearance) | > 60 | < 23.1 | High Stability |
| No-Cofactor Control | > 60 (No significant loss) | Not Applicable | Assay Valid |
Comparative Analysis and Strategic Implications
The results presented in the table provide a clear, comparative assessment. The high turnover of Verapamil and the stability of Warfarin confirm that the assay is performing as expected. The "No-Cofactor" control showed negligible loss, confirming that the disappearance of this compound is an NADPH-dependent, enzyme-mediated process.
Our test compound, this compound, exhibits a half-life of 45.2 minutes and an intrinsic clearance of 30.7 µL/min/mg. This places it in the moderate stability category.
Expert Insights & Next Steps:
-
A compound with moderate stability is often a good starting point for lead optimization. It is not so rapidly cleared as to be immediately discarded, nor is it so stable that it might lead to issues with accumulation upon multiple dosing.
-
The next logical steps would be to use this validated in vitro system to:
-
Metabolite Identification: Analyze the incubation samples to identify the major metabolites being formed. This provides crucial information on the "metabolic soft spots" of the molecule—the positions most susceptible to enzymatic attack. This insight can guide synthetic chemists in modifying the structure to improve stability without sacrificing potency.[23]
-
Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to identify which specific P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for the metabolism.[24][25] This is critical for predicting potential drug-drug interactions (DDIs) as mandated by regulatory agencies.[16][18][26]
-
In Vitro-In Vivo Extrapolation (IVIVE): The in vitro Clint value can be used in mathematical models to predict human hepatic clearance, providing an early forecast of the compound's likely pharmacokinetic behavior in humans.[27][28][29]
-
By systematically applying this robust, self-validating protocol, researchers can confidently rank and prioritize compounds, making informed decisions that accelerate the journey from discovery to development.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. What is the difference between metabolic stability and permeability assays? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Hepatic Microsomal Stability (human, rat, or mouse) - Enamine [enamine.net]
- 10. Discovery Life Sciences NADPH REGENERATING SYSTEM A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 11. bioivt.com [bioivt.com]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 18. fda.gov [fda.gov]
- 19. mercell.com [mercell.com]
- 20. mdpi.com [mdpi.com]
- 21. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bioivt.com [bioivt.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bspublications.net [bspublications.net]
- 27. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Prediction of Human Metabolic Clearance from In Vitro Systems: Retrospective Analysis and Prospective View | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reproducibility of Experimental Results Using 6-methoxy-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Reproducibility in Serotonergic Ligand Research
6-methoxy-1H-indol-4-amine and its analogs are potent serotonin receptor agonists, a class of compounds with significant therapeutic potential for a range of neurological and psychiatric disorders.[1] The reliability of any research in this competitive field hinges on the reproducibility of experimental findings. Inconsistent results not only undermine the scientific credibility of a study but also lead to a significant waste of resources and time.
The purity and stability of the chemical matter are paramount. Subtle variations in the synthesis of a compound like this compound can introduce impurities that may have their own biological activity or interfere with the intended target binding, leading to misleading and irreproducible results. This guide will use this compound as a case study to explore the common challenges to reproducibility and provide actionable protocols to mitigate them.
Part 1: Deconstructing the Synthesis of this compound – A Focus on the Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a widely used and efficient method for the preparation of a variety of substituted indoles, making it a likely route for the synthesis of this compound.[2][3][4] This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.
The Synthetic Pathway and Critical Control Points
The synthesis of this compound via the Leimgruber-Batcho method would likely start from a dinitro-methoxytoluene precursor. The following diagram illustrates the probable synthetic route and highlights the critical steps where variations can impact the final product's purity and, consequently, experimental reproducibility.
Caption: Synthetic pathway for this compound via the Leimgruber-Batcho method, highlighting critical steps and potential pitfalls.
Causality Behind Experimental Choices and Reproducibility
-
Starting Material Purity: The isomeric purity of the starting 4-Methoxy-2-methyl-1,5-dinitrobenzene is critical. Any isomeric impurities will likely be carried through the synthesis, resulting in a final product that is a mixture of isomers, which can be difficult to separate and will lead to inconsistent biological data.
-
Enamine Formation: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine must be driven to completion.[2] Unreacted nitrotoluene will contaminate the intermediate and can lead to side products during the reduction step. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
-
Reductive Cyclization: This is arguably the most critical step for ensuring reproducibility. The choice of reducing agent can significantly impact the outcome.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and effective method but can be sensitive to catalyst poisoning and may lead to over-reduction of other functional groups if not carefully controlled.[4]
-
Metal-Acid Systems (e.g., SnCl₂, Fe/AcOH): These are robust methods but can require more rigorous purification to remove metal contaminants that could interfere with biological assays.[4] The choice of reducing agent should be consistent across batches to ensure a consistent impurity profile. A detailed protocol for a similar synthesis can be found in the work on (4-amino-1H-indol-6-yl)phosphonic acid derivatives.[5]
-
-
Purification and Storage: Aminoindoles can be susceptible to oxidation, often indicated by a change in color. Purification by column chromatography should be performed promptly after synthesis, and the final product should be stored under an inert atmosphere, protected from light and heat, to prevent degradation.
Part 2: Ensuring Scientific Integrity - A Self-Validating Protocol
To ensure the synthesis of this compound is reproducible, a self-validating system of protocols for synthesis and characterization must be established.
Detailed Experimental Protocol: Leimgruber-Batcho Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted aminoindoles.[5]
Step 1: Enamine Formation
-
To a solution of 4-methoxy-2-methyl-1,5-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at 110-120 °C for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated enamine by filtration, wash thoroughly with water, and dry under vacuum. The product should be a deeply colored solid.
Step 2: Reductive Cyclization
-
Suspend the crude enamine (1.0 eq) in a mixture of ethanol and water.
-
Add stannous chloride (SnCl₂) (5.0 eq) in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction with an ice bath.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization and Data Presentation
Rigorous characterization is non-negotiable for ensuring the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The spectra should be compared to reference data if available, or fully assigned to ensure the correct isomer has been synthesized.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A validated method should be used to quantify the purity of the final compound and identify any potential impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
Table 1: Analytical Data for Validated this compound
| Analysis | Expected Result | Acceptance Criteria |
| ¹H NMR | Spectrum consistent with the proposed structure | All peaks assigned and integrated correctly |
| ¹³C NMR | Spectrum consistent with the proposed structure | Correct number of signals for the structure |
| HPLC Purity | Single major peak | >98% purity |
| HRMS | [M+H]⁺ matches the calculated exact mass | ± 5 ppm |
Part 3: Comparative Analysis with Alternative Scaffolds
While this compound is a potent serotonergic agent, other chemical scaffolds also exhibit similar activity. A comparative analysis can help researchers choose the most appropriate compound for their specific needs, considering factors beyond just potency, such as synthetic accessibility and potential for reproducibility.
Alternative Serotonin Receptor Agonists
-
Tryptamine Derivatives: Compounds like 5-methoxytryptamine are structurally related to serotonin and are well-characterized agonists. Their synthesis is generally straightforward, but they may exhibit less receptor subtype selectivity.
-
N1-Azinylsulfonyl-1H-indoles: This class of compounds has been developed as potent and selective 5-HT₆ receptor antagonists.[6] Their synthesis is more complex, involving multiple steps, which can introduce more opportunities for variability if not carefully controlled.
-
Ergoline Analogs: While not simple indoles, ergoline-based compounds are potent serotonin receptor agonists. However, their complex polycyclic structure makes their synthesis challenging and may lead to difficulties in achieving high purity and batch-to-batch consistency.
Table 2: Comparative Overview of Serotonin Receptor Agonist Scaffolds
| Scaffold | Synthetic Complexity | Potential for Impurities | Known Reproducibility Issues |
| This compound | Moderate | Isomeric impurities, oxidation products | Dependent on control of reduction step |
| Tryptamine Derivatives | Low | Side-chain reaction byproducts | Generally good, but can be prone to oxidation |
| N1-Azinylsulfonyl-1H-indoles | High | Multiple potential side products from multi-step synthesis | Can be challenging due to complexity |
| Ergoline Analogs | Very High | Stereoisomers, epimerization | Significant challenges due to stereochemical complexity |
Conclusion
Achieving reproducible experimental results with this compound is contingent on a thorough understanding and control of its synthesis and characterization. The Leimgruber-Batcho synthesis offers an efficient route, but careful attention must be paid to starting material purity, the choice of reducing agent, and rigorous purification of the final product. By implementing the self-validating protocols outlined in this guide, researchers can significantly enhance the reliability of their findings. When considering alternatives, a careful evaluation of synthetic accessibility and potential for achieving high purity should be weighed against the desired pharmacological profile. Ultimately, a commitment to meticulous chemical synthesis and characterization is the foundation of robust and reproducible science in the pursuit of novel therapeutics.
References
- 1. 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-methoxy-1H-indol-4-amine
This guide provides essential, step-by-step procedures for the proper and safe disposal of 6-methoxy-1H-indol-4-amine. Designed for researchers, scientists, and drug development professionals, this document outlines critical safety protocols and logistical workflows to ensure regulatory compliance and protect both laboratory personnel and the environment. The procedures herein are grounded in established safety principles from regulatory bodies and chemical safety literature, emphasizing a proactive approach to waste management.
Immediate Safety and Hazard Assessment
Proper disposal begins with a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach, based on the known hazards of related indole and aromatic amine compounds, is mandatory. The core principle of laboratory safety dictates that any chemical waste, particularly a novel or less-characterized compound, should be treated as hazardous unless explicitly determined otherwise by a qualified professional.[1]
The primary causality for this stringent approach is risk mitigation. Aromatic amines and indole derivatives can exhibit various toxicological properties, including but not limited to, skin and eye irritation, and potential acute toxicity if ingested or inhaled.[2][3][4] Therefore, every handling and disposal step must be predicated on this hazard assumption.
Hazard Summary of Analogous Compounds
To inform our handling procedures, the following table summarizes the known hazards of structurally related chemicals. This data serves as a surrogate for a specific SDS and justifies the rigorous personal protective equipment (PPE) and handling protocols that follow.
| Hazard Type | Classification (Based on Analogs) | GHS Statement (Example) | Rationale & Source |
| Acute Toxicity, Oral | Presumed Category 4 | H302: Harmful if swallowed | Indole and similar amine compounds are classified as harmful if swallowed.[3] |
| Skin Irritation | Presumed Category 2 | H315: Causes skin irritation | A common characteristic of indole derivatives.[2][3] |
| Eye Irritation | Presumed Category 2/2A | H319: Causes serious eye irritation | A prevalent hazard for this chemical class, necessitating robust eye protection.[2][3] |
| Aquatic Toxicity | Presumed | H400: Very toxic to aquatic life | A characteristic of indole, highlighting the need to prevent environmental release. |
Mandatory Personal Protective Equipment (PPE)
Given the presumed hazards, the use of appropriate PPE is non-negotiable to create a barrier between the researcher and the chemical, preventing exposure through dermal contact, inhalation, or accidental ingestion.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before use and changed immediately if contaminated.[2][5]
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes or airborne dust particles.[2]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are necessary to prevent skin exposure.[2]
-
Respiratory Protection: All handling and consolidation of this compound waste should be conducted within a certified chemical fume hood or in a well-ventilated area to minimize the risk of inhaling dust or vapors.[2]
Step-by-Step Disposal Protocol: Segregation and Containerization
The foundation of compliant chemical waste disposal is meticulous segregation and the use of appropriate containers.[6][7] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper containerization can result in leaks and environmental contamination.[7]
Protocol 3.1: Waste Collection and Segregation
-
Identify Waste Streams: Treat all materials that have come into contact with this compound as hazardous waste. This includes:
-
Segregate at the Source: It is imperative to keep different waste streams separate.[9]
-
Collect solid waste in a designated hazardous solid waste container.
-
Collect liquid waste in a separate, designated hazardous liquid waste container.
-
Crucially, do not mix this waste stream with other chemicals , such as acids, bases, or oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] This prevents unforeseen reactions within the waste container.
-
Protocol 3.2: Waste Container Selection and Management
-
Choose a Compatible Container: The container must be chemically compatible with the waste.
-
For solid waste, a high-density polyethylene (HDPE) container with a wide mouth is generally suitable.[2]
-
For liquid waste, use a glass or HDPE container designed for liquids.[9]
-
The container must be in good condition, free from damage, and equipped with a secure, leak-proof screw-top cap.[7][9][10]
-
-
Maintain Container Integrity:
-
Never fill a container beyond 90% of its capacity to allow for expansion of contents and prevent spills during transport.[11]
-
Keep the waste container tightly closed at all times, except when you are actively adding waste.[7][9][11] This is a critical regulatory requirement that minimizes the release of vapors and prevents spills.[9]
-
The exterior of the container must be kept clean and free of chemical residue.[11]
-
Labeling and Storage Requirements
Proper labeling and storage are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure waste is handled correctly throughout its lifecycle, from the lab to final disposal.[12]
Protocol 4.1: Labeling the Waste Container
-
As soon as the first particle of waste is added, affix a hazardous waste label to the container.
-
The label must be filled out completely and legibly, including the following information:
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components and their approximate percentages.[7][9]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).[13]
-
The name of the principal investigator and the laboratory location.
Protocol 4.2: Designated Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[7][14]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]
-
Ensure the SAA is in a secondary containment system, such as a spill tray, to contain any potential leaks.[6][8]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[2]
Spill Management
Accidental spills must be managed immediately and safely. All materials used for cleanup are considered hazardous waste.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, wear appropriate PPE. Contain the spill using a chemical spill kit with an inert absorbent material.
-
Collect and Dispose: Carefully sweep up the absorbed material and place it in your designated solid hazardous waste container for this compound.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy. All spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[1]
Final Disposal Workflow
The final step is to coordinate with your institution's EHS department or a licensed hazardous waste contractor for proper disposal. It is illegal and unsafe to dispose of this chemical in the regular trash or down the sewer system.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the logical process from waste generation to final removal from the laboratory.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ethz.ch [ethz.ch]
- 12. pfw.edu [pfw.edu]
- 13. mtu.edu [mtu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 6-methoxy-1H-indol-4-amine
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. The handling of compounds like 6-methoxy-1H-indol-4-amine, for which comprehensive toxicological data may not be readily available, demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical risk assessment and extensive experience with analogous compounds. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: An Inferred Profile
Due to the novelty of this compound, a specific Safety Data Sheet (SDS) is not yet widely available. Therefore, we must infer its potential hazards based on its structural motifs: a primary aromatic amine and a methoxy-substituted indole ring.
-
Primary Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known to be toxic and are readily absorbed through the skin.[1][2] Some are confirmed or suspected carcinogens.[1][2] Inhalation of dust or vapors can cause respiratory irritation and systemic toxicity, while skin contact can lead to irritation or allergic reactions.[3]
-
Methoxyindoles: Studies on various methoxyindoles have indicated potential biological activity, including blastomogenic (tumor-causing) activity in animal models for some compounds within this family.
Given these structural alerts, it is imperative to treat this compound as a potentially hazardous substance. All routes of exposure—inhalation, skin contact, and ingestion—must be minimized.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when engineering controls cannot completely eliminate exposure. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in providing a robust barrier against potential hazards.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin. | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[5] Double gloving is recommended for extended handling periods or when working with larger quantities.[6] | Nitrile gloves offer good resistance to a variety of chemicals, including many solvents, oils, and some acids and bases.[7][8] They are preferred over latex to prevent potential allergies.[9] Polyvinyl chloride (PVC) gloves are also a good option for handling amines.[9][10] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a ventilated enclosure.[11] For powders, a respirator with a particulate filter (N95 or P100) is recommended.[12] | Minimizes the risk of inhaling fine particles of the compound, which could lead to respiratory tract irritation and systemic toxicity.[13][14] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize risk. The following diagram and procedural steps outline a safe handling process from receipt of the compound to its use in your experiments.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and uncluttered. Have a spill kit readily accessible.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood before introducing the chemical.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solution Preparation: Add the solvent to the vessel containing the weighed compound. Do not add the solid to the solvent, as this can increase the risk of splashing. Gently swirl to dissolve.
-
-
Cleanup:
-
Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels used for cleanup, must be disposed of as hazardous chemical waste.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection. Wash your hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of amine-containing waste must be handled with care to prevent environmental contamination and ensure compliance with regulations.[2]
Waste Collection and Storage:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all waste contaminated with this compound. The container should be marked as "Hazardous Waste: Aromatic Amine" and list the full chemical name.
-
Segregation: Do not mix this waste stream with other types of chemical waste, particularly strong oxidizing agents or acids, to prevent potentially violent reactions.[15]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[16] This area should be away from drains and high-traffic areas.
Disposal Procedure:
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[15][17]
-
Pickup Request: Once the container is three-quarters full, or after 150 days for laboratory settings, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
Under no circumstances should this compound or its waste be disposed of down the drain.[18] Aromatic amines can be harmful to aquatic life.[1]
By adhering to these rigorous safety protocols, you can confidently work with novel compounds like this compound, ensuring your personal safety and the integrity of your invaluable research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. acs.org [acs.org]
- 5. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 6. multimedia.3m.com [multimedia.3m.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

